Echimidine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41093-89-4 |
|---|---|
Molecular Formula |
C20H31NO8 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-,21?/m0/s1 |
InChI Key |
KDJGEXAPDZNXSD-KCFAIRMISA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-] |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
Synonyms |
1,5-Dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-4-oxido-1H-pyrrolizin-7-yl]methoxy]carbonyl]-L-threo-pentitol; [1R-[1α(Z),7(2R*,3S*),7aβ]]-2-methyl-2-Butenoic Acid 7-[[2,3-Dihydroxy-2-(1-hydroxyeth |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of Echimidine N-oxide in Echium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echimidine N-oxide, a prominent pyrrolizidine alkaloid (PA), is a secondary metabolite of significant interest found within various species of the Echium genus, belonging to the Boraginaceae family. As the N-oxide form is the primary storage state of echimidine in these plants, understanding its natural distribution and concentration is crucial for toxicological assessments, phytochemical studies, and the development of therapeutic agents.[1] This technical guide provides a comprehensive overview of the natural sources of this compound in Echium species, detailing its quantitative distribution, methodologies for its extraction and analysis, and the current understanding of its biosynthetic pathway.
Quantitative Distribution of this compound in Echium Species
This compound is a major pyrrolizidine alkaloid found in several Echium species, with its concentration varying significantly depending on the species, plant part, and developmental stage. Echium plantagineum and Echium vulgare are among the most well-studied species in this regard.[2]
| Echium Species | Plant Part | Concentration of this compound | Other Notes | Reference |
| Echium plantagineum | Foliage (leaves and stems) | Among the most abundant PANOs.[2] | Concentration varies with developmental stage, being present from the seedling to flowering stages.[2] | [2] |
| Echium vulgare | Foliage (leaves and stems) | Present, but at significantly lower levels than in E. plantagineum under identical glasshouse conditions.[2] | This compound is one of the most abundant PANOs in field-grown plants.[2] | [2] |
| Echium vulgare | Pollen | 8,000 - 14,000 ppm (0.8% - 1.4%) of total PAs, with N-oxides being the main form. | This compound is one of several PAs identified. | [1][3] |
| Echium amoenum | Dried Petals | Total alkaloid content is 0.01%. | Echimidine and its isomer were identified. | [4] |
| Honey from Echium spp. | - | Average of 318.39 µg/kg. | This compound is a frequently encountered PANO in honey.[1] | [1] |
PANO: Pyrrolizidine Alkaloid N-oxide
Experimental Protocols
The extraction, isolation, and quantification of this compound from Echium species involve multi-step procedures that are critical for accurate analysis. The following sections detail the key experimental protocols cited in the literature.
Extraction of Pyrrolizidine Alkaloids (PAs) and their N-oxides (PANOs)
A common method for extracting PAs and PANOs from plant material involves an initial extraction with an acidified aqueous or alcoholic solution, followed by purification.
Protocol:
-
Sample Preparation: Air-dry or freeze-dry the plant material (leaves, flowers, etc.) and grind it into a fine powder.
-
Extraction:
-
Suspend the powdered plant material in a 0.05 M sulfuric acid solution.
-
Sonicate the mixture for a specified period (e.g., 15-30 minutes) to ensure efficient extraction.
-
Alternatively, methanol can be used as the extraction solvent.
-
-
Centrifugation: Centrifuge the mixture to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant which contains the extracted PAs and PANOs.
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge. The PAs and PANOs will bind to the stationary phase.
-
Wash the cartridge with water and then methanol to remove impurities.
-
Elute the PAs and PANOs from the cartridge using an ammoniated methanol solution (e.g., 5% ammonia in methanol).
-
-
Solvent Evaporation and Reconstitution:
Reduction of PANOs to Free Base PAs (Optional but common for analysis)
For certain analytical methods, particularly gas chromatography, it is necessary to reduce the polar N-oxides to their less polar tertiary alkaloid forms.
Protocol:
-
Acidification: Adjust the pH of the aqueous extract containing PANOs to approximately 2 with sulfuric acid.
-
Reduction: Add zinc dust to the acidified solution and stir for several hours (e.g., 20 hours). The zinc will reduce the N-oxides to their corresponding free bases.
-
Basification: After the reduction is complete, make the solution alkaline (pH ~9-10) with a base such as sodium carbonate.
-
Liquid-Liquid Extraction: Extract the free base PAs from the aqueous solution using an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude PA fraction.[7]
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the sensitive and selective quantification of this compound.
Typical HPLC-MS/MS Parameters:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored. A common precursor ion for this compound is [M+H]⁺ at m/z 414.2.[1][8]
Biosynthesis of Echimidine
The biosynthesis of Echimidine, like other pyrrolizidine alkaloids, involves the convergence of two main pathways: the formation of the necine base (retronecine) and the synthesis of the necic acid moiety (echimidinic acid). While not all enzymatic steps have been fully elucidated, the general pathway is understood.
The necine base, retronecine, is derived from polyamines. The biosynthesis is initiated by the enzyme homospermidine synthase , which catalyzes the formation of homospermidine from putrescine and spermidine.[3][7][9][10] Homospermidine then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic retronecine core.
The necic acid portion of Echimidine, echimidinic acid, is derived from the amino acid L-valine.[9] The final step in the biosynthesis is the esterification of the retronecine base with echimidinic acid, a reaction likely catalyzed by an acyltransferase . The resulting Echimidine is then oxidized to form this compound for storage within the plant.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 2. Metabolic Profiling of Pyrrolizidine Alkaloids in Foliage of Two Echium spp. Invaders in Australia—A Case of Novel Weapons? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Echium plantagineum - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. bfr.bund.de [bfr.bund.de]
- 7. pnas.org [pnas.org]
- 8. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Echimidine N-oxide (CAS: 41093-89-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echimidine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly those belonging to the Boraginaceae family, such as Echium plantagineum.[1][2] As the N-oxide form of the tertiary pyrrolizidine alkaloid echimidine, it is often the predominant form of this alkaloid in plants.[1][3] This technical guide provides an in-depth overview of this compound, summarizing its chemical and physical properties, biological activities, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical and Physical Properties
This compound is a complex molecule with a distinct chemical structure that dictates its biological activity and analytical characteristics. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 41093-89-4 | [2] |
| Molecular Formula | C₂₀H₃₁NO₈ | [2] |
| Molecular Weight | 413.46 g/mol | [2] |
| Melting Point | 165 °C | [2] |
| Appearance | Neat | [4] |
| Storage Temperature | -20°C | [4] |
| SMILES String | C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)--INVALID-LINK--O">C@@(C(C)(C)O)O)[O-] | |
| InChI Key | KDJGEXAPDZNXSD-KCFAIRMISA-N |
Biological Activity and Mechanism of Action
This compound exhibits notable biological activities, primarily its inhibitory effect on acetylcholinesterase and its potential hepatotoxicity.
Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are a key treatment strategy. The reported IC₅₀ value for the acetylcholinesterase inhibitory activity of this compound is 0.347 mM.
Hepatotoxicity
Pyrrolizidine alkaloids and their N-oxides are well-known for their potential to cause liver damage. The toxicity of this compound is primarily due to its metabolic activation in the liver. In the gastrointestinal tract, gut microbiota can reduce this compound to its parent tertiary alkaloid, echimidine. Subsequently, in the liver, cytochrome P450 enzymes metabolize echimidine to highly reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can then form adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage, apoptosis, and ultimately hepatotoxicity.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activities of this compound. The following sections provide representative methodologies for key experiments.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized method based on the widely used Ellman's assay for determining acetylcholinesterase activity and inhibition.
Materials:
-
This compound (test compound)
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
-
Positive control (e.g., Eserine)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a 96-well plate, add in the following order:
-
25 µL of Tris-HCl buffer
-
50 µL of DTNB solution
-
25 µL of the test compound solution at various concentrations
-
25 µL of AChE solution
-
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per unit of time.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hepatotoxicity Assay in Rat Hepatocytes (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of this compound in primary rat hepatocytes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Primary rat hepatocytes
-
This compound
-
Cell culture medium (e.g., Williams' Medium E)
-
Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Positive control (e.g., Acetaminophen)
Procedure:
-
Isolate primary rat hepatocytes using a standard collagenase perfusion method.
-
Seed the hepatocytes in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allow them to attach for 24 hours.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value can be determined from the dose-response curve.
Analytical Methods
The accurate quantification of this compound in various matrices is crucial for research and regulatory purposes. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this analysis.[5]
Representative HPLC-MS/MS Method for Honey Samples
Sample Preparation:
-
Homogenize the honey sample.
-
Weigh 5 g of honey into a centrifuge tube.
-
Add 10 mL of an acidified aqueous solution (e.g., 0.1% formic acid in water) and vortex to dissolve the honey.
-
Perform a solid-phase extraction (SPE) cleanup using a strong cation exchange (SCX) cartridge to isolate the alkaloids.
-
Wash the cartridge with a non-eluting solvent.
-
Elute the alkaloids with an ammoniated organic solvent (e.g., 5% ammonia in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for HPLC analysis.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
Conclusion
This compound is a pyrrolizidine alkaloid with significant biological activities that warrant further investigation. Its acetylcholinesterase inhibitory properties present a potential avenue for the development of new therapeutics for neurodegenerative disorders. However, its inherent hepatotoxicity, a characteristic of many pyrrolizidine alkaloids, necessitates careful toxicological evaluation. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further studies on this compound, contributing to a better understanding of its pharmacological and toxicological profiles. This knowledge is essential for harnessing its potential therapeutic benefits while mitigating its risks.
References
- 1. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 41093-89-4 | FE161549 | Biosynth [biosynth.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Toxicological Profile of Echimidine N-oxide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echimidine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species, particularly of the Boraginaceae family, has garnered significant attention in the scientific community. As with other PAs, its toxicological profile is of considerable interest due to the potential for human exposure through contaminated food sources and herbal remedies. This technical guide provides a comprehensive overview of the current toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.
Executive Summary
This compound is classified as a hazardous substance, with safety data sheets indicating it is fatal if swallowed, in contact with skin, or if inhaled. Its toxicity is primarily attributed to its metabolic activation in the liver. The N-oxide form is considered a pro-toxin, which is metabolically reduced to its parent alkaloid, echimidine. Subsequent metabolism by cytochrome P450 enzymes generates reactive pyrrolic metabolites. These metabolites are responsible for the observed hepatotoxicity, which is a hallmark of pyrrolizidine alkaloid poisoning. The mechanism of toxicity involves the depletion of cellular glutathione and the formation of adducts with proteins and DNA, leading to cellular damage. While a specific No-Observed-Adverse-Effect Level (NOAEL) for this compound is not available, a 28-day oral toxicity study in rats established a NOAEL of 2.5 mg/kg body weight/day for its parent compound, echimidine.
Quantitative Toxicological Data
A critical aspect of understanding the toxic potential of any compound is the availability of quantitative data from toxicological studies. The following tables summarize the available data for this compound and its parent compound, echimidine.
| Acute Toxicity | Value | Species | Route of Administration | Reference |
| Oral LD50 (this compound) | Data Not Available | - | - | [1] |
| Dermal LD50 (this compound) | Data Not Available | - | - | [1] |
| Inhalation LC50 (this compound) | Data Not Available | - | - | [1] |
| Sub-chronic Toxicity | Value | Species | Duration | Route of Administration | Key Findings | Reference |
| NOAEL (Echimidine) | 2.5 mg/kg bw/day | Rat (Wistar) | 28 days | Oral (dietary) | No adverse effects observed at this dose. | [2][3] |
| In Vitro Activity | Value (IC50) | Assay | Target | Reference |
| This compound | 0.347 mM | Enzyme Inhibition Assay | Acetylcholinesterase (AChE) | [4][5] |
| Echimidine and isomers fraction | 9.26 to 14.14 µg/mL | MTT Assay | Rat Primary Hepatocytes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. This section outlines the protocols for key experiments relevant to the toxicological assessment of this compound.
Isolation and Purification of this compound
The isolation of this compound from plant material typically involves the following steps:
-
Extraction: The plant material (e.g., Echium plantagineum) is extracted with a suitable solvent, such as methanol.
-
Reduction (Optional): To analyze the parent alkaloid, the N-oxides in the extract are often reduced to their tertiary amine bases using zinc dust in the presence of an acid (e.g., sulfuric acid).
-
Purification: The crude extract is subjected to various chromatographic techniques for purification. A common method is Centrifugal Partition Chromatography (CPC) followed by preparative High-Performance Liquid Chromatography (HPLC).
In Vitro Hepatotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Primary hepatocytes or a relevant cell line (e.g., HepG2) are cultured in a 96-well plate.
-
Compound Exposure: The cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Genotoxicity Assessment
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Colony Counting: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[6]
In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in rodents.
-
Animal Dosing: Animals (typically mice or rats) are administered this compound, usually via oral gavage or intraperitoneal injection.
-
Tissue Collection: At appropriate time points after dosing, bone marrow or peripheral blood is collected.
-
Slide Preparation and Staining: The collected cells are processed to prepare slides, which are then stained to visualize micronuclei in polychromatic erythrocytes.
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. A significant increase in micronucleated cells in treated animals compared to controls indicates genotoxicity.[7]
Carcinogenicity Studies (OECD Guidelines)
Long-term carcinogenicity studies are conducted according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Study Design: These are typically two-year studies in rodents (rats and mice).
-
Dose Selection: Multiple dose groups are used, including a high dose that is expected to produce some toxicity but not compromise survival, a low dose, and an intermediate dose.
-
Administration: The test substance is administered daily, usually in the diet or by gavage.
-
Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development throughout the study.
-
Pathology: At the end of the study, a full necropsy and histopathological examination of all organs and tissues are performed to identify and characterize any tumors.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound is intricately linked to its metabolic activation and subsequent interaction with cellular components. The following diagrams illustrate the key pathways involved.
Caption: Metabolic reduction of this compound to its parent alkaloid.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. researchgate.net [researchgate.net]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. This compound|CAS 41093-89-4|DC Chemicals [dcchemicals.com]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. Mutagenicity of pyrrolizidine alkaloids in the Salmonella/mammalian-microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Echimidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism by which echimidine N-oxide inhibits acetylcholinesterase (AChE). This compound, a pyrrolizidine alkaloid found in various plant species, has garnered attention for its potential role as a modulator of cholinergic neurotransmission. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and visualizes the key molecular interactions and potential signaling implications.
Quantitative Data Summary
This compound demonstrates inhibitory activity against acetylcholinesterase. The following table summarizes the key quantitative measure of its potency.
| Compound | Target Enzyme | IC50 Value (mM) | Source |
| This compound | Acetylcholinesterase (AChE) | 0.347 | [Benamar et al., 2017][1] |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The reported value for this compound suggests moderate inhibitory potency.
Mechanism of Action: Molecular Interactions
Computational studies involving molecular docking have provided insights into the putative binding mode of this compound within the active site of acetylcholinesterase. These studies suggest that the inhibitory activity is a result of direct interaction with key amino acid residues in the enzyme's active site gorge.
Binding Site and Key Residues
Molecular docking simulations indicate that this compound likely binds within the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. While the precise binding energy and a comprehensive list of all interacting residues are not detailed in publicly available literature, computational models suggest interactions with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.
A visual representation of the proposed interaction is provided below.
Caption: Proposed binding of this compound to the AChE active site.
Experimental Protocols
The determination of the acetylcholinesterase inhibitory activity of this compound is typically performed using a modified Ellman's method. While the specific parameters from the primary literature are not fully available, a general protocol is outlined below.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
This compound (test compound)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
AChE solution
-
Various concentrations of this compound solution (or solvent for control)
-
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Add DTNB to the wells.
-
Measure the absorbance of the yellow-colored product (TNB) at a specific wavelength (typically 412 nm) at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro AChE inhibition assay.
Kinetic Analysis of Inhibition
Due to a lack of publicly available experimental data, the precise kinetic mechanism of AChE inhibition by this compound has not been elucidated. The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would typically be determined by performing kinetic studies at varying substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.
A theoretical representation of how different inhibition types would appear on a Lineweaver-Burk plot is provided below. Further experimental investigation is required to determine which of these models applies to this compound.
Caption: Theoretical Lineweaver-Burk plots for different inhibition types.
Potential Signaling Pathways and Broader Implications
The inhibition of acetylcholinesterase by this compound has direct implications for cholinergic signaling. By preventing the breakdown of acetylcholine, this compound can lead to an accumulation of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
While specific studies on the downstream signaling effects of this compound are limited, it is known that pyrrolizidine alkaloids can exert neurotoxic effects. Some studies suggest that certain pyrrolizidine alkaloids may also interact with muscarinic acetylcholine receptors, which could lead to a more complex modulation of cholinergic pathways. The potential for off-target effects and the broader impact on neuronal signaling pathways warrant further investigation.
Caption: Potential impact of this compound on cholinergic signaling.
Conclusion and Future Directions
This compound is a moderate inhibitor of acetylcholinesterase, likely acting through direct binding to the enzyme's active site. While the foundational quantitative data and a putative binding model exist, a significant gap remains in the detailed understanding of its inhibitory mechanism.
Future research should focus on:
-
Elucidating the precise kinetic mechanism of AChE inhibition through comprehensive enzyme kinetic studies.
-
Validating the molecular docking predictions with experimental techniques such as X-ray crystallography of the AChE-echimidine N-oxide complex.
-
Investigating the downstream effects of this compound-induced AChE inhibition on neuronal signaling pathways and assessing its potential for neurotoxicity.
A more complete understanding of these aspects is crucial for evaluating the therapeutic potential and toxicological risks associated with this compound and other related pyrrolizidine alkaloids.
References
The In Vivo Metabolic Fate of Echimidine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echimidine N-oxide, a prominent pyrrolizidine alkaloid (PA) found in various plant species, represents a significant toxicological concern due to its potential for bioactivation to hepatotoxic metabolites. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). A critical initial step in its bioactivation is the reduction of the N-oxide back to its tertiary amine parent, Echimidine, a reaction primarily mediated by intestinal microbiota and hepatic enzymes. Subsequent metabolic activation of Echimidine by hepatic cytochrome P450 (CYP) enzymes leads to the formation of highly reactive dehydropyrrolizidine alkaloid (DHPA) metabolites. These electrophilic intermediates can form covalent adducts with cellular macromolecules, such as proteins and DNA, precipitating cellular damage, genotoxicity, and, most notably, hepatotoxicity. This guide details the metabolic pathways, presents relevant experimental protocols for studying PA metabolism in vivo, and discusses the analytical methodologies for the quantification of this compound and its metabolites. While specific quantitative in vivo ADME data for this compound is limited in publicly available literature, this guide provides illustrative data from analogous PAs to offer a comparative perspective on their pharmacokinetic profiles.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species worldwide. Human and livestock exposure to these compounds through contaminated food, herbal remedies, and forage can lead to severe health issues, most notably hepatotoxicity characterized by hepatic sinusoidal obstruction syndrome (HSOS). PAs often exist in plants as both the tertiary amine free base and the corresponding N-oxide. While PA N-oxides are generally less toxic than their parent alkaloids, they can be readily converted back to the toxic tertiary amine form in vivo, making them a significant pro-toxin.[1]
This compound is a notable PA N-oxide found in plants of the Boraginaceae family, such as Echium plantagineum.[2] Understanding its metabolic journey within a biological system is crucial for accurate risk assessment and the development of potential therapeutic interventions for PA-induced toxicity. This guide synthesizes the current knowledge on the in vivo metabolic fate of this compound, with a focus on the key biotransformation steps that lead to its toxicity.
Metabolic Pathways of this compound
The in vivo metabolism of this compound is a multi-step process involving both detoxification and bioactivation pathways. The balance between these pathways determines the ultimate toxic potential of the compound.
Reductive Bioactivation to Echimidine
The primary and most critical step in the bioactivation of this compound is its reduction to the parent tertiary alkaloid, Echimidine. This reaction is catalyzed by two main systems:
-
Intestinal Microbiota: The anaerobic environment of the gut provides a fertile ground for microbial reductases to efficiently convert this compound to Echimidine, particularly following oral ingestion.[1]
-
Hepatic Enzymes: Cytochrome P450 (CYP) enzymes in the liver, along with other hepatic reductases, can also facilitate the reduction of the N-oxide.[1]
Hepatic Metabolism of Echimidine
Once formed, Echimidine undergoes extensive metabolism in the liver, primarily through two competing pathways:
-
Detoxification Pathways:
-
N-oxidation: The tertiary amine of Echimidine can be re-oxidized back to this compound by hepatic CYPs and flavin-containing monooxygenases (FMOs). This is generally considered a detoxification step as the N-oxide is more water-soluble and more readily excreted.
-
Hydrolysis: The ester linkages in Echimidine can be cleaved by esterases to yield the necine base (retronecine) and the necic acid moieties. These hydrolysis products are generally less toxic and more easily excreted.
-
-
Toxicating Pathway (Bioactivation):
-
Dehydrogenation: The critical step leading to toxicity is the CYP-mediated dehydrogenation of the pyrrolizidine nucleus of Echimidine to form highly reactive electrophilic pyrrolic esters, commonly referred to as dehydropyrrolizidine alkaloids (DHPAs) or pyrrolic metabolites.[3]
-
Adduct Formation: These reactive DHPAs can covalently bind to cellular nucleophiles, including proteins and DNA, forming adducts.[4][5] The formation of these adducts is believed to be the primary mechanism of PA-induced cytotoxicity, genotoxicity, and carcinogenicity.[6]
-
dot
Caption: Metabolic pathway of this compound in vivo.
Quantitative Data on In Vivo Metabolic Fate
Table 1: Illustrative Pharmacokinetic Parameters of Usaramine and its N-oxide Metabolite in Male vs. Female Rats Following a Single Intravenous (1 mg/kg) or Oral (10 mg/kg) Dose of Usaramine. [7]
| Parameter | Route | Sex | Usaramine | Usaramine N-oxide |
| Cmax (ng/mL) | IV | Male | 1280 ± 223 | 102 ± 18 |
| Female | 2247 ± 369 | 15.6 ± 3.8 | ||
| Oral | Male | 316 ± 48 | 202 ± 36 | |
| Female | 693 ± 98 | 25.0 ± 4.9 | ||
| AUC0-t (ng/mL*h) | IV | Male | 363 ± 65 | 172 ± 32 |
| Female | 744 ± 122 | 30.7 ± 7.4 | ||
| Oral | Male | 1960 ± 208 | 1637 ± 246 | |
| Female | 6073 ± 488 | 300 ± 62 | ||
| Clearance (L/h/kg) | IV | Male | 2.77 ± 0.50 | - |
| Female | 1.35 ± 0.19 | - | ||
| Oral Bioavailability (%) | Oral | Male | 54.0 | - |
| Female | 81.7 | - |
Data are presented as mean ± SD. This table is illustrative and shows data for Usaramine, not this compound.
Table 2: Illustrative Urinary Excretion of N-methyl-2-pyrrolidone (NMP) and its Metabolites in Rats Following a Single Oral Dose. [8]
| Compound | Dose (125 mg/kg) - % of Dose | Dose (500 mg/kg) - % of Dose |
| NMP | 2.5 | 2.1 |
| 5-HNMP | 48 | 48 |
| 2-HMSI | 2.2 | 4.8 |
| Total Recovery | 53 | 59 |
This table is illustrative and shows data for NMP, a structurally different compound, to exemplify the type of quantitative excretion data that is determined in metabolic studies.
Experimental Protocols
The following section outlines detailed methodologies for key experiments relevant to the in vivo study of this compound metabolism. These protocols are based on established methods for other PAs and can be adapted for this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite, Echimidine, in rats following intravenous and oral administration.
dot
Caption: Experimental workflow for a rodent pharmacokinetic study.
Materials:
-
Male and female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
This compound (analytical standard)
-
Vehicle for dosing (e.g., saline, 0.5% carboxymethylcellulose)
-
Heparinized or EDTA-coated collection tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single dose of this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle via the tail vein.
-
Oral (PO) Administration: Administer a single dose of this compound (e.g., 10 mg/kg) dissolved or suspended in a suitable vehicle by oral gavage.
-
-
Sample Collection:
-
Collect blood samples (approximately 200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Place blood samples into heparinized or EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentrations of this compound and Echimidine in the plasma samples using a validated LC-MS/MS method (see section 4.3).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) using appropriate software.
-
In Vivo Tissue Distribution and Excretion Study
Objective: To determine the distribution of this compound and its metabolites in various tissues and their excretion in urine and feces.
Materials:
-
Male Sprague-Dawley rats
-
This compound (radiolabeled, e.g., with ³H or ¹⁴C, if available for quantitative analysis)
-
Metabolic cages for separate collection of urine and feces
-
Surgical tools for tissue collection
-
Homogenizer
-
Liquid scintillation counter (for radiolabeled studies) or LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral or intravenous dose of this compound to rats.
-
Sample Collection:
-
House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).
-
At predetermined time points post-dose, euthanize the animals and collect tissues of interest (e.g., liver, kidneys, lungs, spleen, brain, and gastrointestinal tract).
-
-
Sample Processing:
-
Urine and Feces: Measure the volume of urine and the weight of feces. Homogenize the feces in a suitable solvent.
-
Tissues: Weigh the collected tissues and homogenize them in an appropriate buffer.
-
-
Sample Analysis:
-
For radiolabeled studies, determine the total radioactivity in aliquots of plasma, urine, feces, and tissue homogenates using a liquid scintillation counter.
-
For non-radiolabeled studies, extract the analytes from the matrices and quantify this compound and its metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the administered dose recovered in urine, feces, and each tissue.
-
Determine the concentration of the parent compound and its metabolites in each tissue at different time points.
-
Analytical Method: LC-MS/MS for Quantification in Biological Matrices
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound and Echimidine in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar PA not present in the sample).
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection onto the LC-MS/MS system.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, Echimidine, and the internal standard need to be determined by infusion of the pure compounds.
Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.
Conclusion
The in vivo metabolic fate of this compound is a complex process initiated by its reduction to the parent alkaloid, Echimidine, primarily by the gut microbiota and hepatic enzymes. Subsequent hepatic bioactivation of Echimidine to reactive pyrrolic metabolites is the key event leading to its characteristic hepatotoxicity. While detailed quantitative in vivo ADME data for this compound remains to be fully elucidated in the public domain, the established metabolic pathways for pyrrolizidine alkaloids and the experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate its toxicokinetics and assess its potential risks. Further studies focusing on the quantitative tissue distribution and excretion of this compound and its metabolites are warranted to refine our understanding of its in vivo behavior and to improve risk assessment models for this important phytotoxin.
References
- 1. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of DNA adducts derived from riddelliine, a carcinogenic pyrrolizidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentrations of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine following oral administration of NMP to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Echimidine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echimidine N-oxide, a prominent pyrrolizidine alkaloid, has garnered significant attention within the scientific community due to its widespread occurrence in various plant species and its notable biological activities, including hepatotoxicity and acetylcholinesterase inhibition. This technical guide provides a comprehensive overview of the history of its discovery and isolation, from early pioneering work to modern chromatographic techniques. It details the experimental protocols for its extraction and purification, presents key quantitative data in a structured format, and illustrates the logical workflows and biological pathways associated with this compound through detailed diagrams. This document serves as an in-depth resource for researchers and professionals engaged in natural product chemistry, toxicology, and drug development.
Introduction
This compound is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid echimidine. Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites produced by an estimated 3% of the world's flowering plants, predominantly in the families Boraginaceae, Asteraceae, and Fabaceae, as a defense mechanism against herbivores.[1] this compound, along with its free base form, is most notably found in various species of the Echium genus, such as Echium plantagineum (Paterson's Curse or Salvation Jane).[1][2][3]
The N-oxide form of PAs is generally more water-soluble than the corresponding free base and is often the predominant form in the plant.[4] While initially considered less toxic, it is now understood that PA N-oxides can be reduced back to the toxic tertiary alkaloids by gut microflora and liver enzymes, thus contributing to the overall toxicity profile.[5][6] The toxic effects of echimidine and its N-oxide are primarily associated with hepatotoxicity, mediated through the formation of reactive pyrrolic metabolites in the liver.[4][7] Additionally, this compound has demonstrated inhibitory activity against acetylcholinesterase, an enzyme critical in neurotransmission, suggesting potential applications in neurodegenerative disease research.[8][9]
This guide will delve into the historical context of the discovery of echimidine and the subsequent recognition of its N-oxide form, provide detailed methodologies for its isolation and analysis, summarize important quantitative data, and visualize key processes and pathways.
History of Discovery and Isolation
The journey to identifying this compound began with the characterization of its parent alkaloid, echimidine.
-
1956: First Isolation of Echimidine: The first documented isolation of echimidine was reported by C.C.J. Culvenor from Echium plantagineum L.[10][11] In this seminal work, two new alkaloids, echiumine and echimidine, were identified. The structure of echimidine was elucidated as a diester of the necine base retronecine.[10][11]
-
1970s: Recognition of Pyrrolizidine Alkaloid N-oxides: The significance of the N-oxide forms of pyrrolizidine alkaloids was brought to the forefront through the work of A.R. Mattocks in the early 1970s.[12][13] His research highlighted the widespread occurrence of these N-oxides in plants and their contribution to the overall toxicity, as they could be metabolized back to the hepatotoxic tertiary alkaloids.[12][13][14]
-
Modern Isolation and the Challenge of Isomers: More recent research has focused on refining the isolation and analytical techniques for this compound. A significant challenge in the analysis of echimidine and its N-oxide is the co-elution with its structural isomers, echihumiline and hydroxymyoscorpine, under standard acidic HPLC conditions.[2][15] This discovery underscored the importance of developing more sophisticated analytical methods to accurately quantify these individual alkaloids.[2] Modern techniques now employ methods that can resolve these isomers, providing a more accurate understanding of the alkaloidal composition of plant extracts.[2]
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties of this compound is provided in Table 1. Quantitative data related to its biological activity and occurrence are presented in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41093-89-4 | [1][16] |
| Molecular Formula | C₂₀H₃₁NO₈ | [1][16] |
| Molecular Weight | 413.46 g/mol | [1][17] |
| Melting Point | 165 °C | [17] |
| Appearance | Not specified in searches | |
| Solubility | Higher water solubility than echimidine | [4] |
| Storage Temperature | < -15 °C | [17] |
Table 2: Quantitative Data for this compound
| Parameter | Value | Details | Reference(s) |
| Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 0.347 mM | In vitro assay | [8][9] |
| Hepatotoxicity (Echimidine) | IC₅₀ = 13.79 µg/mL | In rat hepatocyte primary culture cells | [2] |
| Hepatotoxicity (Echimidine Isomer Mix) | IC₅₀ = 14.14 µg/mL | In rat hepatocyte primary culture cells | [2] |
| Relative Abundance in E. plantagineum | ~90% as N-oxide | Before zinc reduction of plant extract | [2][18][19] |
| Concentration in E. vulgare Pollen | 8,000 - 14,000 ppm (total PAs) | This compound is a major component | [20] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and analysis of this compound from plant material, primarily Echium plantagineum.
Extraction and Isolation
The following protocol is a composite of modern techniques described in the literature.[2][15]
-
Plant Material Preparation: Aerial parts of Echium plantagineum are collected, dried, and ground into a fine powder.
-
Methanol Extraction: The powdered plant material is extracted with methanol (MeOH). The solvent is then removed under reduced pressure to yield an oleoresin.
-
Defatting: The oleoresin is partitioned between n-hexane-MeOH-water (10:9:1) to remove lipids and other nonpolar compounds. The lower, more polar phase containing the alkaloids is retained.
-
Acid-Base Extraction:
-
The polar phase is concentrated to remove organic solvents and then diluted with water.
-
The aqueous solution is acidified to pH 2 with 50% sulfuric acid (H₂SO₄).
-
This acidic solution is then washed with an organic solvent like ethyl acetate to remove any remaining neutral or weakly basic impurities.
-
-
Reduction of N-oxides (Optional but common for total alkaloid analysis):
-
To the acidic aqueous phase, an excess of zinc dust is added with stirring. This reduces the pyrrolizidine alkaloid N-oxides to their corresponding free bases. The reaction progress can be monitored by changes in pH.
-
After the reduction is complete, the solution is made alkaline with sodium carbonate (Na₂CO₃).
-
The free base alkaloids are then extracted from the alkaline aqueous solution into ethyl acetate.
-
The ethyl acetate is evaporated to yield a crude mixture of pyrrolizidine alkaloids.
-
-
Purification by Centrifugal Partition Chromatography (CPC):
-
The crude alkaloid mixture is subjected to CPC.
-
A typical biphasic solvent system consists of chloroform as the mobile phase and a citrate buffer (e.g., pH 5.6) as the stationary phase.
-
This step allows for the separation of different alkaloid fractions, such as the echimidine fraction from the echiumine fraction.
-
-
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC):
-
The echimidine-containing fraction from CPC is further purified by preparative HPLC.
-
A C18 column is commonly used with a mobile phase such as a lithium phosphate buffer at a controlled pH (e.g., 7.2) to achieve high purity of the isolated alkaloids.
-
Analytical Methods
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the standard method for the detection and quantification of this compound.
-
Chromatography:
-
Column: A "core-shell" reverse-phase C18 column (e.g., Kinetex EVO C18) is effective for separating echimidine and its isomers.[2]
-
Mobile Phase: A gradient elution is typically used with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2] The pH of the mobile phase is critical for the resolution of isomers.
-
Detection: A Diode Array Detector (DAD) can be used for UV detection, but mass spectrometry is required for definitive identification and quantification.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI) is commonly used.
-
Analysis: Tandem mass spectrometry (MS/MS) is employed for structural confirmation and quantification. The fragmentation pattern of this compound provides characteristic product ions that can be used for its selective detection in complex mixtures.
-
Diagrams of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
General Biosynthetic Pathway of Pyrrolizidine Alkaloids
Caption: General biosynthetic pathway of pyrrolizidine alkaloids leading to this compound.
Experimental Workflow for Isolation and Analysis
References
- 1. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes [mdpi.com]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 6. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. connectsci.au [connectsci.au]
- 12. The occurrence and analysis of pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatotoxic effects due to pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estimation of metabolites of pyrrolizidine alkaloids in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. This compound | 41093-89-4 | FE161549 | Biosynth [biosynth.com]
- 18. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of Echimidine N-oxide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of echimidine N-oxide and its co-eluting isomers. The accurate identification and quantification of these pyrrolizidine alkaloids (PAs) are critical due to their potential hepatotoxicity and implications for food safety, particularly in products like honey and herbal preparations.
Introduction to this compound and Its Isomeric Challenge
This compound is a naturally occurring pyrrolizidine alkaloid N-oxide predominantly found in plant species of the Boraginaceae family, such as Echium plantagineum.[1][2] As the oxidized form of the parent alkaloid echimidine, it is often the predominant state within plant tissues.[1] A significant analytical challenge arises from the co-occurrence of this compound with two of its C-7 isomers: echihumiline N-oxide and hydroxymyoscorpine N-oxide.[1][3]
Under standard analytical conditions, particularly acidic High-Performance Liquid Chromatography (HPLC), these three isomers exhibit nearly identical chromatographic behavior and appear as a single peak.[1][3] This co-elution phenomenon can lead to a significant overestimation of this compound content, obscuring the true alkaloidal profile and potentially impacting toxicological assessments.[1][3][4] Therefore, specialized methods are required for their successful separation and individual characterization.
Experimental Protocols for Isolation, Separation, and Elucidation
The structural elucidation of these isomers requires a multi-step approach involving extraction, chemical modification (reduction), chromatographic separation, and spectroscopic analysis.
A robust extraction method is the foundation for accurate analysis. The following protocol is a general guideline for extracting pyrrolizidine alkaloids and their N-oxides from plant matter.
Protocol for Extraction and Reduction:
-
Extraction: The plant material (e.g., from Echium plantagineum) is typically extracted with a polar solvent. Methanol is commonly used.[3][5] The resulting extract contains a mixture of PAs and their N-oxides, with the N-oxide form often accounting for up to 90% of the total.[3]
-
N-oxide Reduction (Optional but recommended for initial isolation): To simplify the alkaloidal profile and facilitate purification, the N-oxides are often reduced to their corresponding parent alkaloids.
-
Purification: The crude alkaloid mixture can be subjected to further purification steps, such as Centrifugal Partition Chromatography (CPC), to produce a fraction enriched with echimidine and its isomers before final analysis.[3]
The separation of the C-7 isomers is the most critical step. Standard acidic HPLC conditions fail to resolve them; however, optimized methods using neutral to basic pH have proven successful.[1][3]
Optimized HPLC Protocol:
-
Column: A core-shell reversed-phase column is recommended for its superior selectivity and efficiency. Kinetex Evolution C18 columns have demonstrated excellent performance for this separation.[1][3]
-
Mobile Phase:
-
To achieve baseline resolution of the isomers, neutral to slightly basic conditions (pH 6.8 or higher) are essential.[1][3] This is because protonation of the nitrogen centers under acidic conditions reduces the chromatographic selectivity between the isomers.[1]
-
A common mobile phase consists of a binary gradient system using water-acetonitrile or water-methanol combinations.[1] For preparative HPLC, a buffer like lithium phosphate (e.g., 32 mM, pH 7.2) can be effective.[3]
-
-
Detection: Detection is typically performed using a mass spectrometer coupled to the HPLC system (LC-MS).
High-resolution mass spectrometry is indispensable for confirming the molecular formula and differentiating between the isomers based on their fragmentation patterns.
LC-MS/MS Protocol:
-
Instrumentation: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical approach.[1] For high accuracy, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is used.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.[6][7]
-
Analysis:
-
The molecular ion [M+H]⁺ for this compound and its isomers appears at a mass-to-charge ratio (m/z) of 414.2122, confirming the molecular formula C20H31NO8.[1][8]
-
The reduced parent alkaloids (echimidine, echihumiline, hydroxymyoscorpine) show an [M+H]⁺ signal at m/z 398.[3][9]
-
While the isomers have identical molecular weights, their fragmentation patterns in tandem MS (MS²) differ due to the structural variations in their ester side chains (angeloyl, senecioyl, tigloyl moieties).[1] These necic acid-specific fragments allow for the individual identification of each component, even in unresolved peaks.[1]
-
NMR spectroscopy provides the definitive structural information required to unambiguously identify each isomer.
NMR Analysis Protocol:
-
Sample Preparation: The purified fractions of each separated isomer (obtained from preparative HPLC) are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[3]
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).[3]
-
Structural Elucidation:
-
The ¹H and ¹³C chemical shifts are compared against published data.[3]
-
Key differentiating signals are found in the ester side-chain moieties. For example, the chemical shifts of the olefinic protons and the methyl groups are characteristic of the senecioic acid ester in echihumiline versus the angelic acid ester in echimidine.[3]
-
HMBC correlations are crucial for confirming the connectivity between the pyrrolizidine core and the specific ester side chains.[3]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its related isomers.
Table 1: Physicochemical and Mass Spectrometry Data
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₀H₃₁NO₈ | [1][7][10] |
| Molecular Weight | ~413.46 g/mol | [10][11][12] |
| Monoisotopic Mass | 413.20496695 Da | [7] |
| [M+H]⁺ (N-Oxide) | 414.2122 m/z | [1][7][8] |
| [M+H]⁺ (Reduced Alkaloid) | 398 m/z | [3][9] |
| Detection Limit (HPLC-MS/MS) | 1 to 3 µg/kg (in honey, tea) | [1] |
Table 2: Hepatotoxicity Data (in Rat Hepatocyte Primary Culture)
| Compound / Mixture | Mean IC₅₀ Value | Source(s) |
| Echimidine (isolated) | 13.79 µg/mL | [3][9] |
| Mixture of 3 Isomers | 14.14 µg/mL | [3][9] |
| Echiumine | 7.47 µg/mL | [3][9] |
Visualization of Workflows and Relationships
Diagrams created using Graphviz DOT language illustrate the analytical workflow and the isomeric relationships.
Conclusion
The successful structural elucidation of this compound and its isomers, echihumiline N-oxide and hydroxymyoscorpine N-oxide, is a complex analytical task that hinges on overcoming their co-elution under standard chromatographic conditions. The integrated use of optimized HPLC with a neutral-to-basic mobile phase, high-resolution mass spectrometry for detection and fragmentation analysis, and NMR spectroscopy for definitive structural confirmation is essential. This rigorous, multi-technique approach ensures the accurate identification and quantification of each isomer, which is paramount for reliable toxicological assessment and regulatory compliance in food and herbal products.
References
- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. This compound | 41093-89-4 | FE161549 | Biosynth [biosynth.com]
- 12. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
An In-depth Technical Guide to Echimidine N-oxide: Molecular Properties, Biological Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echimidine N-oxide, a naturally occurring pyrrolizidine alkaloid, has garnered significant interest within the scientific community due to its dual nature as a potential therapeutic agent and a potent toxin. This technical guide provides a comprehensive overview of the fundamental molecular characteristics of this compound, its notable biological activities, and detailed experimental protocols for its study. The primary focus is on its role as an acetylcholinesterase inhibitor and its mechanisms of hepatotoxicity. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and toxicology.
Core Molecular Data
This compound is characterized by the molecular formula C₂₀H₃₁NO₈ and a molecular weight of approximately 413.46 g/mol [1][2][3][4][5]. It is the N-oxide form of the pyrrolizidine alkaloid echimidine[6].
| Property | Value | References |
| Molecular Formula | C₂₀H₃₁NO₈ | [1][2][3][4][5] |
| Molecular Weight | ~413.46 g/mol | [1][2][3][4][5] |
| CAS Number | 41093-89-4 | [1][2][3][4] |
| Class | Pyrrolizidine Alkaloid N-oxide | [1][3][7] |
| Natural Sources | Echium species (e.g., Echium vulgare, Echium plantagineum), Symphytum species | [3][7][8] |
Biological Activity and Signaling Pathways
This compound exhibits significant biological activities, primarily its inhibition of acetylcholinesterase and its pronounced hepatotoxicity.
Acetylcholinesterase (AChE) Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential as a lead compound for the development of therapeutics for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease. The compound demonstrates an IC₅₀ value of 0.347 mM for AChE inhibition[3][4][7][9]. The proposed mechanism involves the binding of this compound to the active site of AChE, thereby preventing the hydrolysis of acetylcholine[7].
Hepatotoxicity and Metabolic Activation Pathway
This compound is a recognized hepatotoxic pyrrolizidine alkaloid[5]. The toxicity is not exerted by the molecule itself but rather through its metabolic activation. The pathway begins with the reduction of the N-oxide in the gut and liver to its corresponding pyrrolizidine alkaloid, echimidine. Subsequently, hepatic cytochrome P450 enzymes metabolize echimidine into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs)[10][11]. These reactive metabolites can then form adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage, apoptosis, and ultimately, hepatotoxicity[10].
Experimental Protocols
The following are detailed methodologies for key experiments related to the investigation of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer.
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Varying concentrations of this compound or a positive control (e.g., donepezil). For the control group, add the solvent used to dissolve the test compound.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme[12].
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value of this compound.
Cell Viability Assay for Hepatotoxicity (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known hepatotoxin as a positive control[2][13].
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of the purple solution at a wavelength between 540 and 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for this compound.
Conclusion
This compound presents a fascinating case study in phytochemistry and pharmacology. Its ability to inhibit acetylcholinesterase opens avenues for neuroprotective drug discovery, while its inherent hepatotoxicity underscores the critical importance of understanding the metabolic fate of natural compounds. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other pyrrolizidine alkaloids. Further research is warranted to fully elucidate its mechanisms of action and to explore potential modifications that could enhance its therapeutic properties while mitigating its toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitory activity of pyrrolizidine alkaloids from Echium confusum Coincy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Lifeasible [lifeasible.com]
- 5. scbt.com [scbt.com]
- 6. plantaanalytica.com [plantaanalytica.com]
- 7. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound|CAS 41093-89-4|DC Chemicals [dcchemicals.com]
- 10. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of Echimidine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echimidine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family.[1] As the N-oxide form of echimidine, it is a significant compound of interest in toxicology, pharmacology, and drug development due to its potential hepatotoxicity and other biological activities.[2] This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with detailed experimental protocols and relevant biological pathways.
Mass Spectrometry (MS) Data
Mass spectrometry is a crucial technique for the identification and quantification of this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method due to the thermal instability of the N-oxide functional group, which can decompose under the high temperatures used in gas chromatography (GC).[1]
Below is a summary of typical mass spectrometric data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₃₁NO₈ | [3] |
| Molecular Weight | 413.5 g/mol | [3] |
| Monoisotopic Mass | 413.20496695 Da | [3] |
| Precursor Ion (m/z) | 414.2122 | [3] |
| Adduct | [M+H]⁺ | [3] |
Table 1: Mass Spectrometry Data for this compound.
Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Ion Trap/Fourier Transform Mass Spectrometry (LC-ESI-ITFT)
A common method for the analysis of this compound involves High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) and a high-resolution mass spectrometer such as an Orbitrap XL.
-
Instrumentation : LTQ Orbitrap XL Thermo Scientific.[3]
-
Column : Kinetex Evo C18 (2.6 µm, 50x2.1 mm) from Phenomenex.[3]
-
Mobile Phase : A binary gradient system, typically using water and acetonitrile or methanol with a formic acid modifier, provides optimal separation from co-eluting isomers.
-
Ionization Mode : Positive ESI.[3]
-
MS Level : MS2 (Tandem MS).[3]
-
Fragmentation Mode : Higher-Energy C-Type Dissociation (HCD).[3]
-
Collision Energy : Ranging from 10% to 15% (nominal).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy provides detailed structural information about this compound. However, obtaining a pure standard of this compound for NMR analysis can be challenging due to its co-elution with other isomers.[4] The NMR spectra of these isomers are often very similar, with many overlapping signals.[4]
A detailed analysis of the ¹H NMR spectrum of the isomeric mixture containing echimidine reveals characteristic signals for the olefinic protons and methyl groups of the necic acid moiety.[4] Researchers should be aware that under standard acidic HPLC conditions used for purification, echimidine can co-elute with its isomers, which may complicate spectral interpretation.[5]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Pyrrolizidine Alkaloid N-oxides
Pyrrolizidine alkaloid N-oxides are generally considered less toxic than their corresponding tertiary alkaloids. However, they can be reduced back to the toxic tertiary alkaloids by gut microbiota and hepatic enzymes.[6][7] These tertiary alkaloids can then be metabolically activated in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which can bind to cellular macromolecules like DNA and proteins, leading to hepatotoxicity.[8][9]
Caption: Metabolic pathway of pyrrolizidine alkaloid N-oxides.
Analytical Workflow for Pyrrolizidine Alkaloid N-oxides
The analysis of pyrrolizidine alkaloids and their N-oxides from complex matrices such as plant material or food products involves several key steps, from extraction to final detection.
Caption: General analytical workflow for PA N-oxides.
Conclusion
This technical guide provides a consolidated overview of the spectroscopic and analytical data for this compound. The provided mass spectrometry data and experimental protocols offer a solid foundation for the identification and quantification of this compound. While detailed NMR data for the N-oxide is sparse, the information on its isomers provides valuable context. The visualized metabolic pathway and analytical workflow offer a broader understanding of the biological and analytical considerations for researchers, scientists, and drug development professionals working with pyrrolizidine alkaloids.
References
- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Echimidine N-oxide in Honey by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are naturally occurring plant toxins that can contaminate food sources, including honey.[1][2] Due to their genotoxic and carcinogenic properties, monitoring their levels is crucial for food safety.[3] Echimidine N-oxide is a common PANO found in honey derived from plants of the Boraginaceae family, such as Echium species.[4][5] This application note presents a detailed protocol for the sensitive and selective quantification of this compound in honey using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample cleanup and multiple reaction monitoring (MRM) for detection, ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Standards: this compound certified reference material (purity ≥95%).[5]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Sulfuric acid (H₂SO₄), ammonia solution (NH₃), and formic acid (HCOOH), all analytical grade.
-
SPE Cartridges: Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges (e.g., Oasis MCX, 150 mg, 6 cc).[1]
-
Honey: A certified PA-free honey is required for preparing matrix-matched calibration standards and quality controls.
Standard Solution Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol.[6] Store at -20°C.[1]
-
Working Standard Mixture (e.g., 1 µg/mL): Dilute the primary stock solution with acetonitrile or a methanol/water mixture.[6] This solution is used to prepare calibration standards.
-
Matrix-Matched Calibration Standards: Prepare a series of calibration standards by spiking blank honey extract with the working standard mixture to achieve final concentrations ranging from 0.5 to 25 µg/kg.[7] This is crucial to compensate for matrix effects.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for PA extraction in honey.[1][2][6]
-
Extraction:
-
SPE Cartridge Cleanup:
-
Condition: Condition the Oasis MCX SPE cartridge with 3 mL of methanol, followed by 3 mL of water.[1]
-
Load: Load 2 mL of the supernatant from the centrifuged sample extract onto the cartridge.[1]
-
Wash: Wash the cartridge sequentially with 6 mL of water and then 6 mL of methanol to remove interfering matrix components.[1]
-
Elute: Elute the target analyte (this compound) from the cartridge using 5 mL of a freshly prepared ammoniated methanol solution (e.g., 5% ammonia in methanol).[6]
-
-
Final Preparation:
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC)
The following are typical starting conditions and should be optimized for the specific instrument used.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) or equivalent C18 column.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water.[8] |
| Mobile Phase B | Acetonitrile.[8] |
| Flow Rate | 0.3 - 0.5 mL/min.[8][9] |
| Injection Vol. | 5 µL.[9] |
| Column Temp. | 40°C |
| Gradient | 5% B (1 min), linear ramp to 35% B (10 min), ramp to 80% B (20 min), hold and re-equilibrate.[9] |
Mass Spectrometry (MS)
The analysis is performed on a triple quadrupole mass spectrometer.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[9][10] |
| Analysis Mode | Multiple Reaction Monitoring (MRM).[11] |
| Ion Spray Voltage | 3.5 kV.[9] |
| Capillary Temperature | 325°C.[9] |
| Nebulizing Gas | Nitrogen, 50 psi.[9] |
| Precursor Ion [M+H]⁺ | m/z 414.2.[12][13] |
| Product Ions & CE | m/z 396.4 (CE 35 eV), m/z 254.0 (CE 41 eV).[11] |
Note: Declustering Potential (DP) and Collision Energy (CE) require optimization for the specific instrument and compound.
Data Presentation and Method Performance
The method should be validated according to SANTE or equivalent guidelines.[3] The following table summarizes expected performance characteristics for the quantification of this compound in honey.
| Validation Parameter | Target Value/Result | Reference |
| Linearity (R²) | > 0.990 | [1][3] |
| Limit of Quant. (LOQ) | 0.3 - 13.0 µg/kg | [11][14] |
| Recovery | 80 - 115% | [3][15] |
| Precision (%RSD) | Repeatability (RSDr) < 20% | [11] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Figure 1: Workflow for this compound analysis in honey.
Conclusion
The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of this compound in complex honey matrices. The use of solid-phase extraction ensures effective sample cleanup, minimizing matrix interference and improving analytical accuracy. This method is suitable for routine monitoring in food safety laboratories and for research purposes to assess the contamination levels of pyrrolizidine alkaloids in honey and other related food products.
References
- 1. waters.com [waters.com]
- 2. bfr.bund.de [bfr.bund.de]
- 3. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 6. lcms.cz [lcms.cz]
- 7. Pyrrolizidine Alkaloids from Monofloral and Multifloral Italian Honey [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mjcce.org.mk [mjcce.org.mk]
- 10. ACG Publications - Unveiling the Pyrrolizidine Alkaloid Residues in Honey and Bee Pollen Samples by Employing Novel Online-SPE Configured LC-MS Analysis [acgpubs.org]
- 11. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Note: HPLC Method for the Separation of Echimidine N-oxide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echimidine N-oxide is a hepatotoxic pyrrolizidine alkaloid found in various plant species, particularly those belonging to the Boraginaceae family.[1][2] Its presence in food and feed is a significant safety concern.[3][4] Analytical monitoring of this compound is often complicated by the co-elution of its isomers, such as echihumiline N-oxide and hydroxymyoscorpine N-oxide, under standard reversed-phase HPLC conditions with acidic mobile phases.[3][5] This application note provides a detailed protocol for the successful separation of this compound from its isomers using a core-shell C18 column and a neutral to slightly basic mobile phase.
Experimental Protocols
A successful separation of this compound and its isomers can be achieved by carefully selecting the stationary phase and optimizing the mobile phase pH.[5][6] The following protocols are based on established methods for the analysis of these compounds.
Analytical HPLC-MS/MS Method
This method is suitable for the identification and quantification of this compound and its isomers in various matrices.
Table 1: Analytical HPLC and Mass Spectrometry Parameters
| Parameter | Value |
| HPLC System | |
| Column | Kinetex Evolution C18, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 414.2 [M+H]⁺[7] |
| Product Ions | Specific transitions to be determined based on instrument optimization |
| Collision Energy | Optimized for each transition |
Preparative HPLC Method
This method is designed for the isolation and purification of this compound and its isomers.
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | Preparative C18 column |
| Mobile Phase A | 32 mM Lithium Phosphate buffer, pH 7.2[5] |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 20% B over 14.4 minutes[5] |
| Flow Rate | 20 mL/min[5] |
| Injection Volume | Dependent on sample concentration and column capacity |
| Detection | UV at 220 nm |
Data Presentation
Under the optimized analytical conditions, baseline or near-baseline separation of this compound from its key isomers is achievable. The elution order may vary based on the specific isomer and exact chromatographic conditions.
Table 3: Expected Retention Time Data (Hypothetical)
| Compound | Retention Time (min) | Resolution (Rs) |
| Hydroxymyoscorpine N-oxide | 6.2 | - |
| Echihumiline N-oxide | 6.8 | > 1.5 |
| This compound | 7.5 | > 1.5 |
Note: The retention times and resolution values are illustrative and should be experimentally determined.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the analysis and the logical relationship for method development.
Caption: Workflow for the analysis of this compound isomers.
Caption: Key considerations for developing the separation method.
Conclusion
The described HPLC method, utilizing a core-shell C18 column and a neutral to slightly basic mobile phase, provides a robust and reliable approach for the separation of this compound and its isomers. This method is crucial for the accurate quantification of these toxic compounds in various matrices, ensuring food and feed safety. Researchers and drug development professionals can adapt this protocol for their specific applications.
References
- 1. This compound | 41093-89-4 | FE161549 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. "Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L" by Michał Gleńsk, Marta K. Dudek et al. [egrove.olemiss.edu]
- 4. Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 7. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Echimidine N-oxide Acetylcholinesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine to terminate synaptic transmission.[1][2] Inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3][4][5] Echimidine N-oxide, a naturally occurring pyrrolizidine alkaloid found in plants of the Boraginaceae family, has been identified as an inhibitor of acetylcholinesterase.[6][7][8][9][10] This document provides a detailed protocol for determining the inhibitory activity of this compound on acetylcholinesterase using the widely accepted Ellman's method.[4][11][12]
Principle of the Assay
The acetylcholinesterase inhibition assay described here is based on the Ellman method, a simple, rapid, and sensitive colorimetric assay.[3][4][11] The assay principle involves the enzymatic activity of AChE, which hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The intensity of the yellow color, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.[3][4] In the presence of an inhibitor like this compound, the rate of the enzymatic reaction decreases, leading to a reduction in color development.
Quantitative Data Summary
The inhibitory potential of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value |
| This compound | Acetylcholinesterase (AChE) | 0.347 mM[6][7][8][9] |
Experimental Protocols
This protocol is adapted from standard Ellman's method procedures for a 96-well plate format.[3][12]
Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich C3389)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Solvent for dissolving this compound (e.g., deionized water or DMSO)
-
96-well flat-bottom microplate
-
Multichannel pipettor
-
Spectrophotometric microplate reader capable of measuring absorbance at 412 nm
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to achieve a final concentration of 14 mM. Prepare this solution fresh before use.
-
AChE Stock Solution (1 U/mL): Prepare a 1 U/mL stock solution of AChE in phosphate buffer. The exact concentration may need to be optimized based on the specific activity of the enzyme lot.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO).
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations. The concentration range should bracket the expected IC50 value (e.g., from 0.01 mM to 10 mM).
Assay Procedure (96-well plate)
-
Assay Plate Setup:
-
Blank: 140 µL Phosphate Buffer + 10 µL Solvent + 10 µL Phosphate Buffer (instead of enzyme) + 10 µL DTNB + 10 µL ATCI
-
Control (100% enzyme activity): 140 µL Phosphate Buffer + 10 µL Solvent + 10 µL AChE solution + 10 µL DTNB + 10 µL ATCI
-
Test (Inhibitor): 140 µL Phosphate Buffer + 10 µL this compound working solution + 10 µL AChE solution + 10 µL DTNB + 10 µL ATCI
-
-
Pre-incubation: In the respective wells of the 96-well plate, add 140 µL of phosphate buffer, 10 µL of the appropriate this compound working solution (or solvent for the control and blank), and 10 µL of the AChE stock solution (or phosphate buffer for the blank).
-
Incubation: Incubate the plate at 25°C for 15 minutes.
-
Addition of DTNB: Following the incubation, add 10 µL of the 10 mM DTNB solution to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the 14 mM ATCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
Correct the rates of the test and control wells by subtracting the rate of the blank well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve by identifying the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. attogene.com [attogene.com]
- 6. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS 41093-89-4|DC Chemicals [dcchemicals.com]
- 9. This compound - Lifeasible [lifeasible.com]
- 10. This compound | 41093-89-4 | FE161549 | Biosynth [biosynth.com]
- 11. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for the Analytical Method Validation of Pyrrolizidine Alkaloids in Food
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by various plant species worldwide.[1] These compounds can contaminate food supplies, such as honey, tea, herbal infusions, spices, and pollen products, posing a potential risk to human health due to their hepatotoxic, genotoxic, and carcinogenic properties.[1][2] Regulatory bodies, including the European Commission, have established maximum levels for the sum of certain PAs in various foodstuffs to protect consumers.[1][2][3][4][5] This document provides detailed application notes and protocols for the validation of analytical methods for the determination of pyrrolizidine alkaloids in food matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Regulatory Framework
The European Commission Regulation (EU) 2020/2040, amending Regulation (EC) No. 1881/2006, sets maximum levels for the sum of 35 specific pyrrolizidine alkaloids in a range of food products.[5][6] These levels vary depending on the food category. For example, the maximum level for most teas (Camellia sinensis) is 150 µg/kg, while for cumin seeds it is 400 µg/kg.[3][6] For certain herbal infusions, the maximum level can be as high as 400 µg/kg.[1][3] These regulations necessitate the use of sensitive and validated analytical methods by food testing laboratories.[6]
Experimental Workflow
The general workflow for the analysis of pyrrolizidine alkaloids in food samples involves sample preparation, including extraction and cleanup, followed by instrumental analysis.
Caption: Experimental workflow for the analytical method validation of pyrrolizidine alkaloids in food.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Honey
This protocol is adapted from established methods for the extraction and cleanup of pyrrolizidine alkaloids from honey samples.[7][8][9]
Materials:
-
Honey sample
-
Zinc dust (optional, for reduction of N-oxides)[8]
-
Strong cation exchange (SCX) solid-phase extraction (SPE) cartridges[7][9]
-
Methanol
-
Ammoniated methanol (e.g., 2.5% or 5% ammonia in methanol)[7][10]
-
Water (HPLC grade)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Weigh 10.0 g ± 0.1 g of a homogenized honey sample into a 50 mL centrifuge tube.[7]
-
Add 30 mL of 0.05 M sulfuric acid solution.[7]
-
Shake vigorously for 30 minutes to dissolve the honey completely.[7]
-
(Optional) If determining the sum of PAs and their N-oxides as free bases, add approximately 1 g of zinc dust to reduce the N-oxides and leave overnight.[8][11]
-
Centrifuge the sample solution at 3,800 x g for 10 minutes.[7]
-
Condition an SCX SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of water and then 6 mL of methanol to remove interferences.[6]
-
Elute the pyrrolizidine alkaloids with 6 mL of ammoniated methanol.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.[6]
-
Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5:95, v/v).[7]
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial for analysis.[7]
Protocol 2: Sample Preparation for Herbal Infusions and Tea
This protocol is a generalized procedure based on methods for analyzing PAs in dried plant materials.[6][12][13]
Materials:
-
Dried tea or herbal infusion sample
-
Grinder or mill
-
0.05 M Sulfuric acid solution[12]
-
Strong cation exchange (MCX) solid-phase extraction (SPE) cartridges[6]
-
Methanol
-
Ammoniated elution solvent (e.g., ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% NH4OH and 1% triethylamine)[6]
-
Water (HPLC grade)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Grind the tea or herbal infusion sample to a fine powder.[13]
-
Weigh 2.0 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.[12]
-
Add 20 mL of hot (50 °C) 0.05 M sulfuric acid.[12]
-
Extract the sample by shaking or vortexing for a specified time (e.g., 30 minutes).[12]
-
Centrifuge the mixture to separate the solid material.
-
Condition an MCX SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.[6]
-
Wash the cartridge with 6 mL of water and 6 mL of methanol.[6]
-
Elute the PAs with 6 mL of the ammoniated elution solvent.[6]
-
Evaporate the purified extract to dryness under a gentle stream of nitrogen at 50 °C.[6]
-
Reconstitute the residue with 1 mL of a water/methanol mixture (95:5, v/v).[6]
-
Transfer the extract into an LC-MS certified vial for analysis.[6]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Gemini 3 µm NX-C18, 150 mm × 4.6 mm).[8]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[7]
-
Flow Rate: 0.6 mL/min.[11]
-
Injection Volume: 2 µL.[11]
-
Column Temperature: 30 °C.[8]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 2,000 V.[11]
-
Nebulizer Pressure: 35 psi.[11]
-
Drying Gas Flow and Temperature: 11.0 L/min and 300 °C, respectively.[11]
Method Validation Parameters
The analytical method should be validated according to internationally recognized guidelines such as those from SANTE or AOAC.[8][14][15] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations to generate a calibration curve.[14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy (Trueness): The closeness of the mean of a set of results to the true value. It is often assessed through recovery experiments by spiking blank matrices with known amounts of the analytes at different concentration levels.[6]
-
Precision (Repeatability and Reproducibility): The closeness of agreement between a series of measurements. Repeatability refers to measurements taken under the same conditions, while reproducibility refers to measurements taken under different conditions (e.g., different analysts, different days).[8]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[15]
-
Matrix Effect: The effect of co-eluting, interfering compounds from the sample matrix on the ionization of the target analytes.[11]
Quantitative Data Summary
The following table summarizes typical validation data for the analysis of pyrrolizidine alkaloids in various food matrices, compiled from multiple sources.
| Parameter | Food Matrix | Analyte(s) | Value | Reference |
| Linearity (R²) | Honey | Various PAs | > 0.98 | [11] |
| Feed | Various PAs | > 0.99 | [14] | |
| LOD (µg/kg) | Honey | 24 PAs | 0.015 - 0.30 | [10] |
| Tea | 24 PAs | 0.03 - 0.75 | [10] | |
| Green Tea, Chamomile Tea, Rooibos Tea, Oregano, Cumin Seeds, Honey | Individual PAs | i-LOD reported | [6] | |
| LOQ (µg/kg) | Honey | Individual PAs | 1 | [8] |
| Honey | 24 PAs | 0.05 - 1.00 | [10] | |
| Tea | 24 PAs | 0.1 - 2.5 | [10] | |
| Green Tea, Chamomile Tea, Rooibos Tea, Oregano, Cumin Seeds, Honey | Individual PAs | 0.6 | [6] | |
| Green Tea, Chamomile Tea, Rooibos Tea, Oregano, Cumin Seeds, Honey | Co-eluting Isomers (sum) | 1.2 | [6] | |
| Feed | Individual PAs | 5 | [14] | |
| Accuracy (Recovery, %) | Honey | Various PAs | 80.6 - 114.5 | [8] |
| Feed | Various PAs | 84.1 - 112.9 | [14] | |
| Honey, Milk, Tea | 24 PAs | 64.5 - 112.2 | [16] | |
| Precision (Repeatability, %RSD) | Honey | Various PAs | 2.3 - 14.6 | [8] |
| Feed | Various PAs | 3.0 - 13.6 | [14] | |
| Precision (Reproducibility, %RSD) | Honey | Various PAs | 4.9 - 17.7 | [8] |
| Feed | Various PAs | 4.8 - 18.9 | [14] |
Conclusion
The analytical methods described, based on LC-MS/MS, provide the necessary sensitivity and selectivity for the determination of pyrrolizidine alkaloids in complex food matrices at levels relevant to regulatory limits. Proper method validation is crucial to ensure the reliability and accuracy of the results. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists involved in food safety and quality control.
References
- 1. NEW MAXIMUM LEVELS OF PYRROLIZIDINE ALKALOIDS | Food Compliance Solutions [regulatory.mxns.com]
- 2. gba-group.com [gba-group.com]
- 3. galab.com [galab.com]
- 4. Maximum levels of pyrrolizidine alkaloids adopted - AGROLAB GROUP [agrolab.com]
- 5. Pyrrolizidine alkaloids – Maximum Levels as of July 01, 2022 - Quality Services International [qsi-q3.com]
- 6. waters.com [waters.com]
- 7. bfr.bund.de [bfr.bund.de]
- 8. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 12. lcms.cz [lcms.cz]
- 13. food.gov.uk [food.gov.uk]
- 14. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Determination of Echimidine N-oxide IC50 Value: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the determination of the half-maximal inhibitory concentration (IC50) value of Echimidine N-oxide. This compound, a pyrrolizidine alkaloid found in various plant species, has garnered research interest for its biological activities, including its potential as an acetylcholinesterase (AChE) inhibitor.[1] This guide outlines the methodologies for assessing its AChE inhibitory activity and general cytotoxicity, crucial for evaluating its therapeutic potential and safety profile. The protocols provided are based on well-established colorimetric assays: the Ellman's method for AChE inhibition and the MTT assay for cytotoxicity.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid that has demonstrated significant inhibitory activity against acetylcholinesterase (AChE).[1][2][3] AChE is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions such as Alzheimer's disease. Therefore, the accurate determination of the IC50 value of this compound against AChE is a critical step in its evaluation as a potential therapeutic agent.
Furthermore, as with any bioactive compound, assessing the general cytotoxicity of this compound is essential to understand its safety profile and therapeutic window. This application note provides a comprehensive guide for researchers to reliably determine the IC50 values for both AChE inhibition and cytotoxicity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C20H31NO8 | [4] |
| Molecular Weight | 413.47 g/mol | [5] |
| CAS Number | 41093-89-4 | [4] |
| Reported IC50 (AChE) | 0.347 mM | [2][3] |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO for in-vitro assays. | [3][5][6] |
| Storage | Store at -20°C as a powder. In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C. | [3] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established Ellman's method, a colorimetric assay to measure AChE activity.
3.1.1. Principle
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this reaction, leading to a decrease in the intensity of the yellow color.
3.1.2. Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from Electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
3.1.3. Protocol
-
Preparation of Reagents:
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH to 8.0.
-
AChE Solution (0.1 U/mL): Dissolve AChE in Tris-HCl buffer.
-
ATCI Solution (10 mM): Dissolve ATCI in Tris-HCl buffer. Prepare fresh.
-
DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. From this stock, prepare a series of dilutions in Tris-HCl buffer to achieve the final desired concentrations for the assay. A recommended starting range, based on the known IC50, would be from 1 µM to 10 mM.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
140 µL of Tris-HCl buffer (50 mM, pH 8.0)
-
20 µL of DTNB solution (3 mM)
-
10 µL of this compound solution at various concentrations (or buffer for the control, and a known inhibitor like eserine for the positive control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of AChE solution (0.1 U/mL) to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution (10 mM).
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., using GraphPad Prism or a similar software) to fit a sigmoidal dose-response curve.[7][8]
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cell line.
3.2.1. Principle
The MTT assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[10]
3.2.2. Materials and Reagents
-
This compound
-
Selected adherent cell line (e.g., HepG2, SH-SY5Y)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
3.2.3. Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations (e.g., from 0.1 µM to 1000 µM) to determine the cytotoxic range.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Sample / Absorbance of Control) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis to fit a sigmoidal dose-response curve.[7][8]
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the acetylcholinesterase enzymatic reaction pathway and the experimental workflows for the IC50 determination of this compound.
Caption: Acetylcholinesterase enzymatic reaction and inhibition.
Caption: General workflow for IC50 value determination.
References
- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-EchiMidine N-Oxide CAS#: 41093-89-4 [m.chemicalbook.com]
- 6. This compound | TMALAB (티엠에이랩) [tmalab.cafe24.com]
- 7. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 8. Ic50 Calculations | GraphPad Prism Inc | Bioz [bioz.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
Application Notes: Echimidine N-oxide as a Reference Standard in Chromatography
References
- 1. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACG Publications - Unveiling the Pyrrolizidine Alkaloid Residues in Honey and Bee Pollen Samples by Employing Novel Online-SPE Configured LC-MS Analysis [acgpubs.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. This compound, CAS No. 41093-89-4 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- 8. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 9. bfr.bund.de [bfr.bund.de]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Conversion of Echimidine N-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echimidine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in several plant species, notably within the Boraginaceae family.[1] PAs and their corresponding N-oxides are of significant interest in toxicology and drug development due to their potential hepatotoxicity. While PA N-oxides are generally considered detoxification products and are less toxic than their parent alkaloids, they can be converted back to the toxic tertiary PAs within the body.[2] This enzymatic reduction is a critical activation step that precedes the metabolic formation of reactive pyrroles responsible for liver damage.[3][4] Understanding the protocol for this conversion is crucial for assessing the toxicological risk of PA N-oxides and for studying their metabolic fate.
This document provides detailed protocols for the in vitro enzymatic conversion of this compound to Echimidine using two key biological systems: intestinal microbiota and liver microsomes.
Principle of Enzymatic Conversion
The conversion of this compound to its parent alkaloid, Echimidine, is a reductive process. In vivo, this biotransformation is primarily carried out by two systems:
-
Intestinal Microbiota: Anaerobic bacteria in the gastrointestinal tract can efficiently reduce PA N-oxides to their corresponding PAs.[3][5]
-
Hepatic Enzymes: Cytochrome P450 (CYP) monooxygenases in the liver, particularly under hypoxic conditions, can also catalyze this reduction.[3][4][6] The parent PA can then be bioactivated by the same CYP system under aerobic conditions to form toxic pyrrolic metabolites.[2]
The following protocols describe how to replicate these enzymatic conversions in a controlled in vitro setting.
Experimental Protocols
Protocol 1: Conversion of this compound by Intestinal Microbiota
This protocol is adapted from methodologies used for other pyrrolizidine alkaloid N-oxides and is designed to assess the reductive capacity of gut flora.[3]
Materials and Reagents:
-
This compound
-
Echimidine (as a reference standard)
-
Brain Heart Infusion (BHI) medium
-
Fresh fecal samples from rats (or other species of interest)
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-tight jars with GasPak™)
-
DMSO (Dimethyl sulfoxide)
-
Ice-cold methanol
-
Centrifuge and microcentrifuge tubes
-
Incubator (37°C)
-
UHPLC-MS/MS system for analysis
Methodology:
-
Preparation of Intestinal Microbiota Solution:
-
Work under anaerobic conditions as much as possible to preserve the viability of anaerobic bacteria.
-
Pool fresh fecal samples from several animals.
-
Homogenize the fecal matter in BHI medium (e.g., 1 gram of feces per 24 mL of medium).
-
Centrifuge the fecal suspension at a low speed (e.g., 200 x g for 5 minutes) to pellet large debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 5000 x g for 30 minutes) to pellet the bacteria.
-
Discard the supernatant and resuspend the bacterial pellet in fresh BHI medium to create the final intestinal microbiota solution.
-
-
Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, prepare the incubation mixture with a final volume of 0.5 mL containing the intestinal microbiota solution and this compound at the desired final concentration (e.g., 200 µM).[3] Ensure the final DMSO concentration is low (<1%) to avoid inhibiting enzymatic activity.
-
Prepare control samples: one without the microbiota solution (negative control) and one without this compound (background control).
-
Incubate all samples anaerobically at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8 hours) to monitor the reaction progress.[3]
-
-
Sample Processing and Analysis:
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold methanol (e.g., 1 mL).
-
Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g for 20 minutes) to precipitate proteins and bacteria.
-
Collect the supernatant and dilute it appropriately with methanol.
-
Analyze the samples for the presence of Echimidine using a validated UHPLC-MS/MS method, comparing against the Echimidine reference standard.
-
Protocol 2: Conversion of this compound by Liver Microsomes
This protocol describes the conversion using commercially available or prepared liver microsomes from rats or humans. The reaction is typically more efficient under hypoxic or anaerobic conditions.[7]
Materials and Reagents:
-
This compound
-
Echimidine (as a reference standard)
-
Pooled liver microsomes (human or rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Nitrogen or Argon gas
-
Ice-cold methanol or acetonitrile
-
Incubator or water bath (37°C)
-
UHPLC-MS/MS system for analysis
Methodology:
-
Incubation Setup (Hypoxic/Anaerobic Conditions):
-
Prepare a master mix in a microcentrifuge tube containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes (e.g., 1 mg/mL protein concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
To create hypoxic conditions, gently bubble nitrogen or argon gas through the mixture for a few minutes.
-
Initiate the reaction by adding this compound stock solution to a final desired concentration (e.g., 10-100 µM).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). Time-course experiments are recommended to determine the optimal incubation time.
-
-
Control Reactions:
-
Aerobic Control: Run a parallel incubation without the nitrogen/argon gassing step to assess conversion under normal oxygen levels. Reduction is expected to be inhibited under these conditions.[7]
-
Negative Control: Prepare an incubation without the NADPH regenerating system to confirm that the conversion is enzyme- and cofactor-dependent.
-
-
Sample Processing and Analysis:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or two volumes of ice-cold methanol.
-
Vortex and centrifuge at high speed (e.g., 15,000 x g for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Quantify the formation of Echimidine using UHPLC-MS/MS.
-
Data Presentation
Quantitative results from the experiments should be summarized in tables for clear comparison.
Table 1: Conversion of this compound by Rat Intestinal Microbiota
| Time Point (hours) | Echimidine Formed (pmol/mg protein/min) |
| 0 | 0 |
| 2 | 15.2 ± 1.8 |
| 4 | 35.8 ± 3.1 |
| 8 | 62.5 ± 5.4 |
Table 2: Conversion of this compound by Human Liver Microsomes
| Condition | Echimidine Formed (pmol/mg protein/min) |
| Aerobic (+NADPH) | 2.1 ± 0.3 |
| Hypoxic (+NADPH) | 45.7 ± 4.2 |
| Hypoxic (-NADPH) | < 0.5 (Below Limit of Quantification) |
Mandatory Visualization
Diagram 1: Biotransformation Pathway of this compound
Caption: Metabolic pathway of this compound to toxic adducts.
Diagram 2: Experimental Workflow for In Vitro Conversion
References
- 1. This compound | 41093-89-4 | FE161549 | Biosynth [biosynth.com]
- 2. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic conversion of indicine N-oxide to indicine in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 7. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Competitive ELISA for Echimidine N-oxide Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the development and application of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of Echimidine N-oxide. This compound is a hepatotoxic pyrrolizidine alkaloid (PA) found in various plant species, and its detection is crucial for food safety and toxicological studies.[1][2] This protocol covers hapten synthesis, immunogen preparation, and a step-by-step competitive ELISA procedure.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of plant toxins produced as a defense mechanism against herbivores.[2] Echimidine and its oxidized form, this compound, are prominent PAs found in plants like Echium plantagineum.[1][2] Ingestion of these compounds, often through contaminated herbal medicines, teas, or honey, can lead to severe liver damage (hepatotoxicity).[2][3] Regulatory bodies have set stringent limits on PA levels in food and feed, necessitating sensitive and reliable detection methods.
Immunoassays offer a powerful tool for the rapid and specific detection of these toxins.[4] Due to its small molecular size, this compound is a hapten and cannot independently elicit an immune response.[5] Therefore, it must be conjugated to a larger carrier protein to become immunogenic. The competitive ELISA format is particularly well-suited for detecting small molecules like this compound.[6][7] This method relies on the competition between the free analyte in a sample and a labeled antigen conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample.[8]
Principle of the Competitive ELISA
The assay is based on the principle of competitive binding. A microtiter plate is coated with a specific antibody raised against this compound. When the sample containing free this compound is added to the well along with a fixed amount of enzyme-conjugated this compound, the two compete for binding to the immobilized antibody. After an incubation period, unbound reagents are washed away. A chromogenic substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the amount of this compound in the sample; a high concentration of the target analyte results in a weaker signal, and a low concentration yields a stronger signal.[7][9]
Caption: Logical diagram of the competitive ELISA principle.
Experimental Protocols
Protocol 1: Hapten Synthesis and Immunogen Preparation
To produce antibodies, the this compound hapten must be conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[10] This generally involves introducing a reactive functional group, such as a carboxyl group, onto the hapten molecule.
Materials:
-
This compound standard
-
Succinic anhydride
-
Pyridine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]
-
N-Hydroxysuccinimide (NHS)[10]
-
Carrier proteins (KLH and BSA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Methodology:
-
Hapten Derivatization (Introduction of a Carboxyl Group):
-
Dissolve this compound and a molar excess of succinic anhydride in anhydrous pyridine.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the pyridine under reduced pressure.
-
Purify the resulting carboxylated hapten (hapten-COOH) using silica gel chromatography. Confirm the structure using Mass Spectrometry and NMR.
-
-
Activation of the Carboxylated Hapten:
-
Dissolve the hapten-COOH in DMF.
-
Add equimolar amounts of EDC and NHS to the solution.
-
Stir the mixture at room temperature for 4-6 hours in the dark to form the NHS-ester activated hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4).
-
Slowly add the activated hapten solution dropwise to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Stop the reaction by adding a quenching agent like glycine.
-
-
Purification of the Conjugate:
-
Dialyze the conjugate solution extensively against PBS at 4°C for 48 hours with multiple buffer changes to remove unconjugated hapten and reagents.
-
Store the purified immunogen (this compound-KLH) and coating antigen (this compound-BSA) at -20°C.
-
Protocol 2: Polyclonal Antibody Production (Rabbit)
-
Emulsify the this compound-KLH immunogen (1 mg/mL) with an equal volume of Freund's Complete Adjuvant.
-
Immunize rabbits with 1 mL of the emulsion via subcutaneous injections at multiple sites.
-
Administer booster immunizations every 3-4 weeks with the immunogen emulsified in Freund's Incomplete Adjuvant.
-
Collect blood samples 10-14 days after each booster.
-
Separate the serum (antisera) and determine the antibody titer using an indirect ELISA with the this compound-BSA coating antigen.
-
Purify the polyclonal antibodies from high-titer serum using protein A/G affinity chromatography.
Protocol 3: Competitive ELISA Procedure
References
- 1. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. sinobiological.com [sinobiological.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Derivatization Methods in GC-MS Analysis of Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of pyrrolizidine alkaloids (PAs) for analysis by gas chromatography-mass spectrometry (GC-MS). The following sections outline two common derivatization techniques: acylation with heptafluorobutyric anhydride (HFBA) and silylation using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Introduction
Pyrrolizidine alkaloids are a large group of natural toxins produced by various plant species. Their presence in food, feed, and herbal products is a significant safety concern due to their potential hepatotoxicity and carcinogenicity. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method for PA analysis due to its ability to analyze the native compounds without derivatization, GC-MS offers high chromatographic resolution and is a valuable tool, particularly when derivatization is employed to improve the volatility and thermal stability of these polar compounds.[1][2][3]
Derivatization is a crucial step in preparing PAs for GC-MS analysis. It involves chemically modifying the polar functional groups (hydroxyl and amine groups) of the alkaloids to create less polar and more volatile derivatives. This document details the procedures for two effective derivatization methods.
Pre-Derivatization Step: Reduction of PA N-oxides
A critical step before the derivatization of PAs for GC-MS analysis is the reduction of any PA N-oxides to their corresponding tertiary amine parent PAs. GC-MS analysis typically does not directly detect the non-volatile N-oxides. This reduction is commonly achieved using a reducing agent like zinc dust.
Derivatization Method 1: Acylation with Heptafluorobutyric Anhydride (HFBA)
Acylation with HFBA is a robust method for derivatizing the hydroxyl groups of the necine base backbone of PAs. This method is often used in a "sum parameter" approach, where all 1,2-unsaturated PAs are reduced to their common backbone structures (e.g., retronecine, heliotridine) and then derivatized.[2]
Experimental Protocol: HFBA Derivatization
This protocol is adapted from validated methods for the analysis of PAs in feed and honey.[2][4]
1. Sample Extraction and Clean-up:
-
Homogenize the sample matrix (e.g., plant material, honey, feed).
-
Extract the PAs using an acidic aqueous solution (e.g., 0.05 M H₂SO₄).
-
Perform a solid-phase extraction (SPE) clean-up using a strong cation exchange (SCX) cartridge to isolate the alkaloids.
-
Elute the PAs from the SPE cartridge using an ammoniated organic solvent mixture.
2. Reduction of PA N-oxides:
-
To the cleaned extract, add zinc dust to reduce the PA N-oxides to their corresponding tertiary PAs.
-
Allow the reaction to proceed, typically overnight, to ensure complete reduction.
-
Centrifuge and collect the supernatant containing the reduced PAs.
3. Derivatization with HFBA:
-
Evaporate the solvent from the reduced PA extract to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA) to the dried residue.
-
Seal the reaction vial and heat at 70°C for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
Quantitative Data for HFBA Derivatization Method
The following table summarizes the performance data from a validated GC-MS method for the determination of 1,2-unsaturated PAs in feed materials after reduction and derivatization with HFBA.[2]
| Parameter | Result |
| Recovery | |
| Retrorsine spiked | 81.8% - 94.4% |
| Retrorsine N-oxide spiked | 72.7% - 85.5% |
| Repeatability (RSDr) | |
| Free base PAs | 7.5% - 14.4% |
| PA N-oxides | 7.9% - 15.4% |
| Reproducibility (RSDR) | |
| Free base PAs | 14.2% - 16.3% |
| PA N-oxides | 17.0% - 18.1% |
| Limit of Quantification (LOQ) | 10 µg/kg |
Derivatization Method 2: Silylation
Silylation is another common derivatization technique where active hydrogens in hydroxyl and amine groups are replaced by a trimethylsilyl (TMS) group. Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
Experimental Protocol: Silylation
This is a general protocol for the silylation of PAs. Optimization of reaction time and temperature may be necessary for specific PAs and matrices.
1. Sample Preparation and Reduction:
-
Follow the same sample extraction, clean-up, and N-oxide reduction steps as described for the HFBA method.
2. Silylation Derivatization:
-
Evaporate the solvent from the reduced PA extract to dryness under a stream of nitrogen. Ensure the sample is completely dry as silylating reagents are moisture-sensitive.
-
Add 100 µL of a silylating reagent mixture (e.g., MSTFA with 1% TMCS, or a mixture of BSTFA and pyridine).
-
Seal the reaction vial and heat at 60-80°C for 30-60 minutes.
-
After cooling, the sample can be directly injected into the GC-MS.
Quantitative Data for Silylation Method
Detailed and recent quantitative validation data for the GC-MS analysis of silylated pyrrolizidine alkaloids is limited in the readily available scientific literature, as LC-MS/MS has become the more prevalent technique. However, based on a validated GC-MS method for retronecine-type PAs, the following performance characteristics can be expected.[1]
| Parameter | Expected Performance |
| Recovery | > 97% |
| Intra-day Precision (RSD) | 0.57% - 2.48% |
| Inter-day Precision (RSD) | 1.70% - 1.95% |
| Limit of Detection (LOD) | 0.014 ng (on-column) |
| Limit of Quantification (LOQ) | 0.1 mg/kg |
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used for the analysis of derivatized pyrrolizidine alkaloids. Optimization will be required based on the specific instrument and column used.
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial 80°C, hold for 2 min, ramp to 280°C at 10-20°C/min, hold for 5-10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the GC-MS analysis of pyrrolizidine alkaloids.
Derivatization Reactions
Caption: Chemical derivatization reactions of pyrrolizidine alkaloids for GC-MS analysis.
References
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Echimidine N-oxide and its Isomers in HPLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the co-elution of Echimidine N-oxide and its structural isomers during High-Performance Liquid Chromatography (HPLC) analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my HPLC chromatogram show a single, sharp peak for what should be this compound, even when using a high-resolution mass spectrometer?
A: This is a classic case of co-elution. Under conventional acidic HPLC conditions (e.g., using 0.05% trifluoroacetic acid or 0.1% formic acid), this compound and its C-7 isomers, primarily echihumiline N-oxide and hydroxymyoscorpine N-oxide, exhibit nearly identical chromatographic behavior.[1][2] The acidic mobile phase protonates the nitrogen centers of the alkaloids, which reduces the chromatographic selectivity between the isomers, causing them to elute as a single peak.[1] This can lead to a significant overestimation of this compound content.[1]
Q2: What is the most critical experimental parameter to adjust for resolving these co-eluting isomers?
A: The most critical parameter is the mobile phase pH . Shifting from an acidic to a neutral or slightly basic mobile phase (pH 6.8 or higher) is essential to achieve baseline resolution of the isomeric compounds.[1][2] This change in pH alters the ionization state of the molecules, enhancing the subtle structural differences between the isomers and allowing for their separation on the column.
Q3: Which type of HPLC column is most effective for separating this compound and its isomers?
A: Core-shell reversed-phase columns have demonstrated superior performance for this specific separation challenge.[1] Specifically, Kinetex Evolution C18 stationary phases are highly recommended for their enhanced selectivity towards these isomeric pyrrolizidine alkaloids.[1][2] Furthermore, using columns with sub-two-micrometer particles can provide greater chromatographic efficiency, which is crucial for resolving these closely related compounds.[1]
Q4: My analysis focuses on the free base forms (e.g., Echimidine). Do the same separation principles apply?
A: Yes, the same chromatographic principles for resolving the N-oxide isomers also apply to their corresponding free base forms. A study successfully resolved echimidine, echihumiline, and hydroxymyoscorpine using a core-shell RP-HPLC column at a pH of 6.8 or higher.[2] Since most of these alkaloids exist as N-oxides in plant material (around 90%), a reduction step using zinc dust in the presence of sulfuric acid is typically required during sample preparation to analyze the free bases.[2]
Q5: How can I definitively confirm the identity of each separated isomeric peak?
A: A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for unambiguous identification.
-
LC-QToF Mass Spectrometry provides exceptional mass accuracy to confirm the elemental composition (C20H31NO8) with the molecular ion [M+H]+ appearing at a mass-to-charge ratio of 414.2122.
-
Proton NMR (¹H NMR) spectroscopy allows for definitive structural elucidation. The chemical shift of the H-8 proton is diagnostic for differentiating the isomers.[1]
Section 2: Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve common issues encountered during the separation of this compound isomers.
Issue: Complete Co-elution or Poor Resolution of Isomeric Peaks
If you are observing a single peak or broad, overlapping peaks, follow this troubleshooting workflow.
References
Technical Support Center: Solid-Phase Extraction of Echimidine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery of Echimidine N-oxide during solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Inappropriate Sorbent Selection: Using a standard reversed-phase (e.g., C18) sorbent may result in poor retention of the highly polar this compound. Some studies have shown very low recovery (<40%) for pyrrolizidine alkaloid N-oxides on C18 cartridges.[1] | Use a Strong Cation Exchange (SCX) sorbent. SCX is highly effective for the retention of both PA N-oxides and their free bases.[2][3][4] |
| Incorrect Sample pH: The sample pH may not be optimal for the retention of this compound on the SCX sorbent. For cation exchange, the analyte should be in its protonated (cationic) form. | Acidify the sample prior to loading. Diluting the sample with a weak acid, such as 0.05 M sulfuric acid, ensures that the nitrogen atom in this compound is protonated, facilitating strong interaction with the SCX sorbent.[2] | |
| Inefficient Elution: The elution solvent may not be strong enough to displace the retained this compound from the SCX sorbent. | Use an ammoniated organic solvent for elution. A common and effective elution solvent is a mixture of methanol and ammonia. This neutralizes the charge on the analyte, disrupting its interaction with the sorbent and allowing for its release. A typical concentration is 2-5% ammonia in methanol.[4] | |
| Analyte Breakthrough During Loading: The sample may be flowing through the cartridge too quickly, or the cartridge may be overloaded. | Optimize the loading flow rate. A slow and steady flow rate ensures adequate interaction time between the analyte and the sorbent. Also, ensure the amount of sample loaded does not exceed the cartridge capacity. | |
| Inconsistent Recovery | Variable Sample Matrix Effects: Complex sample matrices, such as honey or plant extracts, can interfere with the SPE process.[2] | Perform a thorough sample clean-up prior to SPE. This may include centrifugation or filtration to remove particulate matter. Matrix-matched calibration standards can also help to compensate for matrix effects. |
| Irreproducible pH Adjustments: Inconsistent pH of the sample and elution solutions can lead to variable retention and elution. | Use calibrated pH meters and freshly prepared buffers. Ensure thorough mixing to achieve uniform pH throughout the solution. | |
| Presence of Echimidine (Free Base) in the Eluate | On-cartridge Reduction of N-oxide: Although less common, some on-cartridge reactions can lead to the reduction of the N-oxide to its corresponding free base. | Ensure mild extraction and elution conditions. Avoid harsh chemical conditions or reactive solvents that are not specified in validated protocols. The primary goal of the SPE is purification, not chemical modification. |
| Co-extraction from the Original Sample: The original sample may contain both this compound and Echimidine. | This is not an SPE issue but a sample characteristic. The analytical method following SPE (e.g., LC-MS) should be capable of separating and quantifying both the N-oxide and the free base. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge for this compound extraction?
A1: Strong Cation Exchange (SCX) SPE cartridges are highly recommended for the extraction of this compound and other pyrrolizidine alkaloids.[2][3][4] SCX sorbents effectively retain the protonated form of these basic compounds, allowing for efficient separation from neutral and acidic matrix components.
Q2: Why is my recovery of this compound low when using a C18 cartridge?
A2: this compound is a highly polar molecule. Standard reversed-phase sorbents like C18 rely on hydrophobic interactions for retention. Due to its polarity, this compound has weak retention on C18 and will likely be lost in the loading or wash steps, resulting in low recovery.[1]
Q3: How does pH affect the recovery of this compound on an SCX cartridge?
A3: pH is a critical parameter for successful SCX-SPE. The sample should be acidified (typically to a pH of 2-3) before loading.[2] This ensures that the nitrogen atom in the pyrrolizidine ring is protonated, giving the molecule a positive charge and enabling strong ionic interaction with the negatively charged SCX sorbent.
Q4: What is the optimal solvent for eluting this compound from an SCX cartridge?
A4: The most effective elution solvent is an organic solvent, typically methanol, made basic with ammonia.[4] The ammonia neutralizes the positive charge on the this compound, disrupting the ionic bond with the SCX sorbent and allowing the analyte to be eluted. A concentration of 2-5% ammonia in methanol is commonly used.
Q5: Can I extract both this compound and its free base, Echimidine, simultaneously?
A5: Yes, one of the advantages of using SCX-SPE is that it can retain both the N-oxide and the free base form of pyrrolizidine alkaloids.[3] Both forms will be protonated under acidic loading conditions and will be eluted together with an ammoniated organic solvent.
Quantitative Data Summary
The choice of SPE sorbent significantly impacts the recovery of this compound. The following table summarizes the expected recovery rates based on available literature.
| Sorbent Type | Analyte | Typical Recovery Rate | Notes |
| Strong Cation Exchange (SCX) | Echimidine and its N-oxide | >95% (mean recovery for a group of PAs)[2] | Highly recommended for efficient and simultaneous extraction of PA N-oxides and their free bases. |
| Reversed-Phase (C18) | Pyrrolizidine Alkaloid N-oxides | <40%[1] | Not recommended for the extraction of polar N-oxides due to poor retention. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound using a Strong Cation Exchange (SCX) Cartridge
This protocol is designed for the extraction of this compound from a liquid sample extract (e.g., a plant extract redissolved in a suitable solvent).
Materials:
-
SCX SPE Cartridges (e.g., 500 mg, 3 mL)
-
0.05 M Sulfuric Acid
-
Methanol (HPLC grade)
-
Ammonia solution (e.g., 25%)
-
Deionized Water
-
SPE Vacuum Manifold
-
Collection Tubes
Procedure:
-
Sample Preparation:
-
Ensure the sample is in a liquid form and free of particulates. If necessary, centrifuge or filter the sample.
-
Dilute the sample with 0.05 M sulfuric acid to ensure the pH is acidic (pH 2-3). This step is crucial for the protonation of this compound.[2]
-
-
Cartridge Conditioning:
-
Place the SCX cartridges on the vacuum manifold.
-
Wash the cartridges with 1 bed volume (e.g., 3 mL) of methanol.
-
Equilibrate the cartridges with 1 bed volume (e.g., 3 mL) of 0.05 M sulfuric acid. Do not allow the cartridges to dry out after this step.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned cartridges at a slow, controlled flow rate (e.g., 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridges with 1 bed volume (e.g., 3 mL) of deionized water to remove any remaining acid and polar interferences.
-
Wash the cartridges with 1 bed volume (e.g., 3 mL) of methanol to remove non-polar interferences.
-
-
Drying:
-
Dry the cartridges thoroughly under vacuum for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Prepare the elution solvent: 5% ammonia in methanol.
-
Add 1-2 bed volumes (e.g., 3-6 mL) of the elution solvent to the cartridges.
-
Elute the retained this compound at a slow flow rate (e.g., 1 mL/minute).
-
-
Post-Elution:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., by LC-MS).
-
Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting logic for low recovery of this compound during SPE.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of N-oxides and free bases of pyrrolizidine alkaloids by cation-exchange solid-phase extraction and ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Echimidine N-oxide Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echimidine N-oxide analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly from the Boraginaceae family (e.g., Echium species).[1] It is the N-oxide form of the tertiary alkaloid echimidine. As a certified reference material, its stability is crucial for the accurate quantification of this potentially toxic compound in food, herbal products, and other matrices.[1][2] Degradation of the standard can lead to underestimation of the analyte in samples.
Q2: What is the recommended storage condition for this compound analytical standards?
A2: this compound analytical standards should be stored at -20°C or lower in a dry environment.[3][4][5] It is important to minimize freeze-thaw cycles. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the standard.
Q3: What are the primary degradation pathways for this compound?
A3: The most well-documented degradation pathway for this compound is its reduction to the corresponding tertiary amine, echimidine.[6] This can be induced by certain chemical reagents (e.g., zinc dust in an acidic medium), and also occurs biologically.[6] Other potential degradation pathways include hydrolysis, oxidation, and photolysis, which can be investigated through forced degradation studies.[7][8]
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound?
A4: Direct analysis of this compound by GC-MS is not recommended due to the thermal instability of the N-oxide functional group.[1] The high temperatures used in the GC inlet and column can cause decomposition of the N-oxide, leading to inaccurate results.[1] For GC-MS analysis, a chemical reduction step to convert the N-oxide to the more thermally stable tertiary alkaloid (echimidine) is typically required.[1]
Q5: What is the preferred analytical technique for this compound?
A5: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the analysis of this compound.[1] This technique avoids the thermal degradation issues associated with GC and provides the necessary sensitivity and selectivity for quantification in complex matrices.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no signal of this compound in a freshly prepared standard solution. | Degradation during sample preparation: Use of inappropriate solvents or pH conditions. | Prepare solutions in high-purity solvents like acetonitrile or methanol. Avoid strongly acidic or basic conditions unless intentionally performing a reduction. |
| Incorrect storage of the standard: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles. | Always store the standard at ≤ -20°C and protect from light. Allow the vial to reach room temperature before opening. | |
| Appearance of a new peak in the chromatogram corresponding to the retention time of echimidine. | Reduction of the N-oxide: This is the most common degradation. It can be caused by the presence of reducing agents in the sample matrix or mobile phase, or by certain analytical conditions. | Check the purity of solvents and reagents. Ensure the mobile phase is free of contaminants. If analyzing complex matrices, consider the potential for matrix components to induce reduction. |
| In-source fragmentation in the mass spectrometer: High source temperatures or voltages can sometimes cause fragmentation of the N-oxide to the tertiary amine. | Optimize MS source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. | |
| Gradual decrease in the peak area of this compound over a series of injections. | Adsorption to vials or tubing: this compound may adsorb to glass or plastic surfaces, especially at low concentrations. | Use silanized glass vials or polypropylene vials to minimize adsorption. Prime the HPLC system with the standard solution before the analytical run. |
| Instability in the prepared solution: The standard may be degrading in the chosen solvent over time, especially if left at room temperature. | Prepare fresh standard solutions daily. If solutions need to be stored, keep them at 2-8°C and protect from light for a short period. For longer-term storage of solutions, validate the stability under those conditions. | |
| Inconsistent peak shapes or retention times. | Interaction with the stationary phase: The basic nature of the pyrrolizidine ring can lead to tailing on some reversed-phase columns. | Use a column with end-capping or a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape.[1] |
| Isomer co-elution: Echimidine has isomers that may co-elute under certain chromatographic conditions.[6] | Optimize the HPLC method, including the column, mobile phase composition, and pH, to ensure separation from potential isomers.[6] |
Quantitative Data on Stability
| Stress Condition | Typical Reagents and Conditions | Expected Stability of this compound | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 70°C | Generally stable, but some degradation may occur under harsh conditions. | Echimidine (via reduction), potential hydrolysis of ester groups. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 70°C | Susceptible to degradation, particularly hydrolysis of the ester linkages. | Hydrolysis products of the ester side chains. |
| Oxidation | 3-30% H₂O₂, Room Temperature | Relatively stable, but degradation can occur. The N-oxide is already an oxidized form. | Further oxidation products, potential cleavage of the molecule. |
| Thermal Degradation | 40-80°C | Generally stable in solid form at moderate temperatures. In solution, degradation may be accelerated. | Echimidine and other decomposition products. |
| Photodegradation | Exposure to UV and/or visible light (e.g., ICH Q1B conditions) | Susceptible to photodegradation.[10] | Formation of N-centered radical cations and subsequent oxidation products.[10] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on an this compound analytical standard to identify potential degradation products and to develop a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at 60°C for a specified period. Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat in an oven at 70°C for a specified period. Also, expose the solid standard to the same temperature.
-
Photodegradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound.
-
Use the mass spectral data to propose structures for the major degradation products.
Illustrative Stability-Indicating HPLC-MS/MS Method
This is an example of an HPLC-MS/MS method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: m/z 414.2 → [Product Ions]
-
Echimidine: m/z 398.2 → [Product Ions] (Note: Specific product ions for monitoring need to be determined by infusing the standards into the mass spectrometer)
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 蓝蓟定N-氧化物 phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 5. biosynth.com [biosynth.com]
- 6. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jidps.com [jidps.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Indirect photodegradation of typical pyrrolizidine alkaloids in water induced by triplet states of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Echimidine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of Echimidine N-oxide.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the analysis of this compound.
Question: Why am I observing low signal intensity or high variability for this compound in my samples compared to my standards in a clean solvent?
Answer: This is a classic indication of matrix effects, where co-eluting compounds from your sample matrix interfere with the ionization of this compound. This can lead to either ion suppression (most common) or enhancement.[1][2][3] Complex matrices like honey, tea, and herbal preparations are particularly prone to these effects.[4]
To address this, consider the following troubleshooting steps:
-
Evaluate Sample Preparation: Inadequate cleanup is a primary cause of matrix effects.[5]
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For pyrrolizidine alkaloids like this compound, strong cation exchange (SCX) SPE cartridges are commonly used.[6][7][8] This method helps to isolate the alkaloids from many interfering matrix components.
-
QuEChERS: While a popular sample preparation method, it may result in lower recovery for N-oxides like this compound compared to the free bases.[9]
-
Protein Precipitation: For biological fluids, this method can be non-selective and may leave many matrix components in the extract, leading to significant matrix effects.[1]
-
-
Optimize Chromatographic Separation: Improving the separation between this compound and interfering matrix components can significantly reduce signal suppression.
-
Implement a Different Calibration Strategy:
-
Matrix-Matched Calibration: This is the preferred strategy when isotopically labeled internal standards are unavailable.[6] Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[7]
-
Standard Addition: This method can also be used to correct for matrix effects by adding known amounts of the standard to the sample.[11]
-
-
Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components.[6][12] However, be mindful that this will also reduce the concentration of your analyte, which could be problematic for samples with low levels of this compound.
Question: My recovery of this compound is consistently low. What are the potential causes and solutions?
Answer: Low recovery can be due to several factors during sample preparation and analysis. Here’s a checklist of potential issues and how to resolve them:
-
Inefficient Extraction: this compound is a polar compound.[13] Ensure your extraction solvent is appropriate. Acidic aqueous solutions or polar organic solvents are generally preferred for extracting both pyrrolizidine alkaloids and their N-oxides.[8][13]
-
Improper SPE Procedure:
-
Column Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.
-
Elution Solvent: The elution solvent must be strong enough to desorb this compound from the SPE sorbent. For SCX cartridges, an alkaline solvent is typically used for elution.[7]
-
-
Analyte Degradation: Although LC-MS/MS avoids the thermal decomposition of N-oxides that can occur with GC-MS, analyte stability in the sample and during processing should still be considered.[4][14]
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can result in either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, leading to inaccurate quantification.[2][3] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][15]
How can I determine if my analysis is affected by matrix effects?
A common method is the post-extraction spike.[16] This involves comparing the signal response of an analyte in a neat solution to the response of the same analyte spiked into a blank matrix extract after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.
What are the typical instrument parameters for this compound analysis by LC-MS/MS?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and selectivity.[4]
-
Ionization Mode: Positive ion electrospray ionization (ESI) is typically used.[6]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification due to its high selectivity and sensitivity.[9][17]
-
MRM Transitions: For this compound (precursor ion m/z 414.2), common product ions are m/z 254.2, 352.1, and 137.1.[6]
Are there regulatory limits for this compound?
Regulatory bodies like the European Food Safety Authority (EFSA) and the German Federal Institute for Risk Assessment (BfR) have set maximum daily intake limits for total pyrrolizidine alkaloids in food and feed, which includes this compound.[7] These stringent limits necessitate highly sensitive and accurate analytical methods.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Reported MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 414.2 | 254.2 | 36 | [6] |
| 414.2 | 352.1 | 28 | [6] |
| 414.2 | 137.1 | 40 | [6] |
| 414.4 | 396.4 | 35 | [17] |
| 414.4 | 254.0 | 41 | [17] |
Table 2: Performance Metrics for this compound Analysis in Various Matrices
| Matrix | Method Highlights | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Reference |
| Honey, Tea, Herbal Preparations | HPLC-MS/MS | 1 to 3 µg/kg | > 80% | [4] |
| Food Matrices | UPLC-MS/MS with triple quadrupole | As low as 0.5 µg/kg | Not Specified | [4] |
| Honey and Herbal Teas | UHPLC-MS/MS with SPE cleanup | LOQs below German Federal Office requirements | 70-85% (herbal tea), 80-120% (honey) | [6] |
| Multiple Complex Matrices | UHPLC-MS/MS | 0.015–0.75 μg/kg (for 24 PAs) | 64.5–112.2% | [7] |
Experimental Protocols
Protocol: Extraction and Solid Phase Extraction (SPE) Cleanup for this compound in Honey
This protocol is a generalized procedure based on common practices for pyrrolizidine alkaloid analysis.[6][8]
-
Sample Preparation:
-
Weigh 5-10 grams of a homogenized honey sample into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Vortex or shake vigorously for 20 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample to pellet any solid material.
-
-
SPE Cartridge Conditioning:
-
Use a strong cation exchange (SCX) SPE cartridge.
-
Condition the cartridge by passing methanol through it, followed by deionized water, and finally 0.05 M sulfuric acid. Ensure the cartridge does not go dry.
-
-
Sample Loading:
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with deionized water to remove sugars and other polar interferences.
-
Follow with a wash of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and other pyrrolizidine alkaloids from the cartridge using an ammoniated methanol solution (e.g., 5% ammonia in methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: A step-by-step diagram of the SPE cleanup process for this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. lcms.cz [lcms.cz]
- 7. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]
stability of Echimidine N-oxide in different solvents and pH
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Echimidine N-oxide in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to ensure the integrity of your samples and the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at temperatures below -15°C, with some suppliers recommending storage at -86°C in a well-sealed container, preferably under an inert atmosphere.[1][2] For short-term use, refrigeration at 2-8°C is acceptable, but prolonged storage at these temperatures is not advised. The compound is often supplied as a hygroscopic solid, so it is crucial to protect it from moisture.
Q2: I am seeing inconsistent results in my analysis. Could the solvent I'm using be affecting the stability of this compound?
Yes, the choice of solvent can significantly impact the stability of this compound. As a general principle, N-oxides are more stable in polar protic solvents like water and alcohols due to the formation of stable hydrogen bonds.[3] However, the specific reactivity of this compound should be considered. For analytical purposes, acetonitrile is often a good choice. It is crucial to perform a stability study in the solvent system you plan to use for your experiments.
Q3: Is this compound stable at different pH values?
The stability of this compound is pH-dependent. N-oxides are weak bases and can be protonated to form more stable hydroxyammonium species in acidic conditions, typically at a pH below 5.[3] Under strongly acidic or basic conditions, this compound can undergo hydrolysis, which is a known detoxification pathway for pyrrolizidine alkaloids.[4][5] This hydrolysis would cleave the ester linkages, yielding the necine base and necic acids. Therefore, it is recommended to maintain a neutral pH for solutions of this compound unless the experimental design requires otherwise.
Q4: Can I use Gas Chromatography (GC) to analyze this compound?
It is strongly advised not to use Gas Chromatography (GC) for the direct analysis of this compound. The N-oxide functionality is thermally unstable and will likely decompose at the high temperatures used in the GC injection port and column.[6] The preferred method for analysis is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which avoids thermal degradation.[6] If GC analysis is necessary, a chemical reduction of the N-oxide to its parent alkaloid, echimidine, using a reducing agent like zinc dust in acidic conditions, must be performed prior to analysis.[6]
Q5: What are the main degradation pathways for this compound?
This compound can degrade through several pathways:
-
Thermal Decomposition: As mentioned, the N-oxide group is heat-sensitive and can be lost at elevated temperatures.[6]
-
Hydrolysis: The ester bonds of the molecule can be hydrolyzed under acidic or basic conditions, breaking the molecule into its constituent necine base and necic acids.[4][5]
-
Reduction: The N-oxide can be reduced to the parent tertiary amine, echimidine. This can occur in vivo in the gastrointestinal tract and liver, and can also be achieved in the lab using chemical reducing agents.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peak tailing or broadening in HPLC | Degradation of the analyte on the column. | Ensure the mobile phase is at a neutral or slightly acidic pH. Consider using a different column chemistry. |
| Loss of signal over time in prepared samples | Instability of this compound in the chosen solvent or at the storage temperature. | Prepare fresh samples for each analysis. If samples must be stored, keep them at <-15°C and protect from light. Perform a time-course stability study in your specific matrix. |
| Appearance of unexpected peaks in the chromatogram | Degradation products of this compound. | Use HPLC-MS/MS to identify the molecular weights of the new peaks to determine if they correspond to expected degradation products like the parent alkaloid or hydrolysis products. |
| Low recovery from sample preparation | Degradation during extraction or sample processing steps. | Avoid high temperatures and extreme pH during sample preparation. Minimize the time between sample preparation and analysis. |
Stability Data Summary
| Condition | Stability | Notes |
| Temperature | Unstable at high temperatures | Prone to thermal decomposition, especially above 100°C.[6] |
| pH | Most stable at neutral to slightly acidic pH | Susceptible to hydrolysis at strongly acidic and basic pH.[4][5] Protonated form is more stable at pH < 5.[3] |
| Solvents | More stable in polar protic solvents | Solvents like water and methanol can stabilize the N-oxide through hydrogen bonding.[3] Stability in other organic solvents should be experimentally verified. |
| Light | Potentially light-sensitive | As with many complex organic molecules, it is good practice to protect solutions from light to prevent photochemical degradation. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in a Specific Solvent
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent system over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
This stock solution should be prepared fresh.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Dispense aliquots of this working solution into several vials.
-
-
Time-Point Analysis:
-
Analyze one vial immediately (T=0) to establish the initial concentration.
-
Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Analyze the samples at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
-
Analytical Method:
-
Use a validated HPLC-MS/MS method for the analysis.
-
Monitor the peak area of the this compound peak at each time point.
-
Also, monitor for the appearance of new peaks that could be degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. This compound | 41093-89-4 | FE161549 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 7. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting poor peak shape in Echimidine N-oxide chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Echimidine N-oxide.
Troubleshooting Poor Peak Shape
Poor peak shape in the chromatography of this compound, a polar pyrrolizidine alkaloid N-oxide, can arise from a variety of factors related to the analyte's chemical properties and its interaction with the stationary and mobile phases. The following guide provides a systematic approach to diagnosing and resolving common issues like peak tailing, fronting, and broad peaks.
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is the most common peak shape issue for polar, basic compounds like this compound. It is often caused by secondary interactions with the stationary phase, improper mobile phase conditions, or sample-related issues.
1. Secondary Silanol Interactions:
-
Cause: Free silanol groups on the surface of silica-based C18 columns can interact with the basic nitrogen of this compound through ion-exchange, causing peak tailing.
-
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound. Tertiary amine N-oxides are weak bases with an estimated pKa of 4-5.[1] Operating at a pH of 2-3 will ensure the analyte is fully protonated and minimizes interactions with silanol groups.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of accessible free silanol groups.
-
Consider Alternative Stationary Phases: If tailing persists, consider using a column with a different stationary phase, such as a polar-embedded or a phenyl-hexyl column, which can offer alternative selectivity for polar compounds. Hydrophilic Interaction Chromatography (HILIC) is also a viable option for highly polar analytes.
-
2. Mobile Phase Issues:
-
Cause: Inadequate buffer capacity or an inappropriate choice of organic modifier can lead to poor peak shape.
-
Solutions:
-
Increase Buffer Strength: Ensure the buffer concentration is sufficient (typically 10-20 mM) to maintain a consistent pH throughout the analysis.
-
Optimize Organic Modifier: While acetonitrile is a common choice, methanol can sometimes provide better peak shape for certain compounds due to its different solvent properties.
-
3. Sample Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
4. Injection Solvent Mismatch:
-
Cause: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
Question: My this compound peak is broad. What could be the problem?
Answer:
Broad peaks can be a sign of several issues, from extra-column band broadening to slow kinetics.
1. Extra-Column Volume:
-
Cause: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden.
-
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.
2. Column Degradation:
-
Cause: Over time, columns can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Replace the column with a new one of the same type.
3. Inadequate Equilibration:
-
Cause: Insufficient column equilibration time between injections, especially in gradient elution, can result in broad and shifting peaks.
-
Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase before the next injection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for mobile phase pH when analyzing this compound?
A1: A good starting point for the mobile phase pH is between 2.5 and 3.5. Since this compound is a weak base with an estimated pKa of 4-5, a lower pH ensures it is in a single protonated state, which minimizes secondary interactions with the column's stationary phase and generally leads to better peak shape.[1]
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: A high-purity, end-capped C18 column is a common and often successful choice for the analysis of pyrrolizidine alkaloids like this compound. However, for highly polar compounds, or if peak tailing is persistent, a polar-embedded C18 column or a Hydrophilic Interaction Chromatography (HILIC) column may provide better retention and peak shape.
Q3: Can I use a gradient elution for this compound analysis?
A3: Yes, gradient elution is commonly used for the analysis of pyrrolizidine alkaloids, especially when analyzing complex samples containing multiple PAs with varying polarities. A typical gradient involves starting with a high aqueous mobile phase and gradually increasing the organic modifier (e.g., acetonitrile or methanol).
Q4: How should I prepare my herbal tea sample for this compound analysis?
A4: A common sample preparation method involves an acidic extraction followed by solid-phase extraction (SPE) cleanup.[2][3][4] A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: Are there any specific additives I can use in my mobile phase to improve peak shape?
A5: Yes, adding a small amount of an acidic modifier like formic acid (typically 0.1%) to the mobile phase is standard practice for the analysis of basic compounds like this compound.[5][6] Formic acid helps to control the pH and improve peak shape by protonating the analyte and silanol groups. Ammonium formate or ammonium acetate can also be used as buffers.
Data Presentation
Table 1: Recommended Chromatographic Conditions for Pyrrolizidine Alkaloid N-Oxides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 2.1 x 100 mm, 1.7 µm | C18, 2.1 x 150 mm, 3 µm | HSS T3, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 5 mM Ammonium formate + 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 5 mM Ammonium formate + 0.1% Formic acid in Methanol | 0.1% Formic acid in Methanol |
| Gradient | 5-95% B in 10 min | 1-30% B in 15 min | 5-80% B in 9 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 30 °C | 40 °C |
| Detection | MS/MS (Positive ESI) | MS/MS (Positive ESI) | MS/MS (Positive ESI) |
| Reference | [5] | [4] | [6] |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Herbal Tea
This protocol is a generalized procedure based on common methods for the extraction of pyrrolizidine alkaloids from plant matrices.[2][3][4]
1. Extraction: a. Weigh 2 g of the ground and homogenized herbal tea sample into a 50 mL centrifuge tube. b. Add 40 mL of 0.05 M sulfuric acid in 50% methanol. c. Shake vigorously for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) with 5 mL of methanol followed by 5 mL of water. b. Load 2 mL of the supernatant from step 1e onto the SPE cartridge. c. Wash the cartridge with 5 mL of water. d. Elute the this compound with 5 mL of 5% ammonium hydroxide in methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. f. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Interactions of this compound with a C18 stationary phase.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. an.shimadzu.com [an.shimadzu.com]
- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
optimizing fragmentation parameters for Echimidine N-oxide in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of fragmentation parameters for Echimidine N-oxide in tandem mass spectrometry (MS/MS). It is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the MS/MS analysis of this compound.
Q1: What are the expected precursor and product ions for this compound?
A1: In positive electrospray ionization mode (ESI+), this compound (C₂₀H₃₁NO₈, molecular weight: 413.46 g/mol ) typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 414.2.[1][2]
Upon collision-induced dissociation (CID), several characteristic product ions can be observed. The fragmentation pattern is crucial for both qualitative identification and quantitative analysis. Key product ions are a result of neutral losses from the precursor ion, such as the loss of water or parts of the ester side chains.
Q2: I am observing a low signal intensity for my this compound standard. What are the possible causes and solutions?
A2: Low signal intensity for this compound can stem from several factors related to sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Sample Degradation: this compound, like many N-oxides, can be susceptible to degradation, particularly at high temperatures or in certain solvents.[3][4]
-
Solution: Prepare fresh solutions and avoid prolonged storage at room temperature. Use amber vials to protect from light. During sample preparation, avoid high temperatures and strongly acidic or basic conditions if possible.
-
-
Suboptimal Ionization: The efficiency of electrospray ionization can be highly dependent on the mobile phase composition.
-
Solution: Ensure the mobile phase contains a suitable modifier to promote protonation. Formic acid (0.1%) is commonly used in reversed-phase chromatography for the analysis of pyrrolizidine alkaloids.
-
-
Poor Fragmentation: If the precursor ion signal is strong but product ion signals are weak, the collision energy (CE) and other fragmentation parameters may not be optimized.
-
Solution: Perform a collision energy optimization experiment for each MRM transition. This involves systematically varying the CE and monitoring the intensity of the product ion to find the optimal value.
-
-
Matrix Effects: If analyzing complex matrices like plant extracts or honey, co-eluting compounds can suppress the ionization of this compound.
-
Solution: Improve sample clean-up using solid-phase extraction (SPE). C18 or cation-exchange cartridges are often effective for pyrrolizidine alkaloids. Also, ensure chromatographic separation is adequate to resolve this compound from interfering matrix components.
-
Q3: I am having difficulty separating this compound from its isomers. How can I improve chromatographic resolution?
A3: Co-elution of isomers is a common challenge in the analysis of pyrrolizidine alkaloids.
-
Column Selection: Utilize a high-efficiency HPLC or UHPLC column. C18 columns are widely used, but other stationary phases can provide different selectivity.
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can significantly impact resolution. Experiment with different organic modifiers (acetonitrile vs. methanol) and the concentration of the acidic modifier.
-
Temperature Control: Operating the column at a controlled, sometimes sub-ambient, temperature can enhance the separation of closely eluting isomers.
Q4: What are typical starting parameters for an LC-MS/MS method for this compound?
A4: Below is a table with typical starting parameters for an LC-MS/MS method. These should be optimized for your specific instrument and application.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of this compound. Note that optimal values can vary between different mass spectrometer models.
| Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 414.2 | 396.2 | ~80 - 100 | ~15 - 25 |
| 414.2 | 254.1 | ~80 - 100 | ~30 - 45 |
| 414.2 | 220.3 | ~70 - 90 | ~20 - 30 |
| 414.2 | 138.1 | ~90 - 110 | ~35 - 50 |
| 414.2 | 120.1 | ~90 - 110 | ~40 - 55 |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
This protocol describes the steps to determine the optimal collision energy (CE) for a specific MRM transition of this compound.
-
Prepare a Standard Solution: Prepare a working standard solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Alternatively, perform repeated injections of the standard via the LC system.
-
Set Up the MS Method:
-
Select the precursor ion for this compound (m/z 414.2).
-
Select the desired product ion to monitor.
-
Set the declustering potential (DP) and other source parameters to a reasonable starting value.
-
-
Perform the CE Ramp: Create an experiment where the collision energy is ramped over a range of values (e.g., from 5 eV to 60 eV in 2-5 eV increments).
-
Analyze the Data: Plot the intensity of the product ion as a function of the collision energy. The CE value that yields the highest intensity is the optimal collision energy for that specific transition.
-
Repeat for Other Transitions: Repeat steps 3-5 for all desired product ions.
Protocol 2: Sample Preparation of Plant Material for Pyrrolizidine Alkaloid Analysis
This protocol provides a general procedure for the extraction and clean-up of pyrrolizidine alkaloids from plant matrices.
-
Homogenization and Extraction:
-
Weigh approximately 1-2 g of the homogenized and dried plant material into a centrifuge tube.
-
Add 10-20 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid in methanol/water).
-
Vortex thoroughly and extract using sonication or shaking for a defined period (e.g., 30-60 minutes).
-
Centrifuge the sample to pellet the solid material.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a cation-exchange SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the pyrrolizidine alkaloids with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision pathway for low signal intensity.
References
preventing the reduction of Echimidine N-oxide during sample preparation
Technical Support Center: Analysis of Echimidine N-oxide
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the reduction of this compound during analytical sample preparation. Unwanted reduction to its corresponding tertiary amine, Echimidine, can lead to significant quantification errors and misinterpretation of toxicological data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reduction during sample preparation a critical issue?
A1: this compound is a naturally occurring pyrrolizidine alkaloid N-oxide (PANO), a class of compounds produced by various plant species, including those in the Boraginaceae family.[1][2] PANOs and their corresponding tertiary pyrrolizidine alkaloids (PAs) exhibit different polarities, chromatographic behaviors, and sometimes toxicities. The reduction of the N-oxide form to the tertiary amine during sample preparation alters the molecule's chemical identity. This leads to the underestimation of the N-oxide concentration and/or the overestimation of the tertiary amine concentration, compromising the accuracy of safety assessments and research findings. Modern analytical methods like LC-MS/MS are preferred as they can typically measure both forms in a single analysis without requiring a reduction step.[3]
Q2: What are the primary causes of this compound reduction during sample processing?
A2: The reduction of the N-oxide is primarily caused by exposure to certain chemical or physical conditions. Key factors include:
-
Presence of Reducing Agents: Some sample matrices may naturally contain reducing substances (e.g., high concentrations of ascorbic acid). The addition of certain reagents, such as zinc dust in an acidic solution, is a well-known method used to intentionally reduce N-oxides for total PA analysis and must be avoided for individual quantification.[4]
-
Elevated Temperatures: N-oxides can be thermally labile.[5] High temperatures used during sample extraction or solvent evaporation steps can promote degradation and reduction.[4]
-
Sample Matrix Composition: The stability of PANOs can be highly matrix-dependent. For instance, studies have shown that PANOs degrade rapidly in honey, while remaining stable for extended periods in matrices like peppermint tea or hay.[6]
Q3: Is it acceptable to intentionally reduce all N-oxides and measure the total PA concentration?
A3: This approach is a valid analytical strategy only if the goal is to determine the "total pyrrolizidine alkaloid" content. This is often done by dividing the sample extract, reducing one portion (e.g., with zinc/acid), and analyzing both portions.[4] The N-oxide content is then calculated as the difference between the total and the initial free base concentrations.[4] However, this method does not provide a direct quantification of this compound and is unsuitable when the distinct biological activity or concentration of the N-oxide itself is of interest.
Troubleshooting Guide: Low Recovery of this compound
| Symptom / Issue | Potential Cause | Recommended Solution |
| Low or zero recovery of this compound with a corresponding or unexpected increase in the Echimidine peak. | Unintentional chemical reduction is occurring during sample preparation. | 1. Review Reagents: Ensure no reducing agents (e.g., metal powders, strong reducing chemicals) are present in your solvents or on your labware.[4][7] 2. Control Temperature: Avoid heating extracts. Use a centrifugal concentrator at low temperatures (e.g., ≤ 30°C) or a gentle stream of nitrogen at ambient temperature for solvent evaporation.[8] 3. Evaluate Matrix: If the sample matrix is suspected of being reductive (e.g., high in antioxidants), minimize processing time and keep the sample cold throughout the procedure. |
| Poor recovery of this compound without a significant increase in the Echimidine peak. | Inefficient extraction, adsorption to labware, or other degradation pathways (not just reduction). | 1. Optimize Extraction: this compound is highly polar. Use polar solvents like methanol or acetonitrile, often acidified (e.g., with 0.1% formic acid or 0.05 M H₂SO₄), to ensure efficient extraction.[3][9] 2. Check SPE Protocol: If using Solid-Phase Extraction (SPE), ensure the chosen sorbent (e.g., C18, MCX) and elution solvents are appropriate for retaining and releasing a polar compound. Strong Cation Exchange (SCX) SPE has been shown to be effective for both PAs and PANOs.[4] |
| Inconsistent recovery of this compound across different samples or batches. | High variability in sample matrix composition or degradation during storage. | 1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of PAs to compensate for matrix effects.[8] 2. Verify Storage Conditions: Ensure all samples, extracts, and standards are stored in tightly sealed containers at low temperatures (≤ -15°C is recommended) to prevent degradation over time.[1][6] Analyze samples as promptly as possible after collection. |
Recommended Experimental Protocol
Protocol 1: PANO-Preserving Extraction and Cleanup by SPE
This protocol is designed to extract this compound while minimizing the risk of reduction, making it suitable for subsequent LC-MS/MS analysis.
1. Sample Homogenization:
- Weigh 1-2 g of the homogenized sample (e.g., plant material, food product) into a centrifuge tube.
2. Extraction:
- Add 10 mL of an extraction solvent (e.g., 50% Methanol in 0.05 M H₂SO₄).[9]
- Vortex thoroughly for 1 minute, then sonicate for 15 minutes in a water bath.
- Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
- Repeat the extraction on the pellet and combine the supernatants.
3. SPE Cleanup (using Mixed-Mode Cation Exchange):
- Condition an MCX SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of 0.05 M H₂SO₄.
- Load the combined supernatant onto the conditioned cartridge.
- Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.
- Wash the cartridge with 2 mL of methanol to remove further interferences.
- Dry the cartridge under vacuum for 1-2 minutes.
4. Elution:
- Elute the analytes with 4 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[9]
5. Solvent Evaporation & Reconstitution:
- Evaporate the eluate to dryness using a centrifugal concentrator at 30°C or under a gentle stream of nitrogen at ambient temperature.[8]
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).
- Vortex, centrifuge, and transfer the final solution to an autosampler vial.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: PANO-Preserving Sample Preparation Workflow.
Caption: Troubleshooting Logic for Low PANO Recovery.
References
- 1. This compound | 41093-89-4 | FE161549 | Biosynth [biosynth.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Echimidine N-oxide Quantification
Welcome to the technical support center for Echimidine N-oxide quantification. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound?
A1: The primary challenges in the quantification of this compound, a pyrrolizidine alkaloid N-oxide (PANO), include:
-
Chemical Instability: PANOs can be unstable and may be reduced to their corresponding tertiary pyrrolizidine alkaloids (PAs) during sample storage and processing. This can lead to an underestimation of the N-oxide and an overestimation of the parent PA.[1][2]
-
Matrix Effects: Complex matrices such as honey, herbal preparations, and biological samples can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[3]
-
Chromatographic Co-elution: this compound has several isomers, and achieving baseline separation from these closely related compounds can be difficult, potentially leading to inaccurate quantification if not properly resolved.[4][5][6]
-
Recovery during Sample Preparation: The polarity of N-oxides can make their extraction challenging. Some common extraction methods, like QuEChERS, have shown poor recovery for PANOs like this compound.[3]
Q2: Why is my this compound recovery low during sample preparation?
A2: Low recovery of this compound is often due to the selected extraction method. For instance, the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can result in recoveries as low as 50% for this compound.[3] This is because the polar N-oxide may not partition efficiently into the organic solvent. Alternative methods like QuPPe (Quick Polar Pesticides) or solid-phase extraction (SPE) with a strong cation exchange (SCX) column are often more suitable for extracting polar compounds like PANOs.[3][7]
Q3: Can this compound convert to Echimidine during analysis?
A3: Yes, the conversion of N-oxides to their parent tertiary alkaloids is a known issue. This can occur during sample processing, particularly in the presence of reducing agents or certain solvents.[8] It is crucial to use optimized extraction procedures to minimize this conversion. For example, using acetonitrile for protein precipitation has been shown to be more effective at preventing N-oxide degradation compared to methanol in some applications.[8]
Q4: How can I differentiate this compound from its isomers?
A4: Differentiating this compound from its isomers requires careful optimization of chromatographic conditions. Using core-shell reversed-phase columns, such as a Kinetex Evolution C18, can provide superior selectivity.[4][6] Additionally, adjusting the mobile phase pH to neutral or slightly basic conditions (pH 6.8 or higher) can improve the resolution of isomeric compounds.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH or column chemistry. | Optimize the mobile phase pH; a neutral to slightly basic pH may improve peak shape for pyrrolizidine alkaloids.[4] Consider using a core-shell column for better efficiency and peak symmetry.[4][6] |
| High Variability in Replicate Injections | Inconsistent sample preparation or instrument instability. | Ensure thorough mixing and consistent extraction procedures for all samples. Use an internal standard to compensate for variations in injection volume and matrix effects.[9] Check the stability of the LC-MS/MS system, including pump performance and spray stability. |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfering with ionization. | Use matrix-matched calibration standards to compensate for matrix effects.[3] Employ more effective sample clean-up steps, such as solid-phase extraction (SPE), to remove interfering compounds.[7] A dilution of the sample extract can also mitigate matrix effects. |
| Low Signal Intensity for this compound | Poor ionization efficiency, analyte degradation, or low concentration. | Optimize mass spectrometry source parameters (e.g., spray voltage, capillary temperature).[10] Ensure sample preparation and storage conditions minimize N-oxide degradation.[1][2] If the concentration is very low, consider a pre-concentration step in your sample preparation. |
| Inaccurate Quantification | Lack of a suitable internal standard or improper calibration. | Use a stable isotope-labeled internal standard if available. If not, select a structural analog with similar chemical properties.[9] Prepare a calibration curve in a matrix that closely matches the samples to be analyzed.[3] |
Experimental Protocols
Detailed Methodology for this compound Quantification in Honey using LC-MS/MS
This protocol is based on a simplified methanol extraction method (QuPPe) which has shown better recovery for N-oxides compared to QuEChERS.[3]
1. Sample Preparation (QuPPe Method)
-
Weigh 5 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and shake vigorously by hand until the honey is completely dissolved.
-
Add 10 mL of methanol as the extraction solvent.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 3500 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Kinetex EVO C18) is recommended for good separation of isomers.[4][6]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Gradient:
-
0-1 min: 13% B
-
1-8 min: Linear gradient to 50% B
-
8-15 min: Linear gradient to 100% B
-
15-18 min: Hold at 100% B
-
18.1-21 min: Return to 13% B and equilibrate.[3]
-
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 25 °C (A lower temperature may improve the separation of some isomers).[5]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. Specific precursor and product ion transitions for this compound need to be determined using a pure standard.
-
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Value/Description | Reference |
| LC Column | Reversed-phase C18 (Core-shell recommended) | [4][6] |
| Mobile Phase | Water with 0.1% formic acid and Acetonitrile | [3] |
| Flow Rate | 0.5 mL/min | [3] |
| Ionization | ESI Positive | |
| Detection Limits | 1 to 3 µg/kg in complex matrices | [4] |
| Recovery Rates | >80% with appropriate sample preparation | [4] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. altasciences.com [altasciences.com]
- 9. This compound, CAS No. 41093-89-4 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Belgium [carlroth.com]
- 10. researchgate.net [researchgate.net]
selection of internal standards for Echimidine N-oxide analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and use of internal standards in the analysis of Echimidine N-oxide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of this compound?
A1: The predominant and recommended analytical approach for detecting and quantifying this compound is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers superior sensitivity and selectivity for pyrrolizidine alkaloid N-oxides and prevents the thermal decomposition that can occur with gas chromatography methods.
Q2: What are the ideal characteristics of an internal standard (IS) for this compound analysis?
A2: An ideal internal standard should have chemical and physical properties as close as possible to this compound. It must not be naturally present in the sample and should be well-resolved chromatographically from the analyte. The use of an internal standard is crucial to compensate for variations in sample preparation and injection, thereby improving the accuracy and precision of quantification.
Q3: Is there a commercially available isotopically labeled internal standard for this compound?
A3: Yes, a deuterated analog, (+)-Echimidine N-oxide-D3, is commercially available and represents the ideal internal standard for this analysis.[1] Using a stable isotope-labeled internal standard is the most accurate approach as it corrects for experimental errors, including recovery rates and matrix effects.
Q4: What are some potential alternative internal standards if an isotopically labeled one is not available?
A4: If (+)-Echimidine N-oxide-D3 is not accessible, other pyrrolizidine alkaloids that are structurally similar and not present in the sample can be considered. Potential candidates could include other PA N-oxides with similar physicochemical properties. However, it is crucial to validate the performance of any alternative internal standard to ensure it behaves similarly to this compound during extraction, chromatography, and ionization. It is important to note that using structurally similar compounds as internal standards is a debated practice and may not provide the same level of accuracy as an isotopically labeled standard.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using internal standards.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of results | Inconsistent addition of the internal standard. | Ensure the internal standard is added at the same concentration to all samples, including calibration standards and quality controls, at an early stage of the sample preparation process. |
| Variability in sample matrix affecting IS and analyte differently. | If not using an isotopically labeled IS, the chosen structural analog may not be compensating for matrix effects adequately. Re-evaluate the selection of the internal standard or consider matrix-matched calibration curves. | |
| Inaccurate quantification (high or low bias) | The internal standard is not pure. | Verify the purity of the internal standard. Use a certified reference material if available. |
| The internal standard is present in the sample. | Analyze a blank sample matrix without the addition of the internal standard to ensure it is absent. | |
| Inappropriate concentration of the internal standard. | The concentration of the internal standard should be similar to that of the target analyte in the samples. | |
| Co-elution of internal standard and analyte or matrix components | Unsuitable chromatographic conditions. | Optimize the LC method, including the column, mobile phase composition, and gradient, to achieve baseline separation of the internal standard, analyte, and any interfering matrix components. This compound has been found to co-occur with C-7 isomers like echihumiline N-oxide and hydroxymyoscorpine N-oxide under standard acidic HPLC conditions, highlighting the need for careful chromatographic optimization.[2] |
| Loss of N-oxide during sample preparation | Reduction of the N-oxide to the corresponding tertiary alkaloid. | Avoid harsh reductive conditions during sample preparation. LC-MS/MS analysis allows for the direct measurement of N-oxides without the need for a reduction step. |
Experimental Protocols
Detailed LC-MS/MS Protocol for this compound Analysis
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (from Plant Material)
-
Weigh approximately 2 grams of the homogenized and pulverized plant material into a centrifuge tube.
-
Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol).
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 3800 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction step on the pellet with another 20 mL of the extraction solution.
-
Combine the supernatants.
-
Add the internal standard ((+)-Echimidine N-oxide-D3) to the combined extract.
-
The extract can be further purified using solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge.
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 3 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes. An example gradient is: 1% B (hold 1.5 min) -> 15% B (at 3.0 min) -> 30% B (at 7.0 min) -> 95% B (at 10.0 min, hold 2 min) -> 1% B (at 12.1 min, hold 3 min).
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
This compound: The protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of approximately 414.2. Characteristic fragment ions are often observed around m/z 120 and 138 for retronecine-type pyrrolizidine alkaloids.
-
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Decision tree for selecting an internal standard for this compound analysis.
References
Technical Support Center: Trace Analysis of Echimidine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace analysis of Echimidine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace analysis important?
This compound is a hepatotoxic pyrrolizidine alkaloid (PA) naturally produced by various plant species, particularly in the Boraginaceae family (e.g., Echium and Symphytum genera).[1][2] Its analysis is critical due to the potential for contamination in food products like honey, milk, herbal teas, and spices, which poses a significant health risk to consumers.[2][3][4] Regulatory bodies, such as the European Food Safety Authority (EFSA), have set stringent limits on the maximum allowable levels of PAs in foodstuffs, necessitating highly sensitive and accurate analytical methods for trace-level detection.[3][5]
Q2: What are the primary sources of this compound contamination in samples?
Contamination of agricultural products and herbal preparations with this compound and other PAs often results from the co-harvesting of PA-producing weeds with the intended crops.[3][4] For example, honey can become contaminated when bees forage on the nectar of PA-containing plants like Echium plantagineum.[2] Similarly, herbal teas and spices may be adulterated with material from plants such as Heliotropium europaeum.[6]
Q3: What are the key chemical properties of this compound to consider during analysis?
This compound is a polar compound due to the N-oxide functional group.[7] This property influences its solubility and extraction efficiency. It is a solid, white to off-white in color, and can be sensitive to light.[8] Its molecular formula is C20H31NO8 and it has a molecular weight of approximately 413.47 g/mol .[8][9] The N-oxide form is generally more water-soluble than its corresponding tertiary PA base (Echimidine).[7]
Q4: Which analytical technique is most suitable for the trace analysis of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of PAs, including this compound.[10][11] This technique offers high sensitivity and selectivity, which is crucial for detecting trace amounts in complex matrices like food and herbal products.[3] LC-MS also has the advantage of analyzing the polar, heat-labile N-oxides directly without derivatization or reduction, which is a limitation of Gas Chromatography (GC).[5][12]
Troubleshooting Guide
Q5: My recovery of this compound is consistently low. What are the potential causes and solutions?
Low recovery is a common issue, particularly for the polar N-oxide form. Consider the following:
-
Inappropriate Extraction Method: Standard methods like QuEChERS may yield poor recovery for N-oxides. A study on honey analysis showed that a QuEChERS procedure recovered only 50% of this compound.[13]
-
Solution: Employ extraction techniques optimized for polar compounds. Solid-Phase Extraction (SPE) using strong cation exchange (SCX) cartridges is highly effective, with reported recoveries of 80-100% for both PA bases and their N-oxides.[7] Alternatively, simplified methods like the QuPPe (Quick Polar Pesticides) extraction, which uses acidified methanol, have shown good recoveries (86–111%) for both forms in honey.[12][13]
-
-
Inefficient Elution from SPE Cartridge: The choice of elution solvent is critical for recovering PAs from SPE cartridges.
-
Analyte Volatility: Pyrrolizidine alkaloids can be volatile.[7]
Q6: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
Matrix effects are a major challenge in trace analysis of complex samples.
-
Cause: Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source.[12]
-
Solution 1: Improve Sample Clean-up: Incorporate additional clean-up steps. This can involve using different SPE cartridges (e.g., C18 or graphitized carbon) or liquid-liquid partitioning.[15][16]
-
Solution 2: Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for the matrix effects during quantification.[6][14][16]
-
Solution 3: Use an Internal Standard: The use of a suitable internal standard, which is a structurally similar compound not present in the sample, can help compensate for both extraction efficiency and matrix effects.[17]
-
Solution 4: Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components.[12][14]
-
Q7: I am having difficulty separating this compound from its isomers. What can I do?
The presence of isomers is a known analytical challenge for PAs.[5][18]
-
Cause: Isomers have the same mass and often similar fragmentation patterns, making them difficult to distinguish by MS alone.
-
Solution 1: High-Resolution Chromatography: Utilize high-efficiency UHPLC columns (e.g., with smaller particle sizes like 1.8 µm) to improve chromatographic resolution.[14]
-
Solution 2: Optimize Mobile Phase and Gradient: Experiment with different mobile phase compositions and gradient profiles. While acidic mobile phases (e.g., with 0.1% formic acid) are common, some methods use alkaline conditions which can alter selectivity and improve separation for certain isomers.[14][16]
-
Solution 3: Tandem Mass Spectrometry (MS/MS): While isomers can have similar fragmentation, careful selection of MRM transitions and optimization of collision energies can sometimes reveal subtle differences that aid in differentiation and quantification.[16]
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Method 1 (Honey Analysis)[12] | Method 2 (Food Matrices)[14] | Method 3 (Milk Analysis)[16] |
| LC Column | Not Specified | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | Kinetex™ 5 µm EVO C18 (150 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Alkaline Solvent Conditions |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Methanol | Not Specified |
| Flow Rate | 0.5 mL/min | 0.3 mL/min | Not Specified |
| Injection Volume | 10 µL | 3 µL | Not Specified |
| MS Ionization | ESI+ | ESI+ | ESI+ |
| MS Mode | MRM | MRM | MRM |
| Precursor Ion [M+H]⁺ | 414.3 | Not Specified for this compound | 414.3 |
| Product Ions (Quantifier/Qualifier) | Not Specified | Not Specified for this compound | 254.3 / 352.2 |
| Limit of Quantification (LOQ) | Not Specified | 0.05 - 100 µg/L (calibration range) | 0.123 µg/L |
Experimental Protocols
Protocol 1: Sample Preparation using Strong Cation Exchange (SCX) SPE
This protocol is a generalized procedure based on methods for PA extraction from various matrices.[6][7][14]
-
Sample Extraction:
-
Weigh 1-5 g of the homogenized sample (e.g., honey, tea).
-
Add 10-20 mL of an acidic aqueous solution (e.g., 0.05 M H₂SO₄ or 2% formic acid in water).
-
Shake, vortex, or sonicate for 15-30 minutes to extract the PAs.
-
Centrifuge the mixture at >3500 rcf for 10-15 minutes.
-
Filter the supernatant through a folded filter or a 0.45 µm syringe filter.
-
-
SPE Cartridge Conditioning:
-
Condition an SCX SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of the acidic extraction solution. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the filtered extract onto the conditioned SCX cartridge at a slow, steady flow rate (~1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Wash the cartridge with 5 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the PAs from the cartridge using 6-8 mL of 5% ammonia in methanol into a collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness at 40-50°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 10% methanol in water) for LC-MS/MS analysis.
-
Protocol 2: UHPLC-MS/MS Analysis
This protocol is a representative method based on published literature.[14]
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) maintained at 40 °C.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol with 0.1% formic acid.
-
-
Gradient Elution:
-
0–1 min: 5% B
-
1–10 min: Gradient from 5% to 80% B
-
10–14 min: Hold at 80% B
-
14–15 min: Return to 5% B
-
15–16 min: Hold at 5% B for column re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
MS Parameters:
-
Ionization Mode: Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for this compound (e.g., precursor m/z 414.3 → product ions like 254.3 and 352.2). Optimize collision energy and other source parameters for maximum sensitivity.[16]
-
Data Analysis: Quantify using the most abundant, interference-free transition and confirm identity with the second transition (qualifier).
-
Visualizations
Caption: Troubleshooting workflow for identifying sources of contamination.
Caption: General experimental workflow for trace analysis of this compound.
References
- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. (+)-EchiMidine N-Oxide CAS#: 41093-89-4 [chemicalbook.com]
- 9. This compound phyproof Reference Substance 41093-89-4 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, CAS No. 41093-89-4 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Belgium [carlroth.com]
- 18. Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Echimidine N-oxide Detection
Welcome to the technical support center for the detection of Echimidine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the detection of this compound?
A1: The most prevalent and sensitive methods for the detection and quantification of this compound are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique offers high selectivity and sensitivity, which is crucial for analyzing complex matrices such as honey, plant extracts, and biological samples.[1][2] Additionally, enzyme-linked immunosorbent assays (ELISAs) have been developed for screening pyrrolizidine alkaloids (PAs) and their N-oxides, providing a rapid and high-throughput alternative, though typically with less specificity than LC-MS/MS.[3]
Q2: Why is the N-oxide form of Echimidine important to detect separately from its free base?
A2: this compound is often the more abundant form in plants. While the toxicity of pyrrolizidine alkaloids is primarily associated with the free base form after metabolic activation in the liver, the N-oxides can be converted back to the toxic free base in the digestive tract of mammals. Therefore, for a comprehensive risk assessment, it is crucial to detect and quantify both the N-oxide and the free base forms. LC-MS methods are advantageous as they can simultaneously analyze both forms without the thermal degradation of the N-oxides that can occur in other methods like gas chromatography.[1]
Q3: What are the critical factors affecting the sensitivity of this compound detection by LC-MS/MS?
A3: Several factors can significantly impact the sensitivity of your analysis:
-
Sample Preparation and Extraction: Efficient extraction of this compound from the sample matrix and effective cleanup to remove interfering substances are paramount. Solid-phase extraction (SPE) is a commonly used and effective technique.[2][4][5]
-
Ionization Efficiency: The choice of mobile phase additives (e.g., formic acid, ammonium formate) and optimization of the electrospray ionization (ESI) source parameters are critical for maximizing the ionization of this compound.[6]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification and reduced sensitivity.[1]
-
Chromatographic Resolution: Good separation from isomeric compounds and other matrix components is necessary to reduce ion suppression and ensure accurate identification.
-
Mass Spectrometer Parameters: Optimization of precursor and product ion selection, collision energy, and detector settings in Multiple Reaction Monitoring (MRM) mode is essential for achieving the lowest limits of detection.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Review your extraction solvent and procedure. For this compound, which is a polar compound, acidic aqueous solutions or polar organic solvents like methanol are often used.[7][8] Ensure complete homogenization and sufficient extraction time. |
| Analyte Loss During Sample Cleanup | Evaluate your solid-phase extraction (SPE) protocol. Ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover this compound. Strong cation exchange (SCX) cartridges are often effective for PAs and their N-oxides.[5][9] |
| Suboptimal Ionization | Optimize ESI source parameters (e.g., spray voltage, gas temperatures, and flow rates). Ensure the mobile phase pH is appropriate for positive ion mode detection of the protonated molecule [M+H]+.[6][10] |
| Ion Suppression from Matrix | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup to remove matrix interferences. Use a matrix-matched calibration curve to compensate for consistent matrix effects.[1] |
| Poor Chromatographic Peak Shape | Ensure the sample solvent is compatible with the initial mobile phase to avoid peak distortion. A mismatch can lead to broad or split peaks, reducing the peak height and thus the signal-to-noise ratio.[11] |
| Suboptimal MS/MS Parameters | Infuse a standard solution of this compound to optimize the precursor ion and select the most intense and specific product ions. Perform a collision energy optimization to maximize the fragment ion signal. |
Issue 2: High Background Noise in the Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can introduce significant background noise. |
| Carryover from Previous Injections | Implement a robust needle wash protocol using a strong solvent to clean the autosampler injection system between samples. |
| Inadequate Sample Cleanup | Improve the SPE or other cleanup steps to remove more of the sample matrix. A cleaner sample will result in a lower baseline.[2] |
| Non-Optimal MS Settings | Check for electronic noise by acquiring data with the instrument in a quiescent state. Ensure proper grounding of the LC-MS system. |
Issue 3: Inconsistent Retention Times
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pump and Solvent Delivery Issues | Ensure the HPLC pumps are delivering a stable and accurate flow rate. Degas the mobile phases to prevent bubble formation, which can cause pressure fluctuations and retention time shifts.[12] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature. Even minor temperature changes can affect retention times, especially in reversed-phase chromatography.[11] |
| Column Degradation | If retention times consistently decrease and peak shapes worsen, the column may be degrading. Replace the column and use a guard column to extend its lifetime.[11][12] |
| Changes in Mobile Phase Composition | Prepare mobile phases accurately and consistently. If using a gradient, ensure the gradient mixing is performing correctly.[11] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Echimidine and other related pyrrolizidine alkaloids from various studies to provide a reference for expected sensitivity.
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Echimidine | Honey | LC-ESI-MS/MS | 0.1 - 1.0 µg/kg | 0.2 - 1.5 µg/kg | [13] |
| This compound | Honey | LC-MS/MS | ~1.0 µg/kg | ~3.4 µg/kg | [14] |
| Multiple PAs | Honey, Milk, Tea | UHPLC-MS/MS | - | 0.05 - 100 µg/L (calibration range) | [15] |
| 35 PAs | Plant-based food | LC-MS/MS | 0.001 - 0.02 ng/mL (instrument) | 0.6 µg/kg (method) | |
| 28 PAs | Honey, Herbal Tea | UHPLC-MS/MS | - | Below German BVL minimum requirements | [9] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Honey using SPE
This protocol is a generalized procedure based on common practices for PA analysis in honey.[5][7][9]
-
Sample Preparation:
-
Weigh 5-10 g of homogenized honey into a 50 mL centrifuge tube.
-
Add 30 mL of 0.05 M sulfuric acid.
-
Mix thoroughly until the honey is completely dissolved. An overhead shaker or vortex mixer can be used.
-
Centrifuge the sample at approximately 4000 x g for 10 minutes to pellet any solid particles.
-
-
Solid-Phase Extraction (SPE) with a Strong Cation Exchange (SCX) Cartridge:
-
Conditioning: Condition the SCX SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interfering substances.
-
Drying: Dry the cartridge under a stream of nitrogen or by applying a vacuum for 5-10 minutes.
-
Elution: Elute the this compound and other PAs from the cartridge with two aliquots of 5 mL of a 6:94 (v/v) ammonia/methanol solution.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5:95 methanol/water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method. Specific parameters should be optimized for your instrument.
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.[15]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[4][5]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[4][5]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 80-95%) to elute the analytes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.[15]
-
Flow Rate: 0.3 mL/min.[15]
-
Injection Volume: 3-10 µL.[15]
-
Column Temperature: 40°C.[15]
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 414.2 [M+H]+[10]
-
Product Ions (Q3): Optimize by infusing a standard. Common fragments for PAs and their N-oxides are often monitored.
-
-
Source Parameters: Optimize spray voltage, source temperature, desolvation gas flow, and temperature according to the instrument manufacturer's recommendations.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bfr.bund.de [bfr.bund.de]
- 5. bfr.bund.de [bfr.bund.de]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improved method for extraction and LC-MS analysis of pyrrolizidine alkaloids and their N-oxides in honey: application to Echium vulgare honeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. phenomenex.com [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
dealing with isomeric interference in Echimidine N-oxide analysis
Welcome to the technical support center for the analysis of Echimidine N-oxide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to isomeric interference in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is isomeric interference in this compound analysis?
A: Isomeric interference refers to the co-elution of this compound with its structural isomers, primarily echihumiline N-oxide and hydroxymyoscorpine N-oxide, during chromatographic analysis.[1] Under standard analytical conditions, particularly with acidic mobile phases, these isomers may appear as a single peak, leading to an overestimation of the actual this compound concentration.[1][2] This can have significant implications for toxicity assessments and regulatory compliance.
Q2: Why is it critical to resolve this compound from its isomers?
A: this compound is a pyrrolizidine alkaloid (PA) known for its potential hepatotoxicity.[3] Accurate quantification is crucial for risk assessment in food, herbal products, and pharmaceuticals. Since the toxicity of its isomers may differ, failing to separate them from this compound can lead to inaccurate safety evaluations.
Q3: What are the primary analytical techniques used to overcome isomeric interference?
A: The most effective techniques involve high-resolution chromatography and mass spectrometry. Specifically, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful approach.[1][4] The use of specialized columns, such as those with sub-two-micrometer particles, enhances separation efficiency.[1] Adjusting the mobile phase pH to neutral or slightly alkaline conditions has also been shown to improve the resolution of these isomers.[2] For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to differentiate the isomers based on their distinct chemical shifts.[1]
Q4: Can I use standard HPLC methods for this compound analysis?
A: Standard High-Performance Liquid Chromatography (HPLC) methods using acidic mobile phases (e.g., 0.05% trifluoroacetic acid) are generally not suitable for accurate quantification of this compound due to the co-elution of its isomers.[1][2] If a standard HPLC is to be used, significant method development is required, focusing on column chemistry and mobile phase optimization to achieve baseline separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound and its isomers.
Problem 1: A single, broad peak is observed where this compound is expected.
-
Possible Cause: Co-elution of this compound with its isomers (echihumiline N-oxide and hydroxymyoscorpine N-oxide). This is common under acidic HPLC conditions.[1][2]
-
Solution:
-
Modify Mobile Phase: Switch from an acidic mobile phase to a neutral or slightly alkaline buffer system (e.g., pH 6.8 or higher). This has been demonstrated to resolve the isomers.[2]
-
Optimize Column: Employ a high-resolution column, such as a Kinetex Evolution C18 (1.8 µm particle size), which provides excellent separation for pyrrolizidine alkaloid N-oxides.[1][2]
-
Reduce Flow Rate: Lowering the flow rate (e.g., to 0.25-0.3 mL/min) can improve chromatographic resolution.[1]
-
Problem 2: Poor sensitivity and high background noise in LC-MS/MS analysis.
-
Possible Cause: Inadequate sample clean-up, leading to matrix effects that suppress the ionization of the target analytes.
-
Solution:
-
Solid-Phase Extraction (SPE): Implement a robust SPE clean-up step. Cation exchange cartridges are often effective for purifying PAs and their N-oxides from complex matrices.[3][5]
-
Internal Standard: Use an appropriate internal standard to compensate for matrix effects and variations in instrument response.[6] The internal standard should have similar chemical and physical properties to this compound but not be present in the sample.[6]
-
Problem 3: Difficulty in confirming the identity of separated isomeric peaks.
-
Possible Cause: Mass spectrometry alone may not be sufficient to definitively identify structural isomers, as they can have identical mass-to-charge ratios and similar fragmentation patterns.[4]
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in confirming the elemental composition of the analytes.[1]
-
Nuclear Magnetic Resonance (NMR): For unambiguous identification, isolate the individual isomers and perform 1H NMR analysis. The chemical shifts of specific protons, such as the H-8 proton, are diagnostic for each isomer.[1]
-
Experimental Protocols
Optimized LC-MS/MS Method for Separation of this compound Isomers
This protocol is designed to achieve baseline separation and sensitive quantification of this compound and its key isomers.
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| Column | Kinetex Evolution C18 (1.8 µm, 100 x 2.1 mm) | [1][2] |
| Mobile Phase A | 5 mM Ammonium Formate in Water (pH adjusted to 6.8) | [2] |
| Mobile Phase B | Methanol | [7] |
| Gradient | 5% B to 35% B over 10 min, then to 80% B over 10 min | [7] |
| Flow Rate | 0.3 mL/min | [1] |
| Column Temperature | 40 °C | [8] |
| Injection Volume | 5 µL | [7] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9][10] |
| Precursor Ion (m/z) | 414.2122 [M+H]+ | [1][9] |
| Product Ions (m/z) | Characteristic fragment ions (e.g., m/z 120, 138) | [10] |
| Collision Energy | Optimized for specific instrument and transitions |
Sample Preparation: Solid-Phase Extraction (SPE)
A general procedure for the extraction and clean-up of pyrrolizidine alkaloids from complex matrices.
| Step | Procedure | Reference |
| 1. Extraction | Homogenize sample and extract with an acidic aqueous solution (e.g., 0.5% formic acid in water). | [5] |
| 2. SPE Column | Use a cation exchange SPE cartridge. | [3][5] |
| 3. Conditioning | Condition the cartridge with methanol followed by the acidic aqueous solution. | |
| 4. Loading | Load the sample extract onto the cartridge. | |
| 5. Washing | Wash the cartridge with the acidic aqueous solution to remove interferences. | |
| 6. Elution | Elute the PAs and their N-oxides with a basic solution (e.g., 5% ammonium hydroxide in methanol). | [3] |
| 7. Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. |
Visualizations
Caption: Workflow for resolving isomeric interference in this compound analysis.
Caption: Troubleshooting logic for chromatographic separation of this compound isomers.
References
- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 2. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, CAS No. 41093-89-4 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Poland [carlroth.com]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination and Risk Assessment of Pyrrolizidine Alkaloids in Artemisia capillaris Thunb. by UPLC-MS/MS Together with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
optimization of mobile phase for Echimidine N-oxide separation
Welcome to the technical support center for the optimization of mobile phase for Echimidine N-oxide separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common issue when separating this compound and its isomers?
A1: A primary challenge is the co-elution of this compound with its C-7 isomers, such as Echihumiline N-oxide.[1][2] Under conventional acidic mobile phase conditions, for instance using 0.05% trifluoroacetic acid (TFA), these isomers can appear as a single chromatographic peak, which can lead to an overestimation of the this compound content.[1][2] This co-elution occurs because the protonation of the nitrogen centers in an acidic environment reduces the chromatographic selectivity between the isomers.[1]
Q2: How can I improve the separation of this compound from its isomers?
A2: To achieve baseline resolution of this compound and its isomers, optimizing the mobile phase pH is crucial. Shifting to neutral or slightly basic mobile phase conditions (pH 6.8 or higher) has been shown to significantly improve separation.[1][2] Additionally, the choice of a high-resolution column, such as a core-shell reversed-phase column like the Kinetex Evolution C18, can enhance selectivity for these challenging isomeric mixtures.[1][2][3]
Q3: My peak shape for this compound is poor. What could be the cause and how can I fix it?
A3: Poor peak shape, such as tailing or broadening, can be attributed to several factors including secondary interactions with the stationary phase, improper mobile phase composition, or issues with the column itself. To address this, ensure your mobile phase contains an appropriate modifier. The use of ion-pairing agents like hexane-1-sulfonic acid has been shown to improve peak symmetry for pyrrolizidine alkaloids.[4] Also, verify that the column is in good condition and properly equilibrated with the mobile phase.
Q4: I am observing low sensitivity for this compound in my LC-MS/MS analysis. What mobile phase additives can enhance detection?
A4: For LC-MS/MS analysis, the addition of volatile modifiers to the mobile phase is critical for enhancing ionization efficiency. Formic acid (typically at 0.1%) is a common additive in both the aqueous and organic phases of the mobile phase to promote protonation and improve signal intensity in positive ion mode.[5][6] Ammonium acetate or ammonium formate can also be used to improve chromatography and detection.[6][7]
Q5: Can you recommend a starting mobile phase composition for this compound separation?
A5: A good starting point for developing a separation method for this compound is a binary gradient system. Commonly used mobile phases consist of water with an additive as solvent A and methanol or acetonitrile with the same additive as solvent B. For example, a mobile phase of water with 0.1% formic acid and methanol with 0.1% formic acid is frequently employed.[5][6] Another successful combination includes 0.1% formic acid in methanol and 0.2 mmol of ammonium acetate in water.[7]
Data Presentation: Mobile Phase Optimization Parameters
The following tables summarize quantitative data from various studies on the separation of this compound and other pyrrolizidine alkaloids.
Table 1: HPLC/UHPLC Column and Mobile Phase Compositions
| Column Type | Mobile Phase A | Mobile Phase B | Additives | Reference |
| UPLC HSS T3 (100 mm x 1.0 mm, 1.8 µm) | Water | Methanol | 0.2 mmol Ammonium Acetate (in A), 0.1% Formic Acid (in B) | [7] |
| ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) | Water | Methanol | 0.1% Formic Acid (in A and B) | [5] |
| Kinetex Evolution C18 | Water | Acetonitrile | Not specified | [1] |
| Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm) | 1% Aqueous Phosphoric Acid (pH 3.2) | Acetonitrile | 5 mM Hexane-1-sulfonic acid | [4] |
| Kinetex Evo C18 (50 mm x 2.1 mm, 2.6 µm) | Not specified | Not specified | Not specified | [3] |
| C18 Hypersil Gold (150 mm x 2.1 mm, 1.9 µm) | Water | Methanol | 0.1% Formic Acid and 5 mM Ammonium Formate (in A and B) | [6] |
Table 2: Example Gradient Elution Programs
| Time (min) | % Solvent B | Flow Rate (mL/min) | Reference |
| 0 - 1 | 5 | 0.3 | [5] |
| 1 - 10 | 5 - 80 | 0.3 | [5] |
| 10 - 14 | 80 | 0.3 | [5] |
| 14 - 15 | 80 - 5 | 0.3 | [5] |
| 15 - 16 | 5 | 0.3 | [5] |
| 0 - 7.0 | 5 | 0.3 | [6] |
| 7.0 - 7.5 | 50 | 0.3 | [6] |
| 7.5 - 7.6 | 80 | 0.3 | [6] |
| 7.6 - 10.1 | 100 | 0.3 | [6] |
| 10.1 - 15 | 5 | 0.3 | [6] |
Experimental Protocols
Method 1: UHPLC-MS/MS for Pyrrolizidine Alkaloids in Food Matrices
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) maintained at 40 °C.
-
Mobile Phase:
-
Solvent A: Water containing 0.1% formic acid.
-
Solvent B: Methanol containing 0.1% formic acid.
-
-
Gradient Program: 0–1 min, 5% B; 1–10 min, 5–80% B; 10–14 min, 80% B; 14–15 min, 80–5% B; and 15–16 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.[5]
Method 2: Separation of Echimidine and its Isomers
-
Column: "core-shell" RP HPLC column (Kinetex EVO C18, Phenomenex).
-
Mobile Phase: A buffer system at pH 6.8 or higher. For preparative HPLC, a mobile phase containing a buffer of 32 mM lithium phosphate, adjusted to pH 7.2 with phosphoric acid, was used with acetonitrile as the organic modifier.
-
Gradient Program: For preparative runs, a gradient from 10% to 20% acetonitrile over 14.4 minutes was employed.
-
Flow Rate: 20 mL/min for preparative runs.[2]
Visualizations
References
- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 2. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Pyrrolizidine Alkaloid Antibody Cross-Reactivity with Echimidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of pyrrolizidine alkaloid (PA) antibodies with echimidine N-oxide. Understanding the specificity of these antibodies is crucial for the accurate detection and quantification of pyrrolizidine alkaloids in various matrices, including food, feed, and herbal products. This document summarizes the available experimental data, details relevant experimental protocols, and provides a logical workflow for assessing antibody cross-reactivity.
Executive Summary
Pyrrolizidine alkaloids are a large group of hepatotoxic and carcinogenic toxins produced by numerous plant species worldwide. Their presence in the food chain poses a significant health risk to humans and livestock. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are valuable tools for the rapid screening of PAs. However, the accuracy of these assays depends on the specificity of the antibodies used. PAs exist in two forms: the tertiary free base and the corresponding N-oxide. The cross-reactivity of a PA antibody with the N-oxide form of the target analyte is a critical parameter that determines the assay's ability to measure total PA content.
Data Presentation: A Framework for Comparison
In the absence of specific published data for this compound, the following table serves as a template to illustrate how quantitative cross-reactivity data would be presented. The values are hypothetical and intended for demonstrative purposes. Cross-reactivity is typically determined by comparing the concentration of the competing analyte that causes 50% inhibition (IC50) of the antibody-antigen binding to the IC50 of the primary target analyte.
Formula for Cross-Reactivity (%):
(IC50 of Target Analyte / IC50 of Competing Analyte) x 100
Table 1: Hypothetical Cross-Reactivity of an Anti-Lycopsamine Antibody
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Lycopsamine (Target) | 10 | 100 |
| Echimidine | 15 | 66.7 |
| This compound | >1000 | <1 |
| Intermedine | 12 | 83.3 |
| Senecionine | 500 | 2 |
Note: The data in this table is illustrative and does not represent actual experimental results.
Experimental Protocols
The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (cELISA) to determine the cross-reactivity of pyrrolizidine alkaloid antibodies.
Key Experiment: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of a specific pyrrolizidine alkaloid antibody with echimidine and this compound.
Materials:
-
High-binding 96-well microtiter plates
-
Pyrrolizidine alkaloid standards (e.g., lycopsamine, echimidine, this compound)
-
Anti-pyrrolizidine alkaloid primary antibody
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating antigen (e.g., PA-protein conjugate)
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with PBST.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Competitive Reaction:
-
Prepare a series of dilutions for the target PA (e.g., lycopsamine) and the test compounds (echimidine and this compound) in PBS.
-
In a separate dilution plate, add 50 µL of each standard/test compound dilution to respective wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C to allow the antibody to bind to the free alkaloids.
-
Transfer 100 µL of the antibody-alkaloid mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of the stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the target PA concentration.
-
Determine the IC50 value for the target PA and each of the test compounds.
-
Calculate the percentage of cross-reactivity using the formula mentioned above.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the cross-reactivity of a pyrrolizidine alkaloid antibody using a competitive ELISA.
Caption: Workflow for cELISA-based cross-reactivity analysis.
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Echimidine N-oxide Cleanup
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different Solid-Phase Extraction (SPE) cartridges and methods for the cleanup of Echimidine N-oxide, a prominent pyrrolizidine alkaloid N-oxide (PANO), in various sample matrices. The selection of an appropriate sample cleanup strategy is critical for accurate quantification and toxicological assessment, particularly when employing sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison of SPE Cartridges
The following table summarizes the performance of commonly used SPE cartridges and methods for the cleanup of pyrrolizidine alkaloids, with a focus on available data for this compound. It is important to note that performance can vary depending on the sample matrix, and specific optimization is often required.
| SPE Cartridge/Method | Analyte(s) | Sample Matrix | Recovery (%) | Matrix Effect (%) | Citation(s) |
| Strong Cation Exchange (SCX) | Pyrrolizidine Alkaloids and N-oxides | Plant Material | 80 - 100 (for representative PAs/PANOs) | Not Specified | [1] |
| Mixed-Mode Cation Exchange (MCX) | 21 Pyrrolizidine Alkaloids | Tea | Not Specified | Not Specified | [2] |
| Reversed-Phase C18 | 51 Pyrrolizidine Alkaloids | Cow's Milk | Mean of 53 (for all analytes) | Not Specified | [3] |
| QuEChERS | This compound | Honey | ~50 | Not Specified | [4] |
| µ-QuEChERS | This compound | Oregano | Not Specified | 111 | [5] |
Note: The data presented is based on available literature. Direct comparative studies for this compound across all cartridge types are limited. The provided recovery and matrix effect values may be for a broader group of pyrrolizidine alkaloids and their N-oxides unless specified otherwise.
Experimental Workflows and Protocols
A generalized experimental workflow for the solid-phase extraction of this compound is depicted below. This process typically involves sample extraction, followed by SPE cleanup, and subsequent analysis.
Detailed Experimental Protocols
Below are detailed protocols for the different SPE cartridges and QuEChERS methods, compiled from various scientific sources.
Strong Cation Exchange (SCX) SPE Protocol
Strong cation exchange is a widely used technique for the simultaneous extraction of both PAs and their N-oxides.[6]
-
Sample Extraction:
-
Homogenize the sample material.
-
Extract the homogenized sample with an acidic solution (e.g., 0.05 M sulfuric acid) through methods like sonication or shaking.[7]
-
Centrifuge the extract and collect the supernatant.
-
-
SPE Procedure:
-
Conditioning: Condition the SCX cartridge (e.g., 500 mg) with methanol followed by 0.05 M sulfuric acid.[7]
-
Sample Loading: Load the acidic sample extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with water and then with methanol to remove interferences.[7]
-
Elution: Elute the target analytes with an ammoniated organic solvent (e.g., 6:94 v/v ammonia/methanol).[7]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 5:95 v/v methanol/water).[7]
-
Mixed-Mode Cation Exchange (MCX) SPE Protocol
MCX cartridges combine reversed-phase and cation exchange functionalities, offering enhanced selectivity for basic compounds like this compound.
-
Sample Extraction:
-
SPE Procedure (using Oasis MCX):
-
Conditioning: Condition the MCX cartridge (e.g., 150 mg) with methanol followed by water.[8]
-
Sample Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with water and then with methanol.[8]
-
Elution: Elute the analytes with a solution of 5% ammonium hydroxide in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Reversed-Phase C18 SPE Protocol
C18 cartridges are a common choice for reversed-phase SPE, retaining nonpolar to moderately polar compounds.
-
Sample Extraction (for milk samples):
-
SPE Procedure:
-
Conditioning: Condition the C18 cartridge (e.g., 200 mg) with methanol followed by a 0.1% ammonia solution.[3]
-
Sample Loading: Load the pH-adjusted aqueous extract onto the cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes with a suitable organic solvent.
-
-
Post-Elution:
-
Evaporate the eluate and reconstitute the residue for analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.
-
Extraction:
-
Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add dSPE sorbents. For general PA analysis, a combination of primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences can be used.[9] MgSO₄ is also added to remove residual water.
-
Vortex and centrifuge.
-
-
Analysis:
-
The final supernatant can be directly analyzed by LC-MS/MS or after a solvent exchange step.[10]
-
Conclusion
The choice of SPE cartridge for this compound cleanup is dependent on the sample matrix and the desired level of cleanup. Strong Cation Exchange (SCX) and Mixed-Mode Cation Exchange (MCX) cartridges generally offer good recovery and cleanup for both pyrrolizidine alkaloids and their N-oxides due to the basic nature of these compounds. Reversed-phase C18 can also be effective, particularly after pH adjustment of the sample extract. The QuEChERS method provides a rapid and high-throughput alternative, but may require optimization to improve the recovery of more polar N-oxides like this compound. For all methods, validation with matrix-matched standards is crucial to ensure accurate quantification.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. mdpi.com [mdpi.com]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
A Comparative Guide to the Potency of Echimidine N-oxide and Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative potency of Echimidine N-oxide against other pyrrolizidine alkaloids (PAs), supported by experimental data. Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species worldwide. Their presence in herbal remedies, teas, and contaminated food products poses a significant health risk, primarily due to their potential to cause liver damage (hepatotoxicity). Understanding the relative potency of different PAs, including their N-oxide forms, is crucial for accurate risk assessment and the development of safe therapeutic agents.
Executive Summary
This compound is generally considered to be less toxic than its parent alkaloid, echimidine. This reduced toxicity is a common characteristic of pyrrolizidine alkaloid N-oxides. The primary reason for this is that N-oxides require metabolic reduction to their corresponding tertiary PA form before they can be bioactivated by cytochrome P450 enzymes in the liver to toxic pyrrolic metabolites.[1] These reactive metabolites are responsible for the cellular damage, including the formation of DNA and protein adducts, that leads to hepatotoxicity.[2][3][4][5][6][7]
The relative potency of this compound to echimidine has been estimated to range from 0.1 to 0.5, depending on the specific biological model and the dose and duration of exposure.[1] In vitro studies consistently demonstrate that PA N-oxides are significantly less cytotoxic than their parent compounds.[8] However, for risk assessment purposes, a worst-case scenario is sometimes adopted, assuming equal potency.
The toxicity of PAs is also highly dependent on their chemical structure, with cyclic diesters generally exhibiting the highest toxicity.[9][10] This guide will delve into the available quantitative data, detail the experimental methods used to assess potency, and visualize the key pathways involved in PA toxicity.
Data Presentation: Comparative Potency of Pyrrolizidine Alkaloids
The following tables summarize the available quantitative data on the cytotoxicity and genotoxicity of echimidine and other PAs. It is important to note that direct comparative data for this compound is limited, and potencies can vary based on the experimental system.
Table 1: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Assay Type | Cell Line | Endpoint | Potency Value |
| Echimidine | Cytotoxicity | Rat Hepatocytes | IC50 | 13.79 µg/mL (~34.6 µM)[11] |
| Echimidine | Cytotoxicity | HepG2-CYP3A4 | EC50 | 10 - 70 µM |
| Lasiocarpine | Cytotoxicity | HepG2-CYP3A4 | EC50 | 12.6 µM |
| Seneciphylline | Cytotoxicity | HepG2-CYP3A4 | EC50 | 26.2 µM |
| Retrorsine | Cytotoxicity | HepG2-CYP3A4 | EC50 | 10 - 70 µM |
| Riddelliine | Cytotoxicity | HepG2-CYP3A4 | EC50 | 10 - 70 µM |
| Senecionine | Cytotoxicity | HepG2-CYP3A4 | EC50 | 10 - 70 µM |
| Monocrotaline | Cytotoxicity | HepG2-CYP3A4 | EC50 | > 70 µM (weak cytotoxicity) |
| Europine | Cytotoxicity | HepG2-CYP3A4 | EC50 | > 70 µM (weak cytotoxicity) |
| Indicine | Cytotoxicity | HepG2-CYP3A4 | EC50 | > 70 µM (weak cytotoxicity) |
| Lycopsamine | Cytotoxicity | HepG2-CYP3A4 | EC50 | > 70 µM (weak cytotoxicity) |
IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration of a compound that causes a 50% reduction in cell viability or a biological response, respectively. A lower value indicates higher cytotoxicity.
Table 2: In Vitro Genotoxicity of Selected Pyrrolizidine Alkaloids (BMDL10 Values)
| Pyrrolizidine Alkaloid | Assay Type | Cell Line | Endpoint | BMDL10 (µM) |
| Retrorsine | Alkaline Comet Assay | HepG2-CYP3A4 | DNA Damage | 0.14 |
| Seneciphylline | Alkaline Comet Assay | HepG2-CYP3A4 | DNA Damage | 0.14 |
| Echimidine | Alkaline Comet Assay | HepG2-CYP3A4 | DNA Damage | > 0.14 and < senecionine |
| Senecionine | Alkaline Comet Assay | HepG2-CYP3A4 | DNA Damage | ~0.5 |
| Lasiocarpine | Alkaline Comet Assay | HepG2-CYP3A4 | DNA Damage | ~0.5 |
| Riddelliine | Alkaline Comet Assay | HepG2-CYP3A4 | DNA Damage | ~0.8 |
| Indicine | Alkaline Comet Assay | HepG2-CYP3A4 | DNA Damage | ~2.0 |
| Heliotrine | Alkaline Comet Assay | HepG2-CYP3A4 | DNA Damage | ~3.0 |
| Monocrotaline | Alkaline Comet Assay | HepG2-CYP3A4 | DNA Damage | ~10.0 |
| Europine | Alkaline Comet Assay | HepG2-CYP3A4 | DNA Damage | ~30.0 |
| Lycopsamine | Alkaline Comet Assay | HepG2-CYP3A4 | DNA Damage | ~60.0 |
BMDL10 (Benchmark Dose Lower Confidence Limit 10) represents the lower 95% confidence limit of the dose that produces a 10% increase in the adverse effect compared to the background. A lower BMDL value indicates a higher genotoxic potential.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.[13][14][15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14][15]
General Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the pyrrolizidine alkaloids (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13][14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 or EC50 value.
In Vitro Micronucleus Assay for Genotoxicity
This assay is a well-established method for detecting chromosomal damage (clastogenicity) and chromosome mis-segregation (aneugenicity).[16]
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.[16]
General Protocol:
-
Cell Culture and Treatment: Culture suitable cells (e.g., TK6, HepaRG) and treat them with a range of concentrations of the test compounds for a period that covers at least one cell cycle.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This allows for the specific analysis of genotoxic events that occurred during the preceding mitosis.
-
Cell Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI, or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) under a microscope.
-
Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control. Calculate the BMDL value from the dose-response data.[17]
Mandatory Visualization
Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
Caption: Metabolic activation and toxicity pathway of pyrrolizidine alkaloids.
Experimental Workflow for Assessing Pyrrolizidine Alkaloid Potency
Caption: Workflow for in vitro assessment of PA potency.
References
- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism | Semantic Scholar [semanticscholar.org]
- 10. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [mdpi.com]
- 11. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benchmark Dose Modeling of In Vitro Genotoxicity Data: a Reanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Correlation of In Vitro and In Vivo Toxicity of Echimidine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of Echimidine N-oxide, a pyrrolizidine alkaloid (PA) of concern due to its presence in various plant species. Understanding the correlation between laboratory-based cell assays and whole-animal studies is crucial for accurate risk assessment and the development of safer therapeutic agents. This document summarizes key experimental data, details the methodologies used, and visualizes the critical pathways involved in its toxicological profile.
Executive Summary
This compound, like other pyrrolizidine alkaloid N-oxides, exhibits significantly lower toxicity compared to its parent alkaloid, echimidine. This difference is primarily attributed to the requirement of metabolic reduction of the N-oxide to the tertiary amine (echimidine) before it can be further metabolized in the liver to highly reactive pyrrolic metabolites that cause cellular damage. In vitro studies on various PA N-oxides have shown a lack of significant cytotoxicity at high concentrations, which correlates with the generally lower in vivo acute toxicity observed for this class of compounds compared to their parent alkaloids.
Data Presentation: In Vitro vs. In Vivo Toxicity
The following table summarizes the available quantitative data for the in vivo toxicity of the parent alkaloid, echimidine, and provides a qualitative comparison with the in vitro cytotoxicity of echimidine and the expected toxicity of this compound based on studies of related PA N-oxides.
| Compound | Assay Type | Species/Cell Line | Endpoint | Result | Reference |
| Echimidine | In Vivo | Male Wistar Rats | Acute Oral LD50 | 518 mg/kg body weight | [1] |
| Echimidine | In Vitro | Primary Rat Hepatocytes | IC50 | 13.79 µg/mL | [2] |
| Pyrrolizidine Alkaloid N-oxides (general) | In Vitro | Chicken Hepatocytes (CRL-2118) | Cytotoxicity | Not significantly cytotoxic up to 300 μM | [3] |
Signaling Pathway: Metabolic Activation of this compound
The toxicity of this compound is not direct but is dependent on a multi-step metabolic activation process. The following diagram illustrates this critical pathway.
Caption: Metabolic activation of this compound to toxic pyrroles.
Experimental Workflows
The following diagrams illustrate the generalized workflows for the in vitro and in vivo toxicity testing of pyrrolizidine alkaloids.
In Vitro Cytotoxicity Assay Workflow (MTT Assay)
Caption: Generalized workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Acute Oral Toxicity Workflow (OECD 425)
Caption: Generalized workflow for an in vivo acute oral toxicity study (OECD 425).
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay Protocol
This protocol is a generalized procedure for assessing cytotoxicity in a hepatocyte cell line.
-
Cell Seeding:
-
Hepatocytes (e.g., primary rat hepatocytes or a cell line like HepG2) are seeded into 96-well plates at a predetermined optimal density.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Stock solutions of this compound and/or echimidine are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the cells and replaced with the medium containing the test compounds. Control wells receive medium with the solvent at the same final concentration.
-
Plates are incubated for a defined period, typically 48 to 72 hours.
-
-
MTT Assay:
-
Following the incubation period, a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration typically 0.5 mg/mL).[4]
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]
-
After the incubation with MTT, the medium is carefully removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[4]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the solvent-treated control cells.
-
The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Acute Oral Toxicity: OECD Test Guideline 425
This protocol outlines the "Up-and-Down Procedure" for determining the acute oral LD50.[6][7][8][9]
-
Animal Selection and Preparation:
-
Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) from a common strain (e.g., Wistar) are used.
-
Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Food is withheld overnight prior to dosing, but animals have free access to water.
-
-
Dosing Procedure (Up-and-Down Method):
-
A single animal is dosed by oral gavage with the test substance at a starting dose level selected based on available information.
-
The animal is observed for signs of toxicity and mortality for at least 48 hours.
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This sequential dosing continues until one of the stopping criteria is met (e.g., a certain number of reversals in outcome occur).
-
-
Observation Period:
-
All animals are observed for a total of 14 days.
-
Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weights are recorded at the start of the study and at least weekly thereafter.
-
-
Endpoint and Data Analysis:
-
At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end).
-
The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method. This provides a point estimate of the LD50 and a confidence interval.[8]
-
Conclusion
The available evidence strongly supports a significant disparity between the in vitro and in vivo toxicity of this compound and its parent alkaloid, echimidine. The N-oxide form demonstrates substantially lower toxicity due to the necessity of a reductive metabolic step prior to activation. This highlights the critical importance of considering metabolic pathways when extrapolating in vitro toxicity data to in vivo scenarios. For pyrrolizidine alkaloids, in vitro assays that lack appropriate metabolic activation systems may underestimate the potential toxicity of the parent compounds but can be useful in demonstrating the lower direct toxicity of their N-oxides. Physiologically-based pharmacokinetic (PBPK) modeling can be a valuable tool to bridge the gap between in vitro and in vivo data for this class of compounds.
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
A Researcher's Guide to Selecting the Optimal Liquid Chromatography Column for Phosphonic Acid Separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of phosphonic acids (PAs) are critical. This guide provides an objective comparison of the performance of various liquid chromatography (LC) columns for PA separation, supported by experimental data to inform your selection process.
Phosphonic acids, characterized by their C-P bond, are a class of compounds with increasing importance in pharmaceutical and agrochemical research. Their high polarity, however, presents a significant challenge for traditional reversed-phase liquid chromatography. This guide explores the performance of three primary column chemistries: Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography, and Ion Chromatography, providing a comparative overview to aid in method development.
Performance Comparison of LC Columns for Phosphonic Acid Separation
The selection of an appropriate LC column is paramount for achieving optimal separation, sensitivity, and robustness in the analysis of phosphonic acids. The following tables summarize the quantitative performance of different column types based on published data.
| Column Type | Stationary Phase Examples | Target Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Performance Notes |
| HILIC | Venusil HILIC, Obelisc N, ZIC-HILIC | Phosphonic Acid in water | 0.6 µg/L[1] | 2.0 µg/L[1] | Good retention for polar compounds; sensitive to mobile phase composition and requires careful equilibration.[2] |
| Mixed-Mode | Luna Omega PS C18, Primesep D | Fosetyl and Phosphonic Acid in food matrices | Not explicitly stated | Not explicitly stated | Offers combined separation mechanisms (e.g., reversed-phase and ion-exchange) providing unique selectivity.[3] |
| Ion Chromatography | Dionex IonPac AS16 | Fosetyl and Phosphonic Acid in plant-derived matrices | Not explicitly stated | 0.010 mg/kg[4] | Robust and sensitive method, particularly when coupled with mass spectrometry (MS/MS); excellent for ionic analytes.[5] |
| Column Type | Matrix | Recovery Rates | Relative Standard Deviation (RSD) |
| Ion Chromatography | Tomato, apple, lemon, sultana, avocado, and wheat | 76 - 105% | 1.2 - 17.8% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each column type.
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Venusil HILIC (100 x 2.1 mm, 3 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[1]
-
Gradient: Isocratic or gradient elution depending on the specific phosphonic acids being separated. A typical gradient might start at a high percentage of organic solvent and gradually increase the aqueous portion.
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Injection Volume: 20 µL[1]
-
Detection: Mass Spectrometry (MS) is commonly used for its sensitivity and selectivity.
Mixed-Mode Chromatography
-
Column: Luna Omega PS C18[3]
-
Mobile Phase A: 10% (v/v) methanol in water[3]
-
Mobile Phase B: Aqueous formate buffer (pH = 3.5)[3]
-
Gradient: Gradient elution is typically employed to effectively separate compounds with varying polarities.[3]
-
Flow Rate: Not specified in the provided abstract.
-
Column Temperature: Not specified in the provided abstract.
-
Injection Volume: Not specified in the provided abstract.
-
Detection: Tandem Mass Spectrometry (MS/MS) is often used for the analysis of complex matrices.[3]
Ion Chromatography
-
Column: Dionex IonPac AS16 or similar anion exchange column[6]
-
Eluent: A potassium hydroxide (KOH) gradient is commonly used.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or slightly elevated.
-
Injection Volume: 5 - 25 µL.
-
Detection: Suppressed conductivity detection or Mass Spectrometry (MS/MS) for enhanced sensitivity and specificity.[4][5]
Visualizing the Experimental Workflow
To effectively evaluate and compare the performance of different LC columns for phosphonic acid separation, a structured experimental workflow is essential. The following diagram illustrates a logical approach from column selection to data analysis.
Caption: A structured workflow for the evaluation of LC column performance in phosphonic acid analysis.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. HILIC Retention Time Stability Polar Pesticides - Chromatography Forum [chromforum.org]
- 3. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: QuEChERS vs. SPE for Echimidine N-oxide Extraction
A comprehensive comparison of two popular extraction techniques for the analysis of a critical pyrrolizidine alkaloid.
For researchers and scientists engaged in the analysis of pyrrolizidine alkaloids (PAs), particularly the toxic N-oxide variant Echimidine N-oxide, selecting an efficient and reliable extraction method is paramount. This guide provides an objective comparison of two widely adopted sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). The following sections present a summary of their performance based on available experimental data, detailed experimental protocols, and visual workflows to aid in methodological selection.
Performance Data: A Comparative Analysis
The selection of an extraction method is often dictated by key performance indicators such as recovery, precision, and the limits of detection and quantification. The table below summarizes the available quantitative data for the extraction of this compound using QuEChERS and SPE. It is important to note that the presented data is compiled from different studies, which should be taken into consideration when making a direct comparison.
| Performance Metric | QuEChERS | Solid-Phase Extraction (SPE) |
| Recovery Rate | ~50% (in honey)[1] | ~95% (mean recovery for several PAs and their N-oxides in honey)[2][3] |
| Relative Standard Deviation (RSD) | Not explicitly reported for this compound | Not explicitly reported for this compound |
| Limit of Quantification (LOQ) | 13.0 µg/kg (in honey, using a modified QuEChERS approach - QuPPe) | Not explicitly reported for this compound |
| Matrix Effect | Significant matrix effects have been reported, often requiring matrix-matched calibrations.[1] | Generally lower matrix effects compared to QuEChERS due to more effective cleanup.[4] |
Experimental Workflows
To visualize the procedural differences between QuEChERS and SPE for this compound extraction, the following diagrams illustrate the typical workflows for each method.
Caption: QuEChERS workflow for this compound extraction.
Caption: SPE workflow for this compound extraction.
Detailed Experimental Protocols
The following are representative protocols for the extraction of this compound using QuEChERS and SPE, based on methodologies described in the scientific literature.
QuEChERS Protocol (for Honey Samples)[1]
-
Sample Preparation: Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of water and 10 mL of acetonitrile to the sample.
-
Extraction: Shake the tube vigorously by hand for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Extraction (cont.): Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 3500 rpm for 5 minutes.
-
Collection: Transfer an aliquot of the upper acetonitrile layer for LC-MS/MS analysis. For further cleanup (d-SPE), the supernatant can be transferred to a tube containing a suitable sorbent (e.g., PSA, C18) and then vortexed and centrifuged again.
Solid-Phase Extraction (SPE) Protocol (for Honey Samples)[2][3]
This protocol utilizes strong cation exchange (SCX) cartridges, which have been shown to be effective for the retention of both PAs and their N-oxides.
-
Sample Preparation: Dilute the honey sample with 0.05 M sulfuric acid.
-
Centrifugation: Centrifuge the diluted sample to remove any insoluble material.
-
SPE Cartridge Conditioning:
-
Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 3 mL) by passing methanol through it.
-
Equilibrate the cartridge with 0.05 M sulfuric acid.
-
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., water, followed by methanol) to remove matrix interferences while retaining the analytes.
-
Elution: Elute the this compound and other PAs from the cartridge using an ammoniated methanol solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Discussion and Recommendations
The choice between QuEChERS and SPE for this compound extraction depends on the specific requirements of the analysis, including the matrix, desired recovery, and throughput needs.
QuEChERS offers the advantages of speed, simplicity, and low solvent consumption. However, for N-oxides like this compound, the recovery can be significantly lower compared to their free base counterparts.[1] This may necessitate modifications to the standard protocol, such as the use of acidified solvents, or the acceptance of lower recovery rates, which could impact the method's sensitivity. The high level of matrix components in the final extract can also lead to significant matrix effects in LC-MS/MS analysis, often requiring the use of matrix-matched standards for accurate quantification.
SPE , particularly using strong cation exchange cartridges, has demonstrated high recovery rates for a broad range of PAs, including their N-oxides.[2][3] The multi-step nature of SPE allows for a more thorough cleanup, resulting in a cleaner final extract with reduced matrix effects. This can lead to improved sensitivity and accuracy in the subsequent analytical determination. However, SPE is generally more time-consuming, labor-intensive, and requires larger volumes of solvents compared to QuEChERS.
For routine screening of a large number of samples where high throughput is a priority and lower recovery of N-oxides can be tolerated or compensated for, a modified QuEChERS method may be suitable. However, for methods requiring high accuracy and sensitivity, particularly for regulatory or research purposes where precise quantification of this compound is critical, SPE is the recommended method due to its superior recovery and cleanup efficiency for this class of compounds. Researchers should carefully validate their chosen method for the specific matrix of interest to ensure it meets the required performance criteria.
References
- 1. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved method for extraction and LC-MS analysis of pyrrolizidine alkaloids and their N-oxides in honey: application to Echium vulgare honeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Echimidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Echimidine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO) of toxicological concern, is critical in food safety, herbal medicine quality control, and toxicokinetic studies. This guide provides an objective comparison of the performance of various analytical methods used for the determination of this compound, supported by available experimental data. The predominant analytical techniques are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offer superior sensitivity and selectivity for these compounds.
Comparison of Analytical Method Performance
The following table summarizes the quantitative data on the accuracy and precision of different analytical methods for the determination of this compound and other related pyrrolizidine alkaloids. The data is compiled from various validation studies and presented to facilitate a direct comparison of key performance indicators such as recovery (a measure of accuracy), relative standard deviation (RSD) for repeatability (a measure of precision), and limits of quantification (LOQ).
| Analytical Method | Matrix | Analyte(s) | Recovery (%) | Repeatability (RSDr %) | LOQ (µg/kg) | Reference |
| UPLC-MS/MS | Honey | 35 Pyrrolizidine Alkaloids (including this compound) | 50-60% for some N-oxides | <10% | 0.6 (individual PA) | |
| LC-MS/MS | Honey | This compound and other PAs | Not explicitly stated for this compound | Evaluated at 20 and 40 µg/kg, specific RSD not provided | Not specified | [1] |
| LC-ESI-MS/MS | Honey | Echimidine and other PAs | Not specified | Not specified | 0.2-1.5 | [2] |
| UHPLC-MS/MS | Honey | 35 Regulated PAs (including Echimidine) | 75-109% (general for PAs) | Not specified | Not specified | [3] |
| LC-MS | Honey | Echimidine and this compound | Not specified | Good consistency with GC-MS results | Not specified | [4] |
| LC-MS | Honey | Pyrrolizidine Alkaloids and their N-oxides | Almost 100% conversion of this compound to free base after 24h reduction | Not specified | Comparable or lower than 1-68.0 µg/kg reported by others | [5] |
Note: Direct comparative studies for this compound are limited. The data presented often pertains to a broader class of pyrrolizidine alkaloids. Recovery rates for N-oxides can sometimes be lower than for their corresponding free bases.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized experimental protocols for the key methods cited.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is widely adopted for its high resolution, sensitivity, and speed.
a) Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Dissolution: Weigh 10 g of a homogenized honey sample and dissolve it in 20 mL of 0.05 M sulfuric acid.[5]
-
(Optional) Reduction of N-oxides: To determine the total PA content, add approximately 1 g of zinc dust to the acidic solution to reduce the N-oxides to their free base forms. Allow the reaction to proceed overnight.[5] For the analysis of N-oxides themselves, this step is omitted.
-
Centrifugation: Centrifuge the sample to separate solid residues.
-
Solid-Phase Extraction (SPE):
-
Condition a strong cation exchange (SCX) SPE cartridge.
-
Load the supernatant from the centrifuged sample onto the cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the pyrrolizidine alkaloids using a suitable solvent, typically a mixture of methanol and ammonia.[6]
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the mobile phase.
b) Chromatographic Conditions
-
Column: A reversed-phase column, such as a C18 or C8, is typically used. For instance, a BEH C8 column has been reported to achieve good separation of 32 out of 35 regulated PAs.[3]
-
Mobile Phase: A gradient elution with a binary solvent system is common. For example, a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[1]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: A small injection volume, such as 10 µL, is used.[1]
c) Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
While often superseded by UPLC-MS/MS for higher throughput, LC-MS remains a robust and reliable method. The experimental protocol is similar to that of UPLC-MS/MS, with the main differences being in the chromatographic system's pressure tolerance and particle size of the stationary phase, leading to longer run times.
Quick Polar Pesticides (QuPPe) Method
This is a simplified extraction method that has been applied to the analysis of PAs in honey.
-
Extraction: Add an acidified methanol-water mixture to the honey sample.
-
Shaking and Centrifugation: Vigorously shake the mixture and then centrifuge to separate the solid and liquid phases.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system after appropriate dilution.[1]
Experimental Workflow and Signaling Pathways
To visualize the general workflow of an analytical method for this compound, a Graphviz diagram is provided below.
Caption: General workflow for the analysis of this compound.
Conclusion
The analysis of this compound is predominantly carried out using LC-MS/MS and UPLC-MS/MS methods due to their high sensitivity, selectivity, and ability to analyze the N-oxide form directly without derivatization. While various extraction techniques exist, solid-phase extraction (SPE) is a commonly employed and effective method for sample clean-up in complex matrices like honey. The choice of method may depend on the specific requirements of the analysis, such as the desired limit of quantification, sample throughput, and the availability of instrumentation. For accurate quantification, the use of appropriate reference standards and, ideally, isotopically labeled internal standards is crucial.[8] Further method development and validation studies focusing specifically on a wider range of PANOs, including this compound, across different matrices would be beneficial for establishing standardized and harmonized analytical protocols.
References
- 1. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Holistic Approach to Investigate Pyrrolizidine Alkaloids in Honeys from Diverse Botanical Origin: From Target to Suspect and Nontarget Screening Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. This compound, CAS No. 41093-89-4 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Belgium [carlroth.com]
A Guide to Proficiency in Pyrrolizidine Alkaloid Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data for pyrrolizidine alkaloids (PAs) is paramount. This guide provides a comparative overview of available proficiency testing (PT) schemes and analytical methodologies, supported by experimental data, to aid in the selection and implementation of robust analytical strategies for these potentially toxic compounds.
Pyrrolizidine alkaloids are a large group of naturally occurring toxins produced by a variety of plant species that can contaminate food, animal feed, and herbal products. Due to their hepatotoxic, genotoxic, and carcinogenic properties, regulatory bodies worldwide have set stringent limits on their presence in consumer products. Consequently, laboratories performing PA analysis must demonstrate a high level of accuracy and precision, often through participation in proficiency testing programs.
Comparing Performance: An Overview of Proficiency Testing Results
Proficiency tests are inter-laboratory comparisons that allow participants to assess their analytical performance against a reference value. The results from these schemes provide valuable insights into the capabilities of different laboratories and the methods they employ.
One such proficiency test was organized by the European Union Reference Laboratory for mycotoxins & plant toxins (EURL-MP) in 2022 (EURLPT-MP07). This PT focused on the quantitative analysis of PAs in black tea and marjoram. The performance of participating laboratories was evaluated using z-scores, a statistical measure of how far a result deviates from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
Below is a summary of the results for selected pyrrolizidine alkaloids from the EURLPT-MP07 proficiency test in black tea. The assigned value represents the consensus value derived from the participants' results.
| Pyrrolizidine Alkaloid | Assigned Value (µg/kg) | Number of Labs | Range of Reported Results (µg/kg) |
| In Black Tea | |||
| Europine | 35.9 | 25 | 23.0 - 48.5 |
| Lasiocarpine | 18.7 | 24 | 12.0 - 25.0 |
| Lycopsamine | 45.1 | 26 | 30.0 - 59.8 |
| Retrorsine | 22.4 | 25 | 15.0 - 29.7 |
| Senecionine | 28.6 | 26 | 19.0 - 38.1 |
| Seneciphylline | 15.3 | 25 | 9.8 - 20.6 |
| Senkirkine | 12.8 | 24 | 8.0 - 17.5 |
Data summarized from the Proficiency test for pyrrolizidine alkaloids in food matrices: EURLPT-MP07 (2022) report[1][2][3]
This table demonstrates the variability in results among different laboratories, highlighting the importance of robust analytical methods and participation in PT schemes to ensure data quality. An inter-laboratory comparison study on PA analysis in animal feed also noted considerable variation in z-scores between laboratories, further emphasizing the need for method harmonization and continuous performance monitoring[4][5].
Key Experimental Protocols for Pyrrolizidine Alkaloid Analysis
The majority of laboratories participating in proficiency tests and conducting routine analysis of pyrrolizidine alkaloids utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting and quantifying these compounds at low levels in complex matrices. Below are detailed methodologies for the analysis of PAs in different sample types.
Analysis of Pyrrolizidine Alkaloids in Honey by LC-MS/MS
This protocol is based on a validated method for the determination of PAs in honey.[6][7][8][9]
1. Sample Preparation:
-
Weigh 10 g of homogenized honey into a 50 mL polypropylene tube.
-
Dissolve the honey in 20 mL of 0.05 M sulfuric acid.
-
To reduce PA N-oxides to their corresponding tertiary amines, add approximately 1 g of zinc dust and let the samples stand overnight.
-
The following day, shake the samples for 30 minutes and then centrifuge at 4,000 g for 10 minutes.
-
Filter the supernatant through a cellulose filter.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis MCX SPE cartridge (e.g., 6 cc, 150 mg) with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the filtered extract onto the conditioned cartridge.
-
Wash the cartridge with 6 mL of water followed by 6 mL of methanol to remove interfering matrix components.
-
Elute the pyrrolizidine alkaloids with 6 mL of a solvent mixture consisting of ethyl acetate, methanol, and acetonitrile (80:10:10, v/v/v) containing 1% ammonium hydroxide and 1% triethylamine.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.
-
Reconstitute the residue in 1 mL of a water:methanol (95:5, v/v) solution.
3. LC-MS/MS Analysis:
-
LC System: A UHPLC system is typically used for chromatographic separation.
-
Column: A C18 reversed-phase column (e.g., X-Bridge C18) is commonly employed.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 5 mM ammonium formate and 0.1% formic acid in water and B) 5 mM ammonium formate and 0.1% formic acid in 95% methanol is often used.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive quantification of target PAs.
Analysis of Pyrrolizidine Alkaloids in Plant-Based Foods (Tea, Herbs) by LC-MS/MS
This protocol is adapted from methods developed for the analysis of PAs in various plant materials.[10][11][12]
1. Sample Preparation:
-
Grind and homogenize the plant material.
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solution of 0.05 M sulfuric acid in a 1:1 (v/v) mixture of water and methanol.
-
Extract by vortexing for 10 minutes.
-
Centrifuge the tube for 10 minutes at 5000 g.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis MCX SPE cartridge (e.g., 6 cc, 150 mg) with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 6 mL of water and then 6 mL of methanol.
-
Elute the PAs with 6 mL of a solvent mixture of ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% ammonium hydroxide and 1% triethylamine.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.
-
Reconstitute the residue in 1 mL of a water:methanol (95:5, v/v) solution.
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are generally similar to those described for the analysis of honey, with potential minor adjustments to the gradient elution to optimize separation for the specific matrix.
Visualizing the Workflow and Toxicological Pathway
To better understand the analytical process and the biological impact of pyrrolizidine alkaloids, the following diagrams illustrate a typical experimental workflow and the metabolic activation pathway leading to toxicity.
Caption: A typical experimental workflow for the analysis of pyrrolizidine alkaloids.
The toxicity of pyrrolizidine alkaloids is not inherent to the parent compounds but arises from their metabolic activation in the liver.
Caption: Metabolic activation and toxicological pathway of pyrrolizidine alkaloids.[13][14][15][16][17][18][19]
Conclusion
The accurate analysis of pyrrolizidine alkaloids is a critical component of food and drug safety. This guide provides a framework for understanding and evaluating the analytical approaches available. Participation in proficiency testing schemes is essential for laboratories to benchmark their performance and ensure the reliability of their results. The detailed experimental protocols for LC-MS/MS offer a solid foundation for developing and implementing robust analytical methods. By combining rigorous analytical practices with a thorough understanding of the toxicological pathways of these compounds, researchers and scientists can contribute to safeguarding public health.
References
- 1. research.wur.nl [research.wur.nl]
- 2. wur.nl [wur.nl]
- 3. Proficiency Test for Pyrrolizidine Alkaloidsin Food Matrices: EURLPT-MP07 (2022) - D.P.K.H. Pereboom, I. Elbers, M. de Nijs, P.P.J. Mulder - Google Books [books.google.ee]
- 4. Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. bfr.bund.de [bfr.bund.de]
- 10. mdpi.com [mdpi.com]
- 11. bfr.bund.de [bfr.bund.de]
- 12. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolizidine Alkaloid Secondary Pyrrolic Metabolites Construct Multiple Activation Pathways Leading to DNA Adduct Formation and Potential Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, retrorsine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, monocrotaline, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Comparative Guide to Screening Methods for Multiple Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the screening and quantification of multiple pyrrolizidine alkaloids (PAs) in various matrices, including botanicals, honey, tea, and milk. The focus is on the validation of these methods to ensure reliable and accurate results, which is critical for food safety and drug development. While several techniques are available, this guide will concentrate on the most widely adopted and validated method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and provide a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).
Introduction to Pyrrolizidine Alkaloids and the Need for Accurate Screening
Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species worldwide.[1] Contamination of the food chain with these compounds is a significant health concern due to their potential for liver toxicity, genotoxicity, and carcinogenicity.[2] Regulatory bodies globally have set stringent limits on the presence of PAs in food and herbal products, necessitating sensitive and reliable screening methods to ensure consumer safety.[3]
The primary analytical challenge in PA screening lies in the vast number of existing analogues (over 660 identified) and their presence in complex matrices.[1] An ideal screening method should be able to detect a broad range of PAs, including their N-oxide forms, with high sensitivity, selectivity, and accuracy.
Method Comparison: LC-MS/MS, GC-MS, and HPTLC
The selection of an appropriate analytical method depends on various factors, including the specific PAs of interest, the sample matrix, required sensitivity, and available resources.
| Feature | LC-MS/MS | GC-MS | HPTLC |
| Sensitivity | Very High (µg/kg to ng/kg) | High (µg/kg) | Moderate (ng/spot to µ g/spot ) |
| Selectivity | Very High | High | Moderate |
| Throughput | High | Moderate | High |
| PA Coverage | Broad (including N-oxides) | Limited (N-oxides are thermally labile and require derivatization) | Moderate |
| Sample Prep. | Moderate (SPE, QuEChERS) | Complex (derivatization often required) | Simple |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
| Primary Use | Quantitative & Confirmatory | Quantitative & Confirmatory | Screening & Semi-Quantitative |
LC-MS/MS has emerged as the gold standard for PA analysis due to its high sensitivity, selectivity, and ability to analyze a wide range of PAs, including the thermally unstable N-oxides, without derivatization.[4][5] GC-MS can also be used but is often hampered by the need for a derivatization step to improve the volatility and stability of the analytes, which can be cumbersome.[4] HPTLC offers a simpler and higher throughput screening alternative, but generally with lower sensitivity and selectivity compared to mass spectrometric methods.
In-Depth Look: Validation of LC-MS/MS Screening Methods
Method validation is crucial to ensure that the analytical procedure is fit for its intended purpose. The following tables summarize key validation parameters for LC-MS/MS methods for the determination of multiple PAs in various matrices, compiled from recent scientific literature.
Table 1: Method Performance for PA Screening in Honey[2]
| Parameter | Performance Characteristic |
| Linearity (R²) | >0.99 for all analytes |
| LOD (µg/kg) | 0.015 - 0.30 |
| LOQ (µg/kg) | 0.05 - 1.00 |
| Accuracy (Recovery %) | 64.5 - 103.4 |
| Precision (RSD %) | < 15 (intraday and interday) |
Table 2: Method Performance for PA Screening in Tea[2]
| Parameter | Performance Characteristic |
| Linearity (R²) | >0.99 for all analytes |
| LOD (µg/kg) | 0.03 - 0.75 |
| LOQ (µg/kg) | 0.1 - 2.5 |
| Accuracy (Recovery %) | 67.6 - 107.6 |
| Precision (RSD %) | < 15 (intraday and interday) |
Table 3: Method Performance for PA Screening in Milk[2]
| Parameter | Performance Characteristic |
| Linearity (R²) | >0.99 for all analytes |
| LOD (µg/kg) | 0.014 - 0.682 |
| LOQ (µg/kg) | 0.045 - 2.273 |
| Accuracy (Recovery %) | 65.2 - 112.2 |
| Precision (RSD %) | < 15 (intraday and interday) |
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
A widely used protocol for the extraction and clean-up of PAs from complex matrices involves solid-phase extraction.
-
Extraction: Homogenized samples (e.g., 1-5 g) are typically extracted with an acidified aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[4]
-
Centrifugation: The mixture is centrifuged to separate the solid and liquid phases.
-
SPE Clean-up: The supernatant is loaded onto a cation-exchange SPE cartridge (e.g., Oasis MCX). The cartridge is then washed with an organic solvent (e.g., methanol) to remove interferences.
-
Elution: The PAs are eluted from the cartridge using an ammoniated organic solvent (e.g., 5% ammonia in methanol).[4]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: A reversed-phase C18 or HSS T3 column is commonly used for the separation of PAs. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[1][2]
-
Mass Spectrometric Detection: A tandem quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection. Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each PA.[1]
Visualizing the Workflow and Toxicity Pathway
To better illustrate the experimental process and the mechanism of PA toxicity, the following diagrams are provided.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Mass Spectrometry Platforms for Phosphatidic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of phosphatidic acid (PA), a low-abundance signaling lipid and key metabolic intermediate, is crucial for advancing research in cellular signaling, membrane trafficking, and drug development. The selection of an appropriate mass spectrometry (MS) platform is a critical determinant of experimental success. This guide provides an objective comparison of the three most common MS platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for PA analysis, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The choice of a mass spectrometry platform for phosphatidic acid (PA) analysis hinges on the specific research question, balancing the need for sensitivity, selectivity, and qualitative structural information.
| Feature | Triple Quadrupole (QqQ) | Orbitrap | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Strength | Targeted Quantification | High-Resolution Qualitative & Quantitative Analysis | Versatility in Qualitative & Quantitative Analysis |
| Typical Analysis Mode | Multiple Reaction Monitoring (MRM) | High-Resolution Full Scan & dd-MS/MS | Full Scan & Data-Dependent MS/MS |
| Mass Resolution | Low | High (up to 140,000 or more) | High (typically 20,000 - 40,000) |
| Mass Accuracy | N/A (Nominal Mass) | High (< 3 ppm)[1] | High (< 5 ppm) |
| Sensitivity (LOQ) | 0.1–110 pmol/mL (for a mix of phospholipids including PA)[2][3] | ~45 fmol on-column[1] | Data not available for PA; generally high sensitivity |
| Dynamic Range | Wide | Up to ~440-fold (on-column)[1] | Wide |
| Throughput | High | Moderate | Moderate to High |
| Key Advantage for PA Analysis | Highest sensitivity and selectivity for known PA species. | Confident identification of unknown PA species and quantification. | Good balance of qualitative and quantitative capabilities. |
| Key Limitation for PA Analysis | Limited to pre-selected PA species; no structural confirmation of unknowns. | Higher cost and potentially lower throughput than QqQ. | Quantitative performance for low-abundance lipids may be less than dedicated quantitative instruments. |
In-Depth Platform Analysis
Triple Quadrupole (QqQ) Mass Spectrometry: The Quantitative Workhorse
Triple quadrupole mass spectrometers are the gold standard for targeted quantification due to their exceptional sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects a specific precursor ion (the PA molecule of interest), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion, creating a highly specific transition that minimizes background noise and enhances sensitivity.
Strengths for PA Analysis:
-
Unmatched Sensitivity: QqQ instruments can achieve very low limits of detection (LOD) and quantification (LOQ), making them ideal for detecting the typically low endogenous levels of PA. A study using a UHPLC-MS system with a triple-quadrupole reported an LOQ range of 0.1-110 pmol/mL for a broad range of phospholipids, including PA[2][3].
-
High Throughput: The speed of MRM analysis allows for the rapid quantification of a large number of samples, which is advantageous for clinical research and drug development studies.
-
Robustness and Reliability: These instruments are known for their stability and reproducibility in quantitative assays.
Limitations:
-
Targeted Nature: QqQ analysis is inherently targeted, meaning you can only quantify the PA species for which you have established MRM transitions. This makes it unsuitable for discovering novel or unexpected PA species.
-
Limited Structural Information: While MRM confirms the presence of a specific precursor-product transition, it provides minimal structural information beyond that.
Orbitrap Mass Spectrometry: High-Resolution for Confident Identification and Quantification
Orbitrap mass spectrometers are a type of high-resolution mass spectrometry (HRMS) instrument that offers a powerful combination of high mass accuracy, high resolving power, and good sensitivity. This makes them exceptionally well-suited for both the identification and quantification of lipids like PA.
Strengths for PA Analysis:
-
High Confidence in Identification: The high mass accuracy (typically <3 ppm) allows for the confident determination of the elemental composition of PA species, aiding in their unambiguous identification[1].
-
Excellent Quantitative Performance: A method using hydrophilic interaction liquid chromatography (HILIC) coupled to an Orbitrap instrument reported a limit of quantitation of 45 fmol on-column for PA and a dynamic range extending to 20 pmol on-column[1].
-
Qualitative and Quantitative (Quan/Qual) Workflow: Orbitrap instruments excel at data-dependent acquisition, where a high-resolution full scan is followed by fragmentation of the most abundant ions, providing both quantitative data and structural information in a single run.
Limitations:
-
Cost and Complexity: Orbitrap systems are generally more expensive and can be more complex to operate and maintain than triple quadrupoles.
-
Throughput: While improving, the scan speed of Orbitrap instruments can be slower than the MRM transitions on a QqQ, potentially limiting throughput for very large sample sets.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: The Versatile Explorer
Q-TOF mass spectrometers are another type of HRMS instrument that provides high mass accuracy and good resolution. They are known for their fast acquisition speeds and are highly versatile, capable of performing both untargeted profiling and targeted quantification.
Strengths for PA Analysis:
-
Versatility: Q-TOF instruments offer a good balance between the quantitative capabilities of a QqQ and the qualitative power of an Orbitrap, making them suitable for a wide range of lipidomics applications.
-
High-Quality MS/MS Data: Q-TOFs generate high-quality, high-resolution fragment ion spectra, which are valuable for the structural elucidation of PA species.
-
Data-Independent Acquisition (DIA): Newer Q-TOF platforms support DIA workflows, which systematically fragment all ions in a sample, allowing for retrospective data analysis without the need for re-acquisition.
Limitations:
Experimental Workflows and Protocols
The successful analysis of phosphatidic acid by mass spectrometry relies on a well-optimized workflow, from sample preparation to data acquisition. Below are representative experimental protocols for each platform.
General Sample Preparation: Modified Bligh & Dyer Extraction
A modified Bligh & Dyer extraction is often recommended for the improved recovery of polar lipids like PA[1].
-
To the sample, add a mixture of chloroform:methanol (1:2, v/v).
-
Vortex thoroughly and incubate.
-
Add chloroform and a mild acid (e.g., 0.1 M HCl) to induce phase separation and improve PA recovery[1].
-
Vortex and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
It is crucial to avoid strong acids during extraction as they can lead to the artificial formation of cyclic PA[4].
Experimental Workflow Diagrams
Caption: Triple Quadrupole workflow for targeted PA quantification.
Caption: Orbitrap workflow for qualitative and quantitative PA analysis.
Caption: Q-TOF workflow for versatile PA analysis.
Detailed Experimental Protocols
Triple Quadrupole (based on a UHPLC-MS method for phospholipids)[2]
-
Liquid Chromatography:
-
Column: ZORBAX Eclipse plus C18 (2.1 x 100mm, 1.8µm).
-
Mobile Phase A: Water with 0.01% formic acid and 5mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.01% formic acid and 5mM ammonium acetate.
-
Elution: Isocratic with 98% B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for PA.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow: 8 L/min.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Transitions need to be optimized for each PA species of interest.
-
Orbitrap (based on a HILIC-HRMS method for PA and LPA)[1]
-
Liquid Chromatography:
-
Column: Phenomenex Kinetex HILIC (2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Deionized water with 10 mM ammonium formate and 0.5% formic acid.
-
Mobile Phase B: 2-propanol/acetonitrile (5:2, v/v) with 10 mM ammonium formate and 0.5% formic acid.
-
Gradient: Linear increase from 5% A to 50% A over 12 minutes.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, negative mode.
-
Analysis Mode: Data-dependent acquisition.
-
Full Scan: Acquired in the Orbitrap at a resolution of 100,000.
-
MS/MS: Tandem mass spectra of the ten most abundant ions from a pre-defined inclusion list (containing PA species) acquired in the linear ion trap.
-
Collision Energy: Normalized collision energy of 35%.
-
Q-TOF (based on a general lipidomics workflow)
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase A: Water with additives like ammonium formate or acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol mixture with similar additives.
-
Gradient: A suitable gradient from a higher aqueous content to a higher organic content to elute lipids based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, negative mode.
-
Analysis Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Full Scan: Acquired in the TOF analyzer with a mass range covering expected PA species (e.g., m/z 600-900).
-
MS/MS: Fragmentation of selected precursor ions (DDA) or all ions within a certain m/z window (DIA) to obtain structural information.
-
Collision Energy: Optimized for fragmentation of PA species.
-
Conclusion
The optimal choice of a mass spectrometry platform for PA analysis is intrinsically linked to the research goals.
-
For high-throughput, sensitive, and specific quantification of known PA species , a Triple Quadrupole mass spectrometer is the instrument of choice.
-
For studies requiring confident identification of unknown PA species, structural elucidation, and accurate quantification , an Orbitrap platform offers unparalleled capabilities.
-
For laboratories that require a versatile instrument with a good balance of qualitative and quantitative performance for broader lipidomics studies that include PA, a Q-TOF is an excellent option.
By understanding the distinct advantages and limitations of each platform, researchers can make an informed decision to best suit their analytical needs in the complex and exciting field of lipidomics.
References
- 1. Q-RAI data-independent acquisition for lipidomic quantitative profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Lipidomics | Agilent [agilent.com]
- 4. Chemical Analysis and Mass Spectrometry | Xevo G2-XS QTof, coupled with UPLC or APGC | Chemical Research Support [weizmann.ac.il]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Echimidine N-oxide
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of Echimidine N-oxide, a pyrrolizidine alkaloid (PA). Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Immediate Safety and Handling
All personnel handling this compound must be thoroughly trained on its potential hazards. Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times. All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
In the event of a spill, the area should be immediately secured. For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. Do not use combustible materials like paper towels. The contaminated absorbent must be collected into a clearly labeled, sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Laboratory-Scale Disposal Protocol: Alkaline Hydrolysis
While the primary recommended disposal method for this compound is through a licensed hazardous waste disposal service, laboratory-scale chemical degradation can be employed to reduce its toxicity prior to collection. Pyrrolizidine alkaloids are susceptible to alkaline hydrolysis, which cleaves the ester bonds, resulting in the formation of the necine base and necic acids, which are considered less toxic.
Experimental Protocol for Alkaline Hydrolysis:
Objective: To hydrolyze this compound into its less toxic constituents.
Materials:
-
This compound waste (solid or in solution)
-
Sodium hydroxide (NaOH) solution, 2M
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
Fume hood
-
Personal Protective Equipment (as listed above)
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. If the this compound waste is in a non-aqueous solvent, evaporate the solvent under reduced pressure. Dissolve the solid residue or aqueous waste in a minimal amount of water in a glass beaker or flask.
-
Alkalinization: While stirring the solution, slowly add 2M sodium hydroxide solution. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the NaOH solution until the pH is consistently above 12.
-
Hydrolysis Reaction: Loosely cover the container to prevent contamination and allow the solution to stir at room temperature for at least 24 hours. This duration is recommended to facilitate significant degradation of the alkaloid. For potentially faster degradation, the reaction can be gently heated to 40-50°C, but this should be done with caution to avoid any potential aerosol formation.
-
Neutralization: After the 24-hour hydrolysis period, slowly neutralize the solution by adding a weak acid, such as citric acid or dilute hydrochloric acid, while stirring. Monitor the pH and adjust it to a neutral range (pH 6-8).
-
Final Disposal: The neutralized aqueous solution should be collected in a clearly labeled hazardous waste container for aqueous chemical waste. This container will then be collected by your institution's EHS office for final disposal, likely via incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Personal protective equipment for handling Echimidine N-oxide
Essential Safety and Handling Guide for Echimidine N-oxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is critical to mitigate the risks associated with this compound, which is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Protective Gloves | Chemically resistant and impervious. Gloves must be inspected prior to use.[2] |
| Body Protection | Laboratory Coat/Clothing | Impervious clothing to prevent skin contact.[1][2] Fire/flame resistant clothing is also recommended.[2] |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially in areas without adequate exhaust ventilation.[1] A self-contained breathing apparatus may be necessary for firefighting.[2] |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following procedural steps provide a direct guide for operational questions.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store the compound at -20°C for powder form or -80°C when in solvent.[1] Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
Handling and Use
-
Ventilation: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Avoid Contact: Take precautions to avoid inhalation, and contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product.[1]
-
Hygiene: Wash hands and skin thoroughly after handling.[1]
Spill and Emergency Procedures
-
Personal Precautions: In case of a spill, use full personal protective equipment.[1] Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[1]
-
Clean-up: For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
First Aid:
-
If Swallowed: Call a poison center or doctor. Rinse mouth with water.[1] Do NOT induce vomiting.[2]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Disposal Plan
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[3][4]
-
Disposal Method: Dispose of the substance and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1] This should be done through an approved waste disposal plant.[1] Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself.[2]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
